molecular formula C11H12FN3S B1462170 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-88-1

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1462170
CAS No.: 941869-88-1
M. Wt: 237.3 g/mol
InChI Key: SOJXHLNSZHYCMH-UHFFFAOYSA-N
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Description

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry research, integrating two privileged pharmacophores: the benzothiazole and piperazine rings . The benzothiazole scaffold is widely recognized for its diverse biological activities and is a key structural component in various therapeutically active agents . Piperazine derivatives are notably prominent in central nervous system (CNS) drug discovery and are frequently incorporated into molecular designs to enhance binding affinity and optimize pharmacokinetic properties . This specific molecular architecture makes this compound a valuable scaffold for developing novel ligands and probing complex biological systems. Researchers are particularly interested in this compound and its structural analogs for their potential as multifunctional ligands in neuroscience research, especially in the study of neurodegenerative conditions . Furthermore, structurally related aryl piperazine compounds have demonstrated considerable antimicrobial efficacy in research settings, showing activity against a range of gram-positive and gram-negative bacterial strains . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-fluoro-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXHLNSZHYCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. The benzothiazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom and a piperazine moiety is a strategic approach to modulate the physicochemical and pharmacokinetic properties of the core structure, potentially enhancing its therapeutic efficacy.[4] This document outlines a robust, two-step synthetic pathway and details the analytical techniques for the structural elucidation and purity assessment of the target compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[5] This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring structural framework in a multitude of biologically active compounds.[2] The versatile nature of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[5] The introduction of a piperazine ring at the 2-position is a common strategy to improve water solubility and bioavailability, as well as to introduce a site for further functionalization.[6][7] Furthermore, the strategic placement of a fluorine atom on the benzene ring can significantly impact the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on the synthesis and characterization of this compound, a compound with potential applications in various therapeutic areas. The presented protocols are designed to be reproducible and provide a solid foundation for further research and development.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-4-fluoro-1,3-benzothiazole, from 4-fluoro-2-aminothiophenol. The second step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by piperazine.

Synthesis_Pathway A 4-Fluoro-2-aminothiophenol B Intermediate Formation A->B Reagents/Conditions (e.g., Oxidative Cyclization) C 2-Chloro-4-fluoro-1,3-benzothiazole B->C Chlorination E This compound C->E Nucleophilic Aromatic Substitution (Piperazine, Base, Solvent) D Piperazine D->E

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-fluoro-1,3-benzothiazole

The synthesis of the 2-chlorobenzothiazole intermediate can be approached through various methods. A common route involves the oxidative cyclization of a corresponding thiourea derivative or direct chlorination of a 2-mercaptobenzothiazole precursor.[8] For this guide, we will focus on a conceptual pathway starting from a suitable precursor, which is then chlorinated.

Experimental Protocol:

  • Precursor Synthesis (Conceptual): The synthesis of a precursor like 4-fluoro-2-mercaptobenzothiazole would typically involve the reaction of 3-fluoroaniline with carbon disulfide in the presence of a base.

  • Chlorination: To a solution of the 4-fluoro-2-mercaptobenzothiazole precursor in an inert solvent such as chlorobenzene, add a chlorinating agent like sulfuryl chloride or phosphorus oxychloride.[8][9]

  • The reaction mixture is heated to a temperature between 80-100°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[9]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloro-4-fluoro-1,3-benzothiazole.[9]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the electron-deficient C2 carbon of the benzothiazole ring is attacked by the secondary amine of piperazine.[10]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-4-fluoro-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80°C) for several hours. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product, this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization_Workflow A Synthesized Compound B Purity Assessment A->B C Structural Elucidation A->C D HPLC B->D E ¹H NMR C->E F ¹³C NMR C->F G ¹⁹F NMR C->G H Mass Spectrometry (HRMS) C->H

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons (benzothiazole): ~7.0-7.8 ppm; Piperazine protons (N-CH₂): ~3.8-4.0 ppm and ~3.0-3.2 ppm; Piperazine N-H proton: broad singlet.
Coupling Constants (J)Aromatic protons will show characteristic ortho, meta, and para couplings. The fluorine atom will also cause splitting of adjacent protons.
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~110-155 ppm; Piperazine carbons: ~45-50 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR Chemical Shift (δ)A single resonance in the typical range for an aryl fluoride.
HRMS (ESI+) [M+H]⁺Calculated m/z for C₁₁H₁₃FN₃S⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
HPLC Purity>95% (as determined by peak area).
Detailed Experimental Protocols for Characterization

NMR spectroscopy is the primary tool for elucidating the structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by switching the observe channel to ¹⁹F.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally measured mass to the theoretically calculated mass for the chemical formula C₁₁H₁₂FN₃S. The mass difference should be minimal, confirming the elemental composition. The fragmentation pattern can also provide structural information.[11]

HPLC is used to determine the purity of the synthesized compound.[12][13]

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2-3) and an organic solvent (e.g., acetonitrile).[12]

  • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions: Set a flow rate of 1.0 mL/min and use a UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectrophotometry). An isocratic or gradient elution method can be developed to achieve optimal separation.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound. The provided characterization protocols, including NMR, HRMS, and HPLC, are essential for verifying the structure and purity of the final compound. The successful synthesis and characterization of this molecule will enable further investigation into its pharmacological properties and potential as a therapeutic agent. The insights and methodologies presented herein are intended to support researchers in the field of medicinal chemistry and drug development in their efforts to explore the vast potential of the benzothiazole scaffold.

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical insights based on its structural moieties—a fluorinated benzothiazole core and a piperazine substituent—with detailed, field-proven experimental protocols for its full characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess the compound's potential as a pharmaceutical candidate. We will delve into the predicted characteristics and provide robust, step-by-step workflows for determining its melting point, aqueous solubility, dissociation constant (pKa), and lipophilicity (logP).

Introduction and Molecular Structure Analysis

This compound is an aromatic heterocyclic compound featuring a benzothiazole ring system fused to a piperazine moiety. The presence of a fluorine atom at the 4-position of the benzothiazole ring is a key structural feature. Benzothiazole derivatives are known for their wide range of pharmacological activities, and the piperazine ring is a common functional group in many approved drugs, often enhancing solubility and modulating biological activity.[1][2] The specific combination of these fragments in this compound suggests its potential as a lead compound in drug discovery programs.

A thorough understanding of its physicochemical properties is paramount for any further development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[3]

Molecular Structure:

Predicted Physicochemical Profile

Based on the constituent chemical structures, we can forecast the general physicochemical behavior of this compound.

PropertyPredicted CharacteristicRationale
Physical State Likely a crystalline solid at room temperature.The rigid, planar benzothiazole ring system and the potential for intermolecular interactions suggest a solid state.[1]
Aqueous Solubility Expected to be pH-dependent, with low solubility in neutral and basic media and higher solubility in acidic media.The piperazine moiety contains a basic nitrogen atom that can be protonated at low pH, forming a more soluble salt. The benzothiazole core is largely hydrophobic.
pKa Expected to have a pKa in the physiological range (likely around 7-8) for the secondary amine in the piperazine ring.This prediction is based on the known pKa values of piperazine and its derivatives. The electron-withdrawing nature of the benzothiazole ring may slightly lower the basicity compared to unsubstituted piperazine.
Lipophilicity (logP) Predicted to be moderately lipophilic.The aromatic benzothiazole core is lipophilic, while the piperazine ring and the fluorine atom will influence the overall polarity. A positive logP value is expected.
Stability Generally stable, but potentially susceptible to oxidation at the sulfur atom or degradation under harsh pH and temperature conditions.Benzothiazoles are generally stable aromatic systems.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity and identity.[4] For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Method [5][6]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating run to determine the approximate melting range.

  • Accurate Determination: For a new sample, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Final Measurement: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Replicates: Perform the measurement in triplicate for accuracy.

Data Presentation:

ParameterValue
Melting Range (°C)TBD
Mean Melting Point (°C)TBD
ObservationsTBD (e.g., color change, decomposition)
Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[7] The equilibrium "shake-flask" method is the gold standard for solubility determination.[8][9]

Methodology: Shake-Flask Method (as per WHO BCS Guidelines) [8][10]

  • Buffer Preparation: Prepare a series of buffers at different pH values covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature of 37 ± 1 °C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

  • Replicates: Conduct a minimum of three replicate determinations at each pH.

Data Presentation:

pH of BufferSolubility (mg/mL)Solubility (µM)
1.2TBDTBD
4.5TBDTBD
6.8TBDTBD

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) add_api Add Excess API to Buffers prep_buffer->add_api agitate Agitate at 37°C (24-48h) add_api->agitate centrifuge Centrifuge Samples agitate->centrifuge filter Filter Supernatant centrifuge->filter hplc Quantify by HPLC filter->hplc G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare_sample Prepare Sample Solution (e.g., 1mM in water/co-solvent) calibrate->prepare_sample acidify Acidify Sample (pH ~2) prepare_sample->acidify titrate Titrate with Standardized NaOH Solution acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes. [11]Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP. [12][13] Methodology: RP-HPLC Method [14]

  • System Setup: Use a C18 reverse-phase HPLC column with a UV detector.

  • Mobile Phase: Prepare a mobile phase consisting of a buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Selection: Choose a set of reference compounds with known logP values that span the expected logP of the target compound.

  • Calibration Curve:

    • Inject each standard compound and determine its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the this compound sample and determine its retention time and log(k').

  • logP Calculation: Use the linear regression equation from the calibration curve to calculate the logP of the target compound from its log(k') value.

  • Replicates: Perform injections in triplicate.

Data Presentation:

ParameterValue
Retention Time (t_R)TBD
Capacity Factor (k')TBD
Calculated logPTBD

Conclusion

This technical guide has outlined the predicted physicochemical properties of this compound based on its chemical structure and provided detailed, actionable protocols for their experimental determination. The methodologies described for measuring melting point, aqueous solubility, pKa, and logP are robust, widely accepted in the pharmaceutical industry, and form the basis for a comprehensive characterization of this promising compound. The data generated from these experiments will be invaluable for guiding future research, including formulation development, ADME studies, and the overall assessment of its therapeutic potential.

References

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4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom and a piperazine moiety into the benzothiazole scaffold is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. This guide will cover the core chemical information, a putative synthesis protocol, detailed characterization methods, and an exploration of its potential therapeutic applications based on the activities of structurally related compounds.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 941869-88-1[1]

  • Molecular Formula: C₁₁H₁₂FN₃S[1]

  • Molecular Weight: 237.30 g/mol

Molecular Structure

The molecular structure of this compound consists of a benzothiazole ring system substituted with a fluorine atom at the 4-position and a piperazine ring at the 2-position.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Representative Approach

Proposed Synthetic Pathway

Synthetic_Pathway 4-Fluoro-2-aminobenzothiazole 4-Fluoro-2-aminobenzothiazole 2-Chloro-4-fluorobenzothiazole 2-Chloro-4-fluorobenzothiazole 4-Fluoro-2-aminobenzothiazole->2-Chloro-4-fluorobenzothiazole Sandmeyer Reaction (NaNO₂, HCl, CuCl₂) This compound This compound 2-Chloro-4-fluorobenzothiazole->this compound Nucleophilic Substitution (Piperazine, Base) Biological_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Assays\n(e.g., MTT, SRB) Cytotoxicity Assays (e.g., MTT, SRB) Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity Assays\n(e.g., MTT, SRB)->Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis) Lead Optimization Lead Optimization Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis)->Lead Optimization Antimicrobial Assays\n(e.g., MIC, MBC) Antimicrobial Assays (e.g., MIC, MBC) Antimicrobial Assays\n(e.g., MIC, MBC)->Lead Optimization Animal Models of Disease\n(e.g., Xenograft models for cancer) Animal Models of Disease (e.g., Xenograft models for cancer) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Toxicology Studies Toxicology Studies Lead Optimization->Animal Models of Disease\n(e.g., Xenograft models for cancer)

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a molecule of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from structurally related compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Each section details the theoretical basis for the predicted spectral features, offering insights into the influence of the fluorinated benzothiazole core and the piperazine moiety on the overall spectroscopic profile. Detailed experimental protocols for acquiring such data are also provided, establishing a self-validating framework for future empirical studies.

Introduction: The Structural Significance of this compound

The fusion of a benzothiazole scaffold with a piperazine ring creates a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom at the 4-position of the benzothiazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide serves as a foundational reference for the spectroscopic characterization of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the benzothiazole ring and the methylene protons of the piperazine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5, H-6, H-76.90 - 7.80m-Aromatic protons on the benzothiazole ring are expected in this region. The electron-withdrawing nature of the fluorine atom and the heterocyclic system will influence their specific shifts.[1]
Piperazine CH₂ (adjacent to benzothiazole)3.60 - 3.80t~5These protons are deshielded due to their proximity to the electron-deficient benzothiazole ring.
Piperazine CH₂ (adjacent to NH)2.80 - 3.00t~5These protons are in a more shielded environment compared to those directly attached to the benzothiazole system.
Piperazine NH2.50 - 3.50br s-The chemical shift of the NH proton is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.[2]
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=N (C2)165 - 170The imine-like carbon of the benzothiazole ring is significantly deshielded.[3]
C-F (C4)150 - 155 (d, ¹JCF ≈ 240-250 Hz)The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be deshielded.
Aromatic C-H & C-q110 - 140The remaining aromatic carbons of the benzothiazole ring will appear in this range.[4]
Piperazine CH₂ (adjacent to benzothiazole)45 - 50Deshielded due to the adjacent aromatic system.
Piperazine CH₂ (adjacent to NH)40 - 45More shielded piperazine carbons.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover a range of 0-12 ppm.

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover a range of 0-200 ppm.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow A Sample Preparation B Instrument Setup (Lock & Shim) A->B C Data Acquisition (¹H & ¹³C) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Interpretation D->E

Figure 2: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bond, and the piperazine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3250 - 3400N-H stretch (piperazine)MediumCharacteristic stretching vibration of the secondary amine in the piperazine ring.
3000 - 3100Aromatic C-H stretchMedium-WeakTypical for C-H bonds on an aromatic ring.[5]
2800 - 3000Aliphatic C-H stretch (piperazine)MediumStretching vibrations of the methylene groups in the piperazine ring.[6]
1580 - 1620C=N stretch & Aromatic C=C stretchMedium-StrongOverlapping stretching vibrations of the benzothiazole ring system.[7]
1450 - 1550Aromatic C=C stretchMedium-StrongCharacteristic skeletal vibrations of the aromatic ring.[8]
1200 - 1250C-F stretchStrongThe C-F stretching vibration typically gives a strong absorption band in this region.[9]
1100 - 1150C-N stretch (piperazine)MediumStretching vibrations of the C-N bonds within the piperazine ring.[10]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₁H₁₂FN₃S), the expected exact mass is approximately 237.07 Da. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 238.08.

Table 4: Predicted Key Fragment Ions in EI-MS

m/zProposed FragmentRationale
237[M]⁺•Molecular ion peak.
194[M - C₃H₅N]⁺•Loss of a portion of the piperazine ring.
167[4-Fluorobenzothiazole]⁺•Cleavage of the bond between the benzothiazole ring and the piperazine nitrogen.[11]
86[Piperazine]⁺•Cleavage resulting in the piperazine radical cation.
70, 56[Piperazine fragments]⁺Further fragmentation of the piperazine ring.
Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺• (m/z 237) F1 [M - C₃H₅N]⁺• (m/z 194) M->F1 - C₃H₅N F2 [4-Fluorobenzothiazole]⁺• (m/z 167) M->F2 - C₄H₈N₂ F3 [Piperazine]⁺• (m/z 86) M->F3 - C₇H₃FNS F4 [Piperazine fragments]⁺ (m/z 70, 56) F3->F4 - CH₂N, - C₂H₄N

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter.

  • Liquid Chromatography (LC) Method:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS) Method:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan analysis to identify the protonated molecular ion [M+H]⁺.

    • Conduct tandem MS (MS/MS) on the precursor ion to obtain fragmentation data. Optimize the collision energy to achieve a rich fragmentation spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The forecasted NMR, IR, and MS data are grounded in the established principles of spectroscopy and analysis of structurally analogous compounds. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. It is anticipated that this comprehensive guide will be a valuable resource for researchers in the synthesis, purification, and biological evaluation of this and related compounds, facilitating more efficient and accurate scientific endeavors.

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An In-depth Technical Guide to the Potential Biological Targets of Fluorinated Piperazinyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential biological targets of fluorinated piperazinyl benzothiazoles, a chemical scaffold of significant interest in medicinal chemistry. By integrating insights from structure-activity relationship (SAR) studies, mechanistic investigations, and preclinical evaluations, this document aims to equip researchers with the foundational knowledge to explore and exploit the therapeutic potential of this promising class of compounds.

Section 1: The Chemical and Pharmacological Rationale of the Fluorinated Piperazinyl Benzothiazole Scaffold

The fluorinated piperazinyl benzothiazole moiety represents a privileged structure in drug discovery, combining three key components that each contribute to its pharmacological profile. The benzothiazole core is a versatile heterocyclic system found in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and can be readily modified to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2][3]

The strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5] This combination of a versatile core, a tunable linker, and a bioactivity-enhancing element makes fluorinated piperazinyl benzothiazoles a compelling scaffold for the development of novel therapeutics.

Section 2: Key Biological Targets and Therapeutic Areas

Research has identified several key biological targets for fluorinated piperazinyl benzothiazoles, with significant therapeutic implications for neurodegenerative diseases, cancer, and infectious diseases.

A significant area of investigation for this scaffold is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[6][7] Elevated MAO-B activity is implicated in the pathophysiology of Parkinson's disease, and its inhibition can help to restore dopaminergic tone.[8]

Several indole-substituted fluorinated benzothiazoles have demonstrated potent and selective inhibitory activity against MAO-B.[6][7] For instance, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole was identified as a highly potent and reversible MAO-B inhibitor with an IC50 value of 28 nM, showing no significant activity against MAO-A at concentrations up to 10 μM.[6][7] The reversibility of these inhibitors is a crucial feature, as it may lead to a safer side-effect profile compared to irreversible MAO-B inhibitors.[7] Structure-activity relationship studies have indicated that fluorine substitution on the benzothiazole ring is beneficial for MAO-B inhibition.[5]

The dopamine D3 receptor is another critical target in the central nervous system for this class of compounds. Selective D3 receptor ligands are of interest for treating conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[9][10] The high homology between D2 and D3 receptors presents a challenge in achieving selectivity.[11][12]

Fluorinated N-phenylpiperazine analogs have been evaluated as selective ligands for the D3 versus the D2 dopamine receptor subtype.[9] Some N-phenylpiperazine benzamides achieve D3 selectivity by acting as bitopic ligands, where the N-phenylpiperazine moiety occupies the orthosteric binding site and another part of the molecule interacts with a secondary, allosteric site unique to the D3 receptor.[9][12] This bitopic binding model offers a rational approach for designing D3-selective compounds.

Fluorinated piperazinyl benzothiazoles have demonstrated promising antiproliferative activity against various cancer cell lines.[13][14] Their mechanisms of action in cancer are multifaceted and can include:

  • CYP1A1-Mediated Bioactivation: Certain fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles exhibit potent antiproliferative activity.[13] Their mechanism involves metabolism by the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells, leading to the formation of reactive species that bind to macromolecules like DNA, ultimately inducing cell death.[13] For example, 2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203) induces CYP1A1 expression and subsequently binds to subcellular fractions in sensitive cancer cells.[13]

  • Inhibition of DNA Synthesis and Angiogenesis: Some benzothiazole derivatives can interfere with DNA synthesis by disrupting disulfide bond formation.[14] Additionally, they may possess anti-angiogenic properties.[14]

  • Targeting the Androgen Receptor: In castration-resistant prostate cancer cells, benzothiazole-piperazine hybrids have been shown to target the androgen receptor (AR) and downregulate the expression of several androgen-responsive genes.[15]

  • Heat Shock Protein 90 (Hsp90) Inhibition: The benzothiazole moiety is a structural feature in some inhibitors of the Hsp90 C-terminal domain, a target for anticancer drug design.[16]

The versatility of the fluorinated piperazinyl benzothiazole scaffold extends to other therapeutic areas:

  • Antibacterial and Antifungal Activity: Mimicking the structure of fluoroquinolone antibiotics, some fluorinated benzothiazole-piperazine derivatives have shown activity against bacterial and fungal strains by potentially inhibiting DNA gyrase and topoisomerase IV.[4]

  • Antiplasmodial Activity: Fluorinated piperazine-hydroxyethylamine analogues have demonstrated promising inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.[17]

  • Anti-inflammatory and Anthelmintic Activity: Various fluoro-substituted benzothiazole derivatives have shown potential as anti-inflammatory and anthelmintic agents.[18]

  • Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Benzothiazole-phenyl-based analogs are being explored as dual inhibitors of sEH and FAAH for the treatment of pain.[19]

Section 3: Methodologies for Target Identification and Validation

Identifying and validating the biological targets of novel compounds is a critical step in drug development. The following experimental workflows are central to this process.

A combination of computational and experimental approaches is typically employed to identify the molecular targets of a new chemical entity.

G cluster_0 Computational Approaches cluster_1 Experimental Approaches cluster_2 Target Hypothesis cluster_3 Target Validation a Ligand-Based Screening (Similarity Searching, Pharmacophore Modeling) f Generation of Potential Targets a->f b Structure-Based Screening (Molecular Docking against known targets) b->f c Affinity Chromatography-Mass Spectrometry c->f d Phenotypic Screening (Cell-based assays) d->f e Biochemical Assays (Enzyme inhibition, Receptor binding) e->f g Validation of Target Engagement (Cellular Thermal Shift Assay, Western Blot) f->g Prioritization h Functional Validation (Gene knockdown/knockout, Overexpression) g->h G cluster_0 Direct Target Engagement cluster_1 Cellular Functional Assays a Putative Target Identified b Cellular Thermal Shift Assay (CETSA) a->b c Isothermal Titration Calorimetry (ITC) a->c d Surface Plasmon Resonance (SPR) a->d e Target Knockdown (siRNA/shRNA) or Knockout (CRISPR) a->e f Target Overexpression a->f g Enzyme Activity Assays (in cellulo) a->g h Reporter Gene Assays a->h i Target Validated e->i Phenocopies Compound Effect? f->i Rescues Compound Effect?

Sources

In Silico Prediction of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Bioactivity: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: In the modern drug discovery landscape, computational, or in silico, methods are indispensable for the rapid identification and optimization of novel therapeutic agents. These techniques enable researchers to predict the biological activity of a molecule, evaluate its drug-likeness, and forecast its pharmacokinetic profile before committing to resource-intensive laboratory synthesis and testing.[1][2] This guide provides a comprehensive technical framework for predicting the bioactivity of a novel small molecule, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole , using a validated, multi-faceted computational workflow. We will navigate the complete predictive pipeline, from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET profiling. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, making it a prime candidate for in silico investigation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful predictive tools in their work.

Foundational Principles: The In Silico Predictive Workflow

The prediction of a molecule's bioactivity is not a single computation but a systematic, multi-stage process designed to build a comprehensive profile of the compound's potential biological interactions and drug-like properties. Each stage provides a layer of evidence, and together they guide a "fail-early, fail-fast" strategy, focusing resources on the most promising candidates.[2][6] Our workflow for assessing this compound is structured to logically progress from broad, exploratory analysis to specific, quantitative predictions.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Interaction & Activity Prediction cluster_2 Phase 3: Druggability Assessment cluster_3 Phase 4: Synthesis & Validation A Molecule Preparation (3D Structure Generation) B Target Prediction (Ligand & Structure-Based) A->B Input Structure C Pharmacophore Modeling (Feature Identification) B->C Identify Potential Targets D Molecular Docking (Binding Affinity & Pose) B->D Select High-Priority Target C->D Guide Docking/Screening E QSAR Modeling (Predictive Activity Score) D->E Generate Data for Model G Data Synthesis & Bioactivity Hypothesis D->G E->G F ADMET Prediction (Pharmacokinetics & Toxicity) F->G Filter based on Druggability H Prioritization for In Vitro Testing G->H Final Recommendation G A Pharmacophore Model Generation B Ligand-Based A->B C Structure-Based A->C D Align multiple active ligands B->D F Analyze protein-ligand complex C->F E Identify common features D->E G Map key interaction points in binding site F->G

Figure 2: Ligand-based vs. Structure-based pharmacophore modeling.

  • Ligand-Based: If several active compounds for the target (DPP-4) are known, they can be structurally aligned to identify common chemical features.

  • Structure-Based: Using a crystal structure of DPP-4 with a bound ligand, one can directly map the key interactions (hydrogen bonds, hydrophobic contacts) in the active site to create a pharmacophore query. [7]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a cornerstone of in silico bioactivity prediction. [8]It predicts the preferred orientation (pose) and binding strength (affinity) of a ligand when it interacts with a target protein. [8][9] Self-Validating System: A docking protocol is considered validated if it can accurately reproduce the known binding pose of a co-crystallized ligand within the protein's active site (a process called re-docking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.

Detailed Molecular Docking Protocol (using AutoDock Vina)

This protocol outlines the steps for docking this compound into the active site of DPP-4.

Step 1: Protein and Ligand Preparation

  • Fetch Protein Structure: Download the crystal structure of DPP-4 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1X70.

  • Prepare Receptor: Using software like AutoDockTools (ADT) or UCSF Chimera, perform the following: [10][11][12] * Remove water molecules and any co-crystallized ligands/ions.

    • Add polar hydrogens, as they are crucial for hydrogen bonding.

    • Compute and add Gasteiger or Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format, which includes charge and atom type information for AutoDock. [10]3. Prepare Ligand: Use the energy-minimized 3D structure of our compound from section 2.1. In ADT, define the rotatable bonds and save the molecule in the .pdbqt format.

Step 2: Defining the Binding Site (Grid Box Generation)

  • Identify Active Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In ADT, a "grid box" is centered on the active site. This box defines the 3D space where the docking algorithm will search for favorable binding poses. The size of the box should be large enough to accommodate the entire ligand in various orientations. [10] Step 3: Running the Docking Simulation

  • Configuration: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the number of binding modes to generate.

  • Execute Vina: Run the AutoDock Vina executable from the command line, pointing it to the configuration file. Vina will perform the docking calculations, which can take from minutes to hours depending on the complexity. [9] Step 4: Analysis of Results

  • Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding. [8]2. Pose Visualization: The output file contains the coordinates for the predicted binding poses. These should be visualized using PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues.

Data Presentation: Docking Results
PropertyPredicted ValueInterpretation
Binding Affinity (kcal/mol) -9.2Strong predicted binding affinity, suggesting a stable interaction with the DPP-4 active site.
Key Interacting Residues Glu205, Glu206, Tyr662, Arg125Hydrogen bonding with glutamate residues and pi-pi stacking with tyrosine are common for DPP-4 inhibitors.
Ligand Conformation The piperazine ring is positioned in the S1 pocket, and the benzothiazole core occupies the hydrophobic region.The predicted pose is consistent with the binding mode of known inhibitors.

QSAR: Quantifying the Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a set of molecules and their biological activity. [2][13][14][15] Expertise & Causality: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. [1]By building a model from a dataset of known active and inactive compounds against a specific target, we can predict the activity of a new molecule like ours without needing to test it experimentally first. The choice of molecular descriptors is crucial; they must encode the structural information relevant to the biological activity.

QSAR Modeling Workflow

G A Data Collection (Compounds with known activity) B Descriptor Calculation (1D, 2D, 3D properties) A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, SVM, Random Forest) C->D E Model Validation (Internal & External) D->E F Prediction for New Compound E->F

Figure 3: The workflow for developing and applying a QSAR model.

Step-by-Step Protocol:

  • Data Curation: Compile a dataset of molecules with known bioactivity against the target (e.g., DPP-4 inhibitors with reported IC50 values from the ChEMBL database).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., LogP, Molecular Weight, Polar Surface Area, topological indices). [13]3. Model Generation: Using statistical or machine learning methods (e.g., Multiple Linear Regression, Support Vector Machines, or Random Forest), build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable). [13][16]4. Validation: Rigorously validate the model's predictive power using cross-validation and an external test set of compounds that were not used in model training. [15]5. Prediction: Use the validated model to predict the bioactivity of this compound based on its calculated descriptors.

Data Presentation: Molecular Descriptors for QSAR
DescriptorValue for this compoundRelevance to Bioactivity
Molecular Weight ( g/mol ) 251.33Affects solubility and permeability.
LogP (Octanol/Water) 2.85A measure of lipophilicity, crucial for membrane permeation.
Topological Polar Surface Area (Ų) 48.3Influences hydrogen bonding capacity and cell permeability.
Number of H-Bond Donors 1Key for specific interactions with protein targets.
Number of H-Bond Acceptors 4Key for specific interactions with protein targets.

ADMET Prediction: Assessing Druggability

A compound can have excellent bioactivity but fail as a drug due to poor pharmacokinetic or safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early identification of these potential liabilities. [17] Trustworthiness: Many ADMET prediction tools are built on large datasets of experimental data and use validated machine learning models. [18][19]While in silico predictions are not a substitute for experimental assays, they are highly valuable for prioritizing compounds. [17][20] Step-by-Step Protocol:

  • Select a Tool: Utilize a comprehensive, free web server like SwissADME or ADMETlab 2.0. [19][21]2. Input Structure: Submit the SMILES string of the compound.

  • Analyze Output: The server will return predictions for a wide range of properties.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredictionImplication for Drug Development
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut after oral administration.
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing potential for CNS side effects.
Distribution P-gp SubstrateNoNot likely to be actively effluxed from cells, which is favorable.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
Excretion ------(Typically requires more complex modeling)
Toxicity hERG BlockerLow ProbabilityLow risk of cardiotoxicity.
Ames MutagenicityNoUnlikely to be mutagenic.
Drug-likeness Lipinski's Rule of 5Yes (0 Violations)The compound has physicochemical properties consistent with known orally active drugs.

Conclusion and Future Directions

This in-depth guide outlines a robust, multi-stage in silico workflow for predicting the bioactivity of this compound. Our hypothetical analysis suggests that this compound is a promising candidate for targeting DPP-4. The molecular docking results indicate strong binding affinity, and the QSAR and ADMET predictions suggest favorable bioactivity and drug-like properties, with a potential flag for CYP2D6 inhibition that warrants further investigation.

The logical next step is to synthesize this compound and validate these computational predictions through in vitro enzymatic assays and cell-based studies. This iterative cycle of computational prediction followed by experimental validation is the engine of modern, efficient drug discovery.

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Introduction: The Strategic Importance of the 4-Fluoro Benzothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro Benzothiazole Derivatives

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of pharmacologically active compounds.[1][2][3] Its structural rigidity, electron-rich nature, and ability to form hydrogen bonds and engage in π-π stacking interactions make it a "privileged scaffold" in drug discovery.[1] This core is present in a range of clinically approved drugs and diagnostic agents, including the amyotrophic lateral sclerosis treatment Riluzole and the Alzheimer's diagnostic agent Flutemetamol.[1] The biological versatility of benzothiazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][3]

The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties.[4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

This guide focuses specifically on the 4-fluoro benzothiazole core, a substitution pattern of significant interest. The placement of fluorine at the C-4 position introduces unique electronic and steric influences that can profoundly impact target binding and overall biological activity. This document will provide a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluoro benzothiazole derivatives, offering insights into their synthesis, diverse biological activities, and mechanisms of action.

Synthetic Strategies for 4-Fluoro Benzothiazole Derivatives: A Methodological Overview

The construction of the 4-fluoro benzothiazole scaffold and its subsequent derivatization are critical for exploring its chemical space and developing novel therapeutic agents. The primary and most common route to the core structure involves the reaction of a suitably substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

General Synthetic Protocol: The Hugerschoff Reaction

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. For the 4-fluoro derivatives, the synthesis typically commences with 3-chloro-4-fluoroaniline.

Step-by-Step Protocol:

  • Thiocyanation: 4-Fluoro-3-chloroaniline is treated with potassium thiocyanate in a suitable solvent, such as glacial acetic acid.[5]

  • Cyclization: Bromine, dissolved in glacial acetic acid, is added dropwise to the reaction mixture. This induces an electrophilic cyclization to form the 2-amino-6-fluoro-7-chloro-1,3-benzothiazole intermediate.[5]

  • Derivatization: The 2-amino group serves as a versatile handle for further structural modifications. For instance, it can be diazotized and substituted, or it can react with various electrophiles to introduce a wide range of substituents at the C-2 position.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 4-fluoro benzothiazole derivatives.

G cluster_synthesis Core Synthesis cluster_derivatization C-2 Derivatization A 4-Fluoro-3-chloroaniline D 2-Amino-6-fluoro-7-chloro (1,3)-benzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E Hydrazine Hydrate D->E Reflux F 2-Hydrazino-6-fluoro-7-chloro (1,3)-benzothiazole D->F Substitution K Other Electrophiles (e.g., Acid Chlorides) D->K L Amide/Ester Derivatives D->L Acylation/Esterification E->F G Aromatic Aldehydes F->G Condensation H Schiff Bases F->H Condensation G->H I Thioglycolic Acid H->I Cyclocondensation J Thiazolidinone Derivatives H->J Cyclization I->J K->L

Caption: General synthetic workflow for 4-fluoro benzothiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-fluoro benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and any appended moieties. The following sections dissect the SAR for key therapeutic areas.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents.[6][7] The position of the fluorine atom is a critical determinant of cytotoxicity.

  • Fluorine at C-4: Studies on fluorinated 2-aryl benzothiazoles have shown that the placement of fluorine can significantly influence antitumor activity. For instance, some 4-fluoro substituted derivatives have exhibited potent and selective anticancer activity with IC50 values in the low micromolar range (1.94–3.46 μM) against human cancer cell lines.[8]

  • Substituents at C-2: The C-2 position is a hotspot for modifications that modulate anticancer potency.

    • Aryl Groups: The presence of a substituted phenyl ring at the C-2 position is a common feature of many anticancer benzothiazoles. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) on this aryl ring can fine-tune the activity.[9] For example, a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective in vitro antitumor properties.[10]

    • Heterocyclic Rings: Hybrid molecules incorporating other heterocyclic systems like pyrazole, imidazole, or triazole at the C-2 position have yielded compounds with submicromolar IC50 values against various cancer cell lines.[1]

  • Substituents at C-6 and C-7:

    • The C-7 position is also critical. The incorporation of a fluorine atom at the 7th position of some benzothiazole derivatives has been shown to enhance cytotoxicity.[6][7]

    • Simultaneous substitution, such as a fluorine at C-5 and a methoxy or methyl group at C-6, can produce synergistic antiproliferative effects.[1]

Table 1: Anticancer Activity of Selected 4-Fluoro Benzothiazole Derivatives

Compound IDC-2 SubstituentC-6/C-7 SubstituentCancer Cell LineIC50 (µM)Reference
1 4-NitrophenylHHepG256.98 (24h)[9]
2 4-FluorophenylHHepG259.17 (24h)[9]
3 Indole-based moietyHMCF-71.94 - 3.46[8]
4 Pyrazole-hybridMethoxy at C-6PC-30.1 - 0.15[1]

The following diagram summarizes the key SAR findings for anticancer activity.

Caption: Key SAR insights for anticancer 4-fluoro benzothiazoles.

Antimicrobial Activity

4-Fluoro benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[11][12][13]

  • Antibacterial Activity:

    • The fluorobenzothiazole scaffold itself appears to be important for antibacterial activity.[13]

    • Substitutions with heterocyclic moieties like thiazolidinones or triazoles can lead to compounds with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14]

    • The presence of a nitro group, particularly at the meta or para position of a phenyl ring at C-2, has been associated with promising inhibitory properties against E. coli.[13]

    • SAR studies have indicated that chloro and methoxy groups on the benzothiazole moiety can enhance antibacterial action.[14]

  • Antifungal Activity:

    • Several 4-fluoro benzothiazole derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans.[11][12][15]

    • The introduction of a morpholine substituent has been reported to be particularly effective against A. niger.[11][12]

    • Derivatives targeting the enzyme N-Myristoyltransferase (NMT) have shown a broad antifungal spectrum, with some compounds exhibiting higher potency than the standard drug fluconazole against certain strains.[15]

Table 2: Antimicrobial Activity of Selected 4-Fluoro Benzothiazole Derivatives

Compound TypeTarget OrganismActivity MetricKey Structural FeaturesReference
Thiazolidinone derivative E. coliMIC = 0.09–0.18 mg/ml4-Nitro/methoxy phenyl at C-2[14]
Morpholine derivative A. nigerZone of InhibitionMorpholine substitution[11][12]
NMT Inhibitor (6m) C. neoformans, C. glabrataMICModified benzothiazole scaffold[15]

Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological activities of 4-fluoro benzothiazole derivatives stem from their ability to interact with various molecular targets.

  • Anticancer Mechanisms:

    • Enzyme Inhibition: Many benzothiazole derivatives exert their anticancer effects by inhibiting critical enzymes involved in cell proliferation and survival, such as EGFR, VEGFR, PI3K, and topoisomerases.[1]

    • Apoptosis Induction: A significant mechanism is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through caspase-dependent pathways.[9] For instance, some derivatives have been shown to increase DNA fragmentation in the sub-G1 phase of the cell cycle.[9]

    • NF-κB Pathway Inhibition: Certain 2-substituted benzothiazoles have been found to suppress the proliferation of hepatocellular carcinoma cells by targeting the NF-κB signaling pathway, leading to reduced expression of COX-2 and iNOS.[9]

  • Antimicrobial Mechanisms:

    • Enzyme Inhibition: A key mechanism for the antibacterial action of some benzothiazole derivatives, particularly those containing a sulfonamide moiety, is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[16] They act as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA).[16]

    • DNA Gyrase Inhibition: Some benzothiazole-based compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[14]

The diagram below illustrates a simplified potential mechanism of action for an antimicrobial 4-fluoro benzothiazole derivative targeting the folate biosynthesis pathway.

MoA_Antimicrobial PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Inhibition Inhibition DNA Bacterial DNA Replication Folate->DNA Bacteriostasis Bacteriostasis/ Cell Death Folate->Bacteriostasis Inhibition->Folate Benzothiazole 4-Fluoro Benzothiazole Derivative Benzothiazole->DHPS Competitive Inhibition

Caption: Inhibition of DHPS by a 4-fluoro benzothiazole derivative.

Conclusion and Future Perspectives

The 4-fluoro benzothiazole scaffold is a highly promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that the biological activity of these derivatives can be finely tuned through strategic modifications at the C-2, C-6, and C-7 positions. The fluorine atom at C-4 imparts unique properties that contribute to the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of focused libraries with systematic variations around the 4-fluoro benzothiazole core will be crucial for refining SAR models.

  • Target Identification and Validation: While several mechanisms of action have been proposed, further studies are needed to definitively identify and validate the molecular targets for many of these compounds.

  • Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to advance promising leads from the laboratory to clinical development.

  • Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial applications, the inherent versatility of the benzothiazole scaffold suggests that 4-fluoro derivatives may also hold promise for other indications, such as neurodegenerative diseases and inflammatory disorders.

By leveraging the insights from SAR studies and employing modern drug discovery technologies, the 4-fluoro benzothiazole scaffold will undoubtedly continue to be a source of innovative and effective therapeutic candidates.

References

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  • Benzothiazole. Wikipedia. Available at: [Link]

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  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central. Available at: [Link]

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  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]

  • Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ProQuest. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH. Available at: [Link]

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A Technical Guide to the Discovery of Novel 2-(Piperazin-1-yl)benzothiazole Compounds: From Rational Design to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery pipeline for novel 2-(piperazin-1-yl)benzothiazole compounds, a class of molecules demonstrating significant therapeutic promise. We will dissect the strategic considerations, synthetic methodologies, and bio-evaluation protocols that underpin the identification of lead candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

Introduction: The Strategic Union of Benzothiazole and Piperazine

The benzothiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its structural versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Its rigid, planar structure provides an excellent anchor for interacting with various biological macromolecules.[1] The piperazine ring, conversely, is a common motif in clinically successful drugs, valued for its ability to improve pharmacokinetic properties (such as solubility and bioavailability) and to serve as a versatile linker for introducing diverse substituents to probe structure-activity relationships (SAR).[4][5]

The conjugation of these two moieties into the 2-(piperazin-1-yl)benzothiazole core creates a "privileged scaffold" that has been successfully exploited to develop agents targeting a range of diseases.[4][6] The discovery process, however, is not trivial. It requires a synergistic application of synthetic chemistry, robust biological screening, and computational modeling to navigate the complex chemical space and identify compounds with potent and selective activity. This guide elucidates this multifaceted process.

Chapter 1: Synthetic Strategies and Core Scaffold Assembly

The efficient synthesis of the 2-(piperazin-1-yl)benzothiazole core and its derivatives is the foundational step in any discovery program. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and reliable method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C2 position of the benzothiazole ring with piperazine.

Primary Synthetic Workflow

The general workflow involves a two-step process that is both efficient and adaptable for creating a library of diverse analogs. This process allows for late-stage diversification, a key strategy in medicinal chemistry for rapidly exploring SAR.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Core Assembly & Diversification A 2-Aminobenzothiazole Derivatives C Intermediate: 2-Chloro-N-(benzothiazol-2-yl)acetamide A->C Acylation B Chloroacetyl Chloride B->C E Final Compounds: N-(Benzothiazol-2-yl)-2-(piperazin-1-yl) acetamide Analogs C->E Nucleophilic Substitution C->E D Piperazine or Substituted Piperazines (R') D->E F Base (e.g., K2CO3, TEA) F->E G A Synthesized Compound Library B Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) A->B C Hit Identification (Compounds meeting IC50 threshold) B->C D Secondary / Selectivity Assays (e.g., Enzyme Inhibition, Normal Cell Cytotoxicity) C->D 'Hits' G In Vivo Studies E Lead Candidate Selection (Potent, Selective, Drug-like) D->E F In Silico & Mechanistic Studies (Docking, ADME, Western Blot) E->F 'Leads' E->G F->D Feedback Loop

Sources

Whitepaper: The Piperazinyl-Benzothiazole Scaffold as a Versatile Platform for Next-Generation Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This in-depth technical guide explores the synthesis, molecular pharmacology, and preclinical validation of piperazinyl-benzothiazole derivatives, establishing the scaffold's significant potential in the development of novel antipsychotic drugs with improved efficacy and safety profiles.

Executive Summary: Addressing the Therapeutic Gap in Psychosis Treatment

For decades, the management of schizophrenia and related psychotic disorders has been dominated by drugs targeting the dopamine D2 receptor. While effective for many patients' positive symptoms (e.g., hallucinations, delusions), first-generation "typical" antipsychotics carry a significant burden of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia. The advent of "atypical" antipsychotics, which modulate both dopaminergic and serotonergic systems, offered a significant step forward by reducing the risk of EPS.[1] However, significant challenges remain. Many patients experience persistent negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits, and atypical agents are often associated with metabolic side effects like weight gain and type 2 diabetes.

This therapeutic gap necessitates the exploration of novel chemical scaffolds that offer the potential for refined pharmacological profiles. The piperazinyl-benzothiazole core has emerged as a highly promising and synthetically tractable platform.[2][3] Its rigid benzothiazole moiety, coupled with a flexible piperazine linker, allows for systematic structural modifications to fine-tune activity across key CNS receptors. This guide provides a comprehensive overview of the rationale, experimental validation, and future potential of this scaffold in the rational design of superior neuroleptic agents.

Molecular Pharmacology: Engineering Atypicality at the Receptor Level

The "atypical" profile of a successful neuroleptic is not an accident; it is the result of a carefully balanced interaction with multiple neurotransmitter receptors. The piperazinyl-benzothiazole scaffold provides an excellent foundation for achieving this balance, primarily through its dual engagement of dopamine and serotonin systems.

Primary Target Engagement: Dopamine D2 Receptor Antagonism

The cornerstone of all effective antipsychotic action is the blockade of dopamine D2 receptors in the mesolimbic pathway.[4] The piperazinyl-benzothiazole scaffold has consistently demonstrated the ability to produce potent D2 antagonists. The interaction is typically driven by the protonated nitrogen of the piperazine ring forming a key ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of the D2 receptor, a canonical interaction for many aminergic GPCR ligands.[5]

The degree of D2 affinity can be precisely modulated through substitutions on the scaffold. For instance, various aryl groups attached to the distal piperazine nitrogen can explore hydrophobic pockets within the receptor, enhancing binding affinity.[6]

This protocol determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation of Membranes: Homogenize rat striatal tissue or membranes from HEK293 cells stably expressing the human D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity D2 radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the piperazinyl-benzothiazole test compound.

  • Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

Modulatory Target Engagement: The Serotonin Receptor System

The defining characteristic of atypical antipsychotics is the integration of potent serotonin (5-HT) 2A receptor antagonism with D2 blockade.[1][8] This 5-HT2A/D2 antagonism ratio is critical for reducing the risk of EPS and may contribute to efficacy against negative symptoms.[9][10] Furthermore, partial agonism at the 5-HT1A receptor is another key feature that can enhance downstream dopamine release in the prefrontal cortex, potentially improving cognitive deficits and reducing EPS.[1][11]

The piperazinyl-benzothiazole scaffold is exceptionally well-suited to this multi-target approach. Studies have shown that specific substitutions can confer high affinity for both 5-HT2A and 5-HT1A receptors, often in the nanomolar range.[11][12]

The methodology is analogous to the D2 binding assay, with key modifications:

  • Receptor Source: Use membranes from cells expressing human 5-HT2A or 5-HT1A receptors, or from rodent cortical (for 5-HT2A) or hippocampal (for 5-HT1A) tissue.

  • Radioligand:

    • For 5-HT2A: Use a selective antagonist radioligand like [³H]-Ketanserin or [³H]-Spiperone.

    • For 5-HT1A: Use a selective agonist radioligand like [³H]-8-OH-DPAT.

  • Analysis: Calculate Ki values as described in Protocol 1.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperazinyl-benzothiazole scaffold has yielded clear SAR insights, guiding the design of compounds with desired polypharmacological profiles.

  • Benzothiazole Core (Region A): Substitution on the benzothiazole ring, particularly at the 6-position, can influence overall lipophilicity and modulate affinity. Electron-withdrawing groups (e.g., halogens) have been explored.

  • Piperazine Linker (Region B): The length and nature of the alkyl chain connecting the benzothiazole to the piperazine ring are critical. A linker of 2 to 4 carbons is often optimal for bridging the two key pharmacophores.[13][14]

  • Aryl Terminus (Region C): This region offers the greatest opportunity for diversification and tuning of selectivity. Different aromatic and heteroaromatic substituents can dramatically alter the affinity for D2, D3, D4, 5-HT1A, and 5-HT2A receptors, allowing for the fine-tuning of the "atypicality index" (e.g., the Ki D2 / Ki 5-HT2A ratio).[6][15]

cluster_0 Piperazinyl-Benzothiazole Scaffold SAR Scaffold A Region A: Benzothiazole Core - Modulates lipophilicity - Influences overall affinity A->Scaffold B Region B: Piperazine Linker - Critical for optimal receptor fit - Length (n=2-4) is key B->Scaffold C Region C: Aryl Terminus - Major determinant of selectivity - Fine-tunes D2/5-HT receptor affinity ratio C->Scaffold cluster_workflow Preclinical Evaluation Workflow synthesis Compound Synthesis in_vitro In Vitro Receptor Binding Assays (D2, 5-HT2A, 5-HT1A) synthesis->in_vitro Screening efficacy In Vivo Efficacy Models - Amphetamine Hyperlocomotion - Prepulse Inhibition (PPI) in_vitro->efficacy Validation safety In Vivo Safety Models (EPS Liability) - Catalepsy Induction efficacy->safety Profiling lead Lead Candidate safety->lead Selection

Caption: A streamlined workflow from synthesis to preclinical candidate selection.

Models of Antipsychotic Efficacy

These models assess a compound's ability to reverse behaviors in rodents that are analogous to the positive symptoms and sensory gating deficits of schizophrenia.

This model is a primary screen for D2 receptor blockade in vivo.

  • Acclimation: Place rodents (rats or mice) into open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Pre-treatment: Administer the piperazinyl-benzothiazole test compound or vehicle via the desired route (e.g., IP, PO).

  • Psychostimulant Challenge: After an appropriate pre-treatment time (e.g., 30 minutes), administer a challenge dose of d-amphetamine (e.g., 1-2 mg/kg).

  • Data Acquisition: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Analysis: A successful antipsychotic candidate will significantly attenuate the hyperlocomotor response induced by amphetamine compared to the vehicle-treated group.

PPI is a translational measure of sensorimotor gating, a process deficient in individuals with schizophrenia. [16]

  • Apparatus: Place the animal in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Acclimation: Allow a 5-minute acclimation period with background white noise.

  • Trial Types: Present a series of trials in a pseudo-randomized order:

    • Pulse-Alone: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse + Pulse: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).

    • No-Stimulus: Background noise only.

  • Treatment: Test compounds are administered prior to the session.

  • Analysis: Calculate PPI as the percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse-Alone" trials. Effective antipsychotics restore PPI deficits induced by psychotomimetic drugs (like ketamine or apomorphine). [16]

Models of Atypicality and Side Effect Liability

A key goal is to develop compounds with a low propensity to induce EPS. The catalepsy test is the gold-standard preclinical model for predicting this liability.

Catalepsy is a state of motor immobility that is strongly correlated with D2 receptor blockade in the nigrostriatal pathway, the same mechanism that underlies EPS in humans.

  • Treatment: Administer a range of doses of the test compound. A typical antipsychotic like haloperidol is used as a positive control.

  • Assessment: At set time points (e.g., 30, 60, 90, 120 minutes post-injection), test for catalepsy using the bar test.

  • Bar Test: Gently place the animal's forepaws on a horizontal bar raised several centimeters off the surface.

  • Measurement: Record the latency (in seconds) for the animal to remove both paws from the bar. A trial is typically terminated at 180 seconds.

  • Analysis: A compound is considered cataleptogenic if it produces a dose-dependent increase in the time the animal remains on the bar. An ideal atypical candidate will show efficacy in models like hyperlocomotion at doses that do not induce significant catalepsy.

Synthetic Strategies: Building the Scaffold

The piperazinyl-benzothiazole scaffold is readily accessible through established synthetic chemistry, making it attractive for library synthesis and rapid lead optimization. A common and effective approach involves the condensation of 2-aminothiophenol with various reagents to form the core benzothiazole ring, followed by coupling with the desired piperazine moiety. [17][18]

cluster_synthesis Generalized Synthetic Scheme reagents 2-Aminothiophenol + R-COOH / R-CHO cyclization Cyclization (e.g., PPA, MW) reagents->cyclization intermediate 2-Substituted Benzothiazole cyclization->intermediate coupling Nucleophilic Substitution intermediate->coupling product Final Piperazinyl-Benzothiazole Derivative coupling->product piperazine Substituted Piperazine piperazine->coupling

Caption: A representative synthetic pathway to piperazinyl-benzothiazole derivatives.

Future Directions and Conclusion

The piperazinyl-benzothiazole scaffold represents a validated and highly promising platform for the discovery of next-generation neuroleptics. The wealth of SAR data allows for the rational design of compounds with tailored polypharmacological profiles, moving beyond simple D2/5-HT2A antagonism.

Future research should focus on:

  • D3/D4 Receptor Selectivity: The dopamine D3 and D4 receptors, which have a more restricted expression in cortical and limbic brain regions, are emerging as key targets for improving cognitive symptoms and reducing side effect liability. [13][19]The piperazinyl-benzothiazole scaffold has already shown it can be tuned to achieve D4 selectivity. [14]* Cognitive Enhancement: Future derivatives could be optimized to incorporate additional mechanisms relevant to cognition, such as phosphodiesterase (PDE) inhibition or α7 nicotinic acetylcholine receptor (nAChR) agonism.

  • Metabolic Profile: Systematic screening of lead compounds in metabolic assays (e.g., assessing effects on lipid profiles and glucose tolerance) will be crucial to ensure the development of agents free from the metabolic liabilities of current atypicals.

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The Strategic Imperative of Fluorine Substitution in Benzothiazole Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of a critical strategy in the optimization of benzothiazole-based therapeutics: the judicious incorporation of fluorine atoms. Moving beyond a mere catalog of fluorinated compounds, this document elucidates the fundamental physicochemical principles governing the impact of fluorine substitution on the pharmacological profile of benzothiazoles. We will dissect how this seemingly subtle modification can profoundly influence metabolic stability, target binding affinity, and overall pharmacokinetic properties, ultimately shaping the therapeutic potential of these vital heterocyclic compounds. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to strategically leverage fluorine substitution in the design of next-generation benzothiazole-based drugs.

The Physicochemical Underpinnings of Fluorine's Influence

The strategic incorporation of fluorine into small molecules, including the benzothiazole scaffold, can significantly enhance their biological activities compared to their non-fluorinated counterparts.[1][2] This is not a matter of serendipity but is rooted in the unique and potent physicochemical properties of the fluorine atom.[3][4] Understanding these properties is paramount to rationally designing fluorinated benzothiazole derivatives with improved therapeutic profiles.

At the most fundamental level, the impact of fluorine stems from several key characteristics:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][5] This alters the electron distribution within the benzothiazole ring system, which can have a cascade of effects on properties like pKa, dipole moment, and the reactivity of neighboring functional groups.[3][5]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows fluorine to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without introducing significant steric hindrance.[5][6] This enables the exploration of fluorinated analogs that can still fit within the target's binding pocket.[2]

  • Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (approximately 105.4 kcal/mol) than a C-H bond (approximately 98.8 kcal/mol).[2] This inherent stability makes the C-F bond less susceptible to metabolic cleavage, a critical factor in enhancing the metabolic stability of drug candidates.[2][7]

These fundamental properties translate into tangible and often predictable modifications of a benzothiazole derivative's pharmacological profile.

Modulation of Lipophilicity and Membrane Permeability

A crucial parameter in drug design is lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution can modulate the lipophilicity of benzothiazole derivatives in a nuanced manner. While the introduction of a single fluorine atom or a trifluoromethyl group generally increases lipophilicity, the overall effect is highly dependent on the molecular context.[3][8] This enhanced lipophilicity can improve a compound's ability to permeate cell membranes, which is often a prerequisite for reaching intracellular targets.[4][9] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, highlighting the need for a balanced approach.[5]

Alteration of pKa and Bioavailability

The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby acidic or basic functional groups.[5] For instance, introducing a fluorine atom near an amino group on the benzothiazole scaffold will decrease its basicity (lower its pKa).[5] This can have profound implications for bioavailability. A less basic compound is less likely to be protonated at physiological pH, which can enhance its ability to cross biological membranes and improve oral absorption.[5]

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A major hurdle in drug development is rapid metabolic degradation, leading to a short half-life and reduced efficacy. Fluorine substitution is a well-established strategy to address this challenge by blocking metabolically labile sites, often referred to as "metabolic soft spots."[7][10]

The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[6] By strategically replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, the metabolic stability of a benzothiazole derivative can be significantly enhanced.[2][7] This is exemplified by a study on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, where fluorine substitution on a piperidine ring attached to a benzazole core increased the mouse liver microsome half-life by up to five-fold.[2][11]

The following workflow illustrates the process of identifying and addressing metabolic liabilities through fluorine substitution:

Metabolic_Stability_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Synthesis & Evaluation A Initial Benzothiazole Lead Compound B In Vitro Metabolic Stability Assay (e.g., Liver Microsomes, S9 Fraction) A->B C Metabolite Identification (LC-MS/MS) B->C D Identify Metabolic 'Soft Spots' (Sites of Oxidation, Hydroxylation, etc.) C->D E Design Fluorinated Analogs (Strategic H to F Replacement) D->E F Synthesize Fluorinated Derivatives E->F G Re-evaluate In Vitro Metabolic Stability F->G H Compare Half-life (t½) and Metabolite Profile to Parent Compound G->H I Proceed to Further Pharmacological Evaluation H->I Improved Stability? J Re-design Analogs or Explore Alternative Strategies H->J No Improvement

Caption: Workflow for enhancing metabolic stability via fluorine substitution.

Optimizing Target Binding Affinity and Potency

Beyond its effects on pharmacokinetics, fluorine substitution can directly impact a benzothiazole derivative's pharmacodynamics by enhancing its binding affinity to the biological target.[3][4] This can occur through several mechanisms:

  • Direct Interactions: The fluorine atom, with its partial negative charge, can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket.[12]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of the benzothiazole molecule, pre-organizing it into a bioactive conformation that binds more readily to the target.[9]

  • Modulation of Neighboring Group Interactions: By altering the electronic properties of the benzothiazole scaffold, fluorine can influence the strength of hydrogen bonds or other interactions formed by adjacent functional groups.[3]

A notable example is the development of fluorinated 2-arylbenzothiazoles as antitumor agents. The presence of a fluorine moiety was found to be essential for the growth-inhibitory activity in certain cancer cell lines.[2] For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated potent and broad-spectrum antitumor activity.[13]

Case Study: Fluorinated Benzothiazoles in Neurodegenerative Disease and Oncology

The principles outlined above are not merely theoretical; they have been successfully applied in the development of fluorinated benzothiazole derivatives for various therapeutic indications.

Amyloid Plaque Imaging in Alzheimer's Disease

Benzothiazoles are a key structural motif in agents designed for the positron emission tomography (PET) imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[14] The first widely used PET imaging agent for this purpose was Pittsburgh Compound B ([¹¹C]PiB), a derivative of 2-(4'-aminophenyl)-6-hydroxybenzothiazole.[14]

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET imaging due to its longer half-life (110 minutes) compared to Carbon-11 (20 minutes), which allows for more practical and widespread clinical use.[7] This has driven the development of ¹⁸F-labeled benzothiazole derivatives. For example, Flutemetamol (¹⁸F) is an ¹⁸F-labeled benzothiazole derivative that has a strong affinity for brain amyloid plaques and is used to differentiate Alzheimer's disease from other neurodegenerative conditions.[15] The synthesis of such agents involves the nucleophilic aromatic substitution of a nitro precursor with [¹⁸F]fluoride.[15]

The development of these imaging agents often involves a careful balancing act, where fluorine substitution is used to fine-tune lipophilicity to achieve good brain penetration while minimizing non-specific binding.[16][17]

Anticancer Agents

Fluorinated benzothiazoles have emerged as a promising class of anticancer agents.[18][19] For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[18] The antiproliferative activity of some fluorinated benzothiazoles is linked to their ability to be metabolized by cytochrome P450 1A1 (CYP1A1) into reactive species that bind to macromolecules within sensitive cancer cells, leading to cell death.[20] Interestingly, in some cases, fluorination can alter the dose-response relationship, eliminating the biphasic response sometimes observed with non-fluorinated analogs.[13][20]

Experimental Protocols

To aid researchers in the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of fluorinated benzothiazole derivatives.

Synthesis of a Fluorinated Benzothiazole Derivative

The following is a representative synthetic route for a fluoro-substituted benzothiazole, adapted from established methodologies.[21][22]

Step 1: Synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole

  • To a solution of 4-fluoro-3-chloroaniline in glacial acetic acid, add an equimolar amount of potassium thiocyanate.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.

Step 2: Synthesis of a Schiff's Base Intermediate

  • Reflux a mixture of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole and a substituted aldehyde (e.g., vanillin) in ethanol in the presence of a catalytic amount of concentrated hydrochloric acid for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff's base to crystallize.

  • Filter the product, wash with cold ethanol, and dry.

Step 3: Synthesis of the Final Fluorinated Benzothiazole Derivative (Example: Azetidinone derivative)

  • Dissolve the Schiff's base in 1,4-dioxane and cool the solution to 0°C.

  • To this stirred solution, add triethylamine followed by the dropwise addition of chloroacetyl chloride.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Pour the mixture into crushed ice to precipitate the azetidinone derivative.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to assess the metabolic stability of a fluorinated benzothiazole derivative.

Materials:

  • Test compound (fluorinated benzothiazole)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Control compounds (high and low clearance)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

In Vivo Neuroprotective Efficacy Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to simulate ischemic stroke and evaluate the neuroprotective effects of test compounds.[23]

Procedure:

  • Anesthetize adult male Sprague-Dawley rats.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Administer the fluorinated benzothiazole derivative or vehicle control at a predetermined dose and route (e.g., intraperitoneal or intravenous) at the onset of reperfusion.

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

  • Euthanize the animals and harvest the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total hemispheric volume.

  • Compare the neurological scores and infarct volumes between the treated and vehicle control groups to determine the neuroprotective efficacy of the test compound.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Benzothiazole and its Fluorinated Analog

PropertyParent Benzothiazole6-Fluoro-Benzothiazole AnalogRationale for Change
Molecular Weight 250.32268.31Addition of a fluorine atom
LogP (calculated) 2.853.20Increased lipophilicity due to fluorine
pKa (of an amino group) 5.24.5Electron-withdrawing effect of fluorine
Metabolic Half-life (t½, HLM) 15 min45 minFluorine blocks a metabolic soft spot
Target Binding Affinity (Ki, nM) 5015Favorable interactions in the binding pocket

Table 2: In Vivo Efficacy of a Hypothetical Neuroprotective Fluorinated Benzothiazole in a Rat MCAO Model

Treatment GroupDose (mg/kg)Neurological Score (24h post-MCAO)% Improvement vs. VehicleInfarct Volume (% of hemisphere)
Vehicle (Saline) -4.1 ± 0.4-35.2 ± 3.8
Fluoro-Benzothiazole 53.0 ± 0.526.8%24.1 ± 3.1
Fluoro-Benzothiazole 102.2 ± 0.646.3%18.5 ± 2.9

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool in the medicinal chemist's arsenal for optimizing benzothiazole-based drug candidates. As this guide has detailed, the unique physicochemical properties of fluorine allow for the rational modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. From enhancing metabolic stability and improving bioavailability to increasing target binding affinity, the impact of fluorine substitution is both profound and, with a solid understanding of the underlying principles, predictable.

Future advancements in this field will likely be driven by the development of novel and more selective late-stage fluorination methodologies, enabling the introduction of fluorine into complex benzothiazole scaffolds with greater precision.[24][25] Furthermore, a deeper understanding of the intricate interplay between fluorine substitution and drug-transporter interactions will open new avenues for controlling the distribution and tissue penetration of these compounds. The continued application of these principles promises to accelerate the discovery and development of novel, safer, and more effective benzothiazole-based therapeutics.

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  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Ignited Minds Journals.

  • Loaiza-Pérez, A. I., et al. (2003). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 2(7), 659-668.
  • Shi, D. F., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 49(14), 1269-1282.
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Methodological & Application

Protocol for the synthesis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole-piperazine scaffold is a privileged structure found in a wide array of pharmacologically active agents, exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This protocol details a robust and reproducible method based on the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzothiazole with piperazine. We provide in-depth explanations for experimental choices, safety protocols, characterization methods, and troubleshooting, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

The fusion of a benzothiazole ring with a piperazine moiety creates a molecular architecture with significant therapeutic potential[4]. Benzothiazole derivatives are known to possess a broad spectrum of biological activities[3]. The piperazine ring is frequently incorporated into drug candidates to improve physicochemical properties, such as solubility and bioavailability, which can enhance biological activity[5][6].

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the benzothiazole ring system activates the C2 position for nucleophilic attack. Piperazine, a potent nucleophile, displaces the chloride leaving group from the 2-chloro-4-fluorobenzothiazole precursor to form the desired product. An excess of piperazine is strategically employed not only as the primary reactant but also as an acid scavenger to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Reaction Scheme

Figure 1: Synthesis of this compound from 2-chloro-4-fluorobenzothiazole and piperazine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-Chloro-4-fluorobenzothiazoleC₇H₃ClFNS187.62>97%CommercialLimiting Reagent
Piperazine (Anhydrous)C₄H₁₀N₂86.14>99%CommercialUse excess (reactant & base)
Ethanol (EtOH)C₂H₅OH46.07200 Proof, AnhydrousCommercialReaction Solvent
Deionized Water (H₂O)H₂O18.02N/AIn-houseFor work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercialFor TLC & Recrystallization
HexaneC₆H₁₄86.18ACS GradeCommercialFor TLC & Recrystallization
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousCommercialDrying Agent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with inert gas inlet (N₂ or Argon)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Melting point apparatus

  • NMR Spectrometer (¹H, ¹³C)

  • Mass Spectrometer (LC-MS)

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for scaling up or down.

Step 1: Reagent Preparation and Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous piperazine (2.15 g, 25 mmol, 5.0 equivalents).

  • Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.

  • In a separate vial, dissolve 2-chloro-4-fluorobenzothiazole (0.94 g, 5 mmol, 1.0 equivalent) in 10 mL of anhydrous ethanol.

  • Add the solution of 2-chloro-4-fluorobenzothiazole dropwise to the stirring piperazine solution over 5 minutes.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Flush the system with an inert gas (Nitrogen or Argon) for 5 minutes.

Causality Note: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HCl byproduct, preventing the protonation of the piperazine reactant and driving the reaction forward[7]. Ethanol is selected as a solvent due to its ability to dissolve both reactants and its suitable boiling point for this reaction.

Step 2: Reaction Execution and Monitoring
  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Hexane:Ethyl Acetate.

    • Procedure: Every 60 minutes, take a small aliquot from the reaction mixture, spot it on a TLC plate alongside a spot of the starting material (2-chloro-4-fluorobenzothiazole).

    • Visualization: View the plate under a UV lamp (254 nm). The reaction is complete when the starting material spot has been completely consumed.

  • The reaction is typically complete within 4-6 hours.

Trustworthiness Note: Regular TLC monitoring is a critical self-validating step. It prevents premature termination or unnecessary extension of the reaction time, ensuring optimal yield and purity.

Step 3: Product Isolation and Work-up
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Slowly pour the concentrated mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate should form.

  • Continue stirring the suspension in the ice-water bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake on the filter with three portions of cold deionized water (3 x 20 mL) to remove excess piperazine and other water-soluble impurities.

  • Dry the crude product under vacuum or in a desiccator overnight.

Step 4: Purification and Characterization
  • Purify the crude solid by recrystallization.

    • Transfer the solid to a flask and add a minimal amount of hot ethanol or an ethyl acetate/hexane mixture to dissolve it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and Mass Spectra to confirm the structure and purity of the final compound, this compound[8].

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • 2-Chloro-4-fluorobenzothiazole is a potential irritant. Handle with care.

    • Piperazine can cause skin and respiratory irritation.

    • The final product, this compound, should be handled with caution as its toxicological properties are not fully investigated[9]. Related compounds are toxic if swallowed or in contact with skin and cause serious eye irritation[9].

  • Procedure: Conduct the entire synthesis in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purify Phase 4: Purification & Analysis prep_reagents 1. Prepare Reagent Solutions (Piperazine in EtOH) (Precursor in EtOH) setup 2. Assemble Reaction Apparatus (Flask, Condenser, N2 Inlet) prep_reagents->setup Combine reflux 3. Heat to Reflux (~78°C) setup->reflux tlc 4. Monitor by TLC (4-6 hours) reflux->tlc Hourly tlc->reflux Continue if incomplete cool 5. Cool to RT tlc->cool If complete precipitate 6. Precipitate in Water cool->precipitate Pour filter_wash 7. Filter and Wash Solid precipitate->filter_wash recrystallize 8. Recrystallize (Ethanol or EtOAc/Hexane) filter_wash->recrystallize characterize 9. Characterize Product (NMR, MS, MP) recrystallize->characterize

Caption: Synthetic workflow for this compound.

References

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Application Notes and Protocols for the Characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole as a Potential Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) superfamily, is a well-validated target for therapeutic intervention in a range of neuropsychiatric and endocrine disorders.[1][2] Antagonists of the D2 receptor are the cornerstone of treatment for schizophrenia and are also utilized in managing conditions such as bipolar disorder and Tourette's syndrome. However, many existing D2 receptor antagonists suffer from a lack of selectivity, particularly against the closely related D3 receptor, which can contribute to undesirable side effects.[1] This necessitates the discovery and characterization of novel chemical scaffolds that offer improved selectivity and potentially novel signaling properties.

The benzothiazole-piperazine moiety represents a promising scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antimicrobial effects.[3][4][5][6] The strategic incorporation of a fluorine atom can further modulate physicochemical and pharmacological properties. This document provides a comprehensive guide for the preclinical characterization of a novel investigational compound, 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, as a potential selective dopamine D2 receptor antagonist. The protocols outlined herein are designed to rigorously assess its binding affinity, functional activity, receptor selectivity, and in vivo efficacy, providing a robust framework for its evaluation as a potential therapeutic candidate.

Physicochemical Characterization: Foundational Analysis

Prior to biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount for ensuring data quality and reproducibility.

Protocol 1: Aqueous Solubility and Stability Assessment

  • Objective: To determine the solubility of this compound in aqueous buffers relevant to biological assays and to assess its stability over time.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the stock solution in phosphate-buffered saline (PBS) at various pH values (e.g., 6.5, 7.4, 8.0).

    • Incubate the solutions at room temperature and 37°C.

    • At various time points (e.g., 0, 1, 4, 24 hours), analyze the concentration of the soluble compound using high-performance liquid chromatography (HPLC) with UV detection.

    • Solubility is determined from the highest concentration that remains in solution without precipitation. Stability is assessed by the percentage of the compound remaining over time.

  • Causality and Insights: Poor aqueous solubility can lead to an underestimation of potency in in vitro assays. Understanding the compound's stability is crucial for accurate interpretation of experimental results, as degradation can lead to a loss of activity or the formation of active metabolites.

In Vitro Pharmacological Evaluation: Elucidating Receptor Interaction

The following protocols are designed to characterize the interaction of this compound with the dopamine D2 receptor at the molecular and cellular levels.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins.[7][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as protein kinase A (PKA).[8][9] Additionally, the D2 receptor can signal through β-arrestin-dependent pathways, which are independent of G protein coupling and can mediate distinct cellular responses.[7] Investigating both G protein-dependent and β-arrestin-mediated signaling is crucial for understanding the full pharmacological profile of a potential D2 receptor antagonist.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist 4-Fluoro-2-piperazin-1-yl -1,3-benzothiazole Antagonist->D2R Blocks Gi Gαi/o D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Signaling BetaArrestin->MAPK Activates

Caption: Dopamine D2 Receptor Signaling Pathways.

Protocol 2: Radioligand Binding Assay for D2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Methodology:

    • Cell Culture: Utilize HEK293 cells stably expressing the human D2L receptor.[1][2]

    • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Binding Assay: In a 96-well plate, incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) and increasing concentrations of the test compound.

    • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Causality and Insights: This assay directly measures the physical interaction between the compound and the receptor. A low Ki value indicates high binding affinity. This is a critical first step in confirming that the compound interacts with the intended target.

Protocol 3: cAMP Functional Assay for D2 Receptor Antagonism

  • Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

  • Methodology:

    • Cell Culture: Use CHO or HEK293 cells stably expressing the human D2 receptor.

    • Assay Principle: The D2 receptor is Gi-coupled, and its activation by an agonist (e.g., quinpirole or dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

    • Procedure: a. Pre-treat cells with increasing concentrations of the test compound. b. Stimulate the cells with a fixed concentration (e.g., EC80) of a D2 receptor agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[9][10]

    • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

  • Causality and Insights: This assay confirms that the compound's binding to the D2 receptor translates into a functional blockade of G protein-mediated signaling. It provides a measure of the compound's potency as a functional antagonist.

Protocol 4: β-Arrestin Recruitment Assay for Biased Signaling Assessment

  • Objective: To determine if this compound exhibits biased signaling by assessing its effect on β-arrestin recruitment to the D2 receptor.

  • Methodology:

    • Cell Line: Employ a cell line engineered to express the D2 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.[2]

    • Assay Principle: Agonist-induced receptor activation promotes the recruitment of β-arrestin, bringing the two components of the reporter system into proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).

    • Procedure: a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a D2 receptor agonist. c. Measure the reporter signal according to the manufacturer's instructions.

    • Data Analysis: Determine the IC50 of the test compound for inhibiting agonist-induced β-arrestin recruitment.

  • Causality and Insights: By comparing the potency of the compound in the cAMP assay (G protein pathway) and the β-arrestin assay, it is possible to identify biased antagonism. A compound that is significantly more potent at blocking one pathway over the other is considered a biased antagonist. This property can be exploited to develop drugs with more specific therapeutic effects and fewer side effects.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow Start Test Compound: 4-Fluoro-2-piperazin-1-yl -1,3-benzothiazole BindingAssay Protocol 2: Radioligand Binding Assay (D2 Receptor) Start->BindingAssay FunctionalAssay Protocol 3: cAMP Functional Assay (D2 Receptor) Start->FunctionalAssay ArrestinAssay Protocol 4: β-Arrestin Recruitment Assay (D2 Receptor) Start->ArrestinAssay Result1 Binding Affinity (Ki) BindingAssay->Result1 Result2 Functional Potency (IC50) FunctionalAssay->Result2 Result3 Biased Signaling Profile ArrestinAssay->Result3 Selectivity Receptor Selectivity Profiling (D1, D3, D4, D5, etc.) Result4 Selectivity Profile Selectivity->Result4 DataAnalysis Data Analysis and Interpretation DataAnalysis->Selectivity Result1->DataAnalysis Result2->DataAnalysis Result3->DataAnalysis

Caption: In Vitro Characterization Workflow.

In Vivo Pharmacological Evaluation: Assessing Therapeutic Potential

The following protocols are designed to evaluate the in vivo effects of this compound in established animal models that are predictive of antipsychotic efficacy and potential side effects.

Protocol 5: Amphetamine-Induced Hyperlocomotion Model

  • Objective: To assess the potential antipsychotic efficacy of the test compound by its ability to attenuate psychostimulant-induced hyperlocomotion in rodents.

  • Methodology:

    • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

    • Procedure: a. Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral). b. After a pre-treatment period, administer a psychostimulant such as d-amphetamine (e.g., 3 mg/kg, i.p.).[11] c. Place the animals individually in open-field arenas equipped with automated activity monitoring systems. d. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 90 minutes).

    • Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated, amphetamine-stimulated group.

  • Causality and Insights: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion, which is considered a model of psychosis. D2 receptor antagonists are effective at blocking this effect.[11] A dose-dependent reduction in hyperlocomotion suggests potential antipsychotic activity.

Protocol 6: Catalepsy Assessment for Extrapyramidal Side Effect Liability

  • Objective: To evaluate the potential of the test compound to induce catalepsy, a predictor of extrapyramidal side effects (EPS) in humans.

  • Methodology:

    • Animals: Use male Sprague-Dawley rats.

    • Procedure: a. Administer the test compound at various doses. b. At several time points post-administration, assess for catalepsy using the bar test. c. Place the rat's forepaws on a horizontal bar raised a specific height above the surface. d. Measure the time until the rat removes both paws from the bar. A pre-defined cut-off time (e.g., 180 seconds) is typically used.

    • Data Analysis: Compare the latency to descend from the bar between compound-treated and vehicle-treated groups.

  • Causality and Insights: High D2 receptor occupancy in the striatum is associated with EPS. Catalepsy in rodents is a widely used model for these motor side effects. A compound that shows efficacy in the hyperlocomotion model at doses that do not induce significant catalepsy would have a favorable therapeutic window.

Protocol 7: In Vivo D2 vs. D3 Receptor Selectivity Models

  • Objective: To functionally assess the in vivo selectivity of the test compound for D2 versus D3 receptors.

  • Methodology:

    • D2-Mediated Hypothermia Model: a. Administer the test compound to rats. b. After a pre-treatment period, administer a D2-preferring agonist such as sumanirole (e.g., 1.0 mg/kg, s.c.), which induces hypothermia.[11][12] c. Measure core body temperature at regular intervals. d. An effective D2 antagonist will attenuate the sumanirole-induced drop in body temperature.

    • D3-Mediated Yawning Model: a. Administer the test compound to rats. b. After a pre-treatment period, administer a D3-preferring agonist such as pramipexole (e.g., 0.1 mg/kg, s.c.), which induces yawning.[11] c. Observe and count the number of yawns over a defined period. d. A compound with low D3 receptor affinity will not significantly affect pramipexole-induced yawning at doses that are effective in the D2 model.

  • Causality and Insights: These models provide a functional readout of in vivo receptor engagement. A compound that blocks the D2-mediated response (hypothermia) without affecting the D3-mediated response (yawning) demonstrates in vivo selectivity, which is a highly desirable property.[12]

Data Summary and Interpretation

The following table provides a template for summarizing the pharmacological data for this compound.

Assay Parameter Value
D2 Radioligand Binding Ki (nM)e.g., 5.2
D3 Radioligand Binding Ki (nM)e.g., 156
D2/D3 Selectivity Ki (D3) / Ki (D2)e.g., 30-fold
D2 cAMP Functional Assay IC50 (nM)e.g., 8.1
D2 β-Arrestin Assay IC50 (nM)e.g., 12.5
Amphetamine-Induced Hyperlocomotion MED (mg/kg)e.g., 3
Catalepsy Induction MED (mg/kg)e.g., >30

Interpretation: A desirable profile for a novel D2 receptor antagonist would include high affinity for the D2 receptor, significant selectivity over the D3 receptor and other off-targets, potent functional antagonism in cellular assays, and a clear separation between the effective dose for antipsychotic-like activity and the dose that induces catalepsy.

Preliminary Safety and Toxicological Considerations

While specific toxicological data for this compound is not available, preliminary assessments should be guided by data on related benzothiazole-piperazine derivatives. Some studies have investigated the mutagenic and genotoxic potential of compounds within this class using assays such as the Ames test and chromosomal aberration assays in human lymphocytes.[3][13][14][15] Early in vitro safety profiling, including cytotoxicity assays against various cell lines (e.g., HepG2 for hepatotoxicity), is recommended.[4]

Conclusion

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential dopamine D2 receptor antagonist. By systematically characterizing its physicochemical properties, in vitro pharmacology, and in vivo efficacy and safety profile, researchers can build a robust data package to support its further development. This structured approach, grounded in established methodologies, ensures the generation of high-quality, interpretable data essential for advancing novel therapeutic candidates from the laboratory to the clinic.

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Application Notes & Protocols: Serotonin 5-HT2A Receptor Binding Assay for Piperazinyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for conducting a radioligand binding assay to determine the affinity of novel piperazinyl benzothiazole derivatives for the human serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a critical G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutics aimed at treating neuropsychiatric disorders. Antagonism of this receptor is a key mechanism for many atypical antipsychotic drugs.[1] This guide details the principles, step-by-step protocols for membrane preparation and both saturation and competitive binding assays, and subsequent data analysis to derive key pharmacological parameters such as the dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) for test compounds.

Introduction: The Significance of 5-HT2A Receptor Binding

The serotonin 5-HT2A receptor is a subtype of the serotonin receptor family that is predominantly coupled to the Gq/G11 signaling pathway. Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2] Given its integral role in modulating mood, cognition, and perception, the 5-HT2A receptor is a major focus of drug discovery efforts, particularly for schizophrenia, depression, and anxiety.

Piperazinyl benzothiazoles represent a chemical scaffold of significant interest in medicinal chemistry due to its presence in various centrally active agents. Determining the binding affinity of novel analogues from this class is a crucial first step in characterizing their pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying this interaction due to their robustness and sensitivity.[3][4]

Principle of the Radioligand Binding Assay

The assay quantifies the interaction between a test compound (e.g., a piperazinyl benzothiazole derivative) and the 5-HT2A receptor by measuring the displacement of a radiolabeled ligand ([³H]ketanserin) that is known to bind to the receptor with high affinity and specificity. The experiment is conducted using cell membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human 5-HT2A receptor.[5][6][7][8][9]

The core principle involves incubating these receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower radioactive signal. By plotting the bound radioactivity against the concentration of the test compound, a competition curve is generated, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The IC50 is then used to calculate the inhibitory constant (Ki), a true measure of the compound's binding affinity.

Materials and Reagents

Equipment
  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Tissue homogenizer (e.g., Dounce or Polytron)

  • 96-well microplates (standard or filter plates)

  • Microplate scintillation counter (e.g., MicroBeta PLUS)[10] or liquid scintillation counter

  • Vacuum manifold for filter plates (if using filtration assay)

  • pH meter

  • Vortex mixer

  • Pipettes and tips

Reagents and Buffers
  • Cell Line: CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor.[5][6][7][8][9]

  • Radioligand: [³H]ketanserin (specific activity 60-90 Ci/mmol).

  • Reference Compound: Ketanserin tartrate salt (for non-specific binding determination and as a positive control).[11]

  • Test Compounds: Piperazinyl benzothiazole derivatives, dissolved in 100% DMSO to create high-concentration stock solutions.

  • Cell Culture Media: Ham's F12 medium with 10% FBS, and G418 for selection.[8]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer (for filtration assay): Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagents (e.g., Bradford or BCA).

Experimental Protocols

Workflow Overview

The overall experimental workflow is a multi-step process beginning with the preparation of the biological material (cell membranes) and culminating in data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Data Analysis A CHO-K1/5-HT2A Cell Culture B Cell Harvesting A->B C Membrane Preparation (Homogenization & Centrifugation) B->C D Protein Quantification C->D E Assay Plate Setup (Total, NSB, Test Compound Wells) D->E Use quantified membranes F Add Membranes, Radioligand, & Test Compounds E->F G Incubation (e.g., 60 min at RT) F->G H Separation of Bound/Free Ligand (Filtration or SPA) G->H I Radioactivity Counting H->I J Calculate Specific Binding I->J Raw CPM/DPM data K Generate Competition Curve (log[Inhibitor] vs. % Inhibition) J->K L Determine IC50 K->L M Calculate Ki using Cheng-Prusoff Equation L->M

Caption: High-level workflow for the 5-HT2A receptor binding assay.

Protocol 1: 5-HT2A Receptor Membrane Preparation

This protocol describes the preparation of crude cell membranes from CHO-K1 cells overexpressing the human 5-HT2A receptor.

  • Cell Culture: Culture CHO-K1/5-HT2A cells to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a collection tube containing ice-cold Membrane Preparation Buffer.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in fresh, ice-cold Membrane Preparation Buffer. Homogenize the suspension using a Dounce or Polytron homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer. Repeat the ultracentrifugation step.

  • Final Preparation: Discard the final supernatant and resuspend the membrane pellet in a small volume of Assay Buffer. Aliquot the membrane preparation and store at -80°C until use.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford). This is critical for normalizing the binding data.

Protocol 2: Saturation Binding Assay (to determine Kd and Bmax)

Before performing competitive binding assays with new compounds, it is essential to characterize the receptor preparation by determining the affinity (Kd) of the radioligand and the receptor density (Bmax).[3][12][13]

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer.

    • 50 µL of varying concentrations of [³H]ketanserin (typically 0.1 to 10 nM, spanning 0.1x to 10x the expected Kd).[14][15]

    • 100 µL of the membrane preparation (diluted in Assay Buffer to a final concentration of 5-20 µg protein/well).

  • Non-Specific Binding (NSB): To a separate set of triplicate wells for each radioligand concentration, add:

    • 50 µL of a high concentration of unlabeled ketanserin (e.g., 1 µM final concentration) to saturate the specific binding sites.[16]

    • 50 µL of the corresponding concentration of [³H]ketanserin.

    • 100 µL of the same diluted membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.[16]

  • Separation & Counting:

    • Filtration Method: Rapidly harvest the contents of each well onto GF/B filter plates (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.[10] Wash the filters 3 times with ice-cold Wash Buffer to remove unbound radioligand.[17][18][19] Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.

    • Scintillation Proximity Assay (SPA) Method: This homogeneous "mix and measure" method avoids filtration.[20][21][22] Membranes are coupled to scintillant-containing beads (e.g., wheat germ agglutinin-coated SPA beads). Only radioligand bound to the membrane-coupled beads will be close enough to excite the scintillant and produce a light signal.[23][24]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (y-axis) against the concentration of [³H]ketanserin (x-axis).

    • Fit the data to a one-site binding (hyperbola) non-linear regression model to determine the Kd (concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (maximum number of binding sites).[12][14][25]

ParameterDescriptionTypical Value for [³H]ketanserin
Kd Equilibrium dissociation constant; a measure of radioligand affinity.0.5 - 2.0 nM[10][16]
Bmax Maximum density of receptor binding sites.Varies by membrane prep (fmol/mg protein)[3][10]
Protocol 3: Competitive Binding Assay (to determine Ki)

This assay determines the binding affinity of the unlabeled piperazinyl benzothiazole test compounds.

  • Plate Setup: In a 96-well plate, prepare the following wells in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer, 50 µL [³H]ketanserin, 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL unlabeled ketanserin (1 µM final), 50 µL [³H]ketanserin, 100 µL membranes.

    • Test Compound: 50 µL of piperazinyl benzothiazole derivative (at 10-12 different concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]ketanserin, 100 µL membranes.

  • Reagent Addition:

    • Add the buffer, unlabeled ligand (for NSB), or test compound to the appropriate wells first.

    • Add the [³H]ketanserin, diluted in Assay Buffer to a final concentration at or near its Kd (e.g., 0.5 nM).[15][16]

    • Initiate the binding reaction by adding the diluted membrane preparation (5-20 µg protein/well) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.[16]

  • Separation & Counting: Follow the same procedure as described for the Saturation Binding Assay (Protocol 2, Step 5).

  • Data Analysis:

    • Calculate the percent specific binding for each test compound concentration: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_TB - DPM_NSB)] * 100

    • Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[26][27][28] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined in Protocol 2).

Data Interpretation and Trustworthiness

Understanding the Data
  • IC50: The concentration of a drug that is required for 50% inhibition in vitro. It is a functional measure that is dependent on the experimental conditions (e.g., radioligand concentration).[26]

  • Ki: The inhibition constant for a compound; it is an intrinsic measure of binding affinity that is independent of assay conditions.[26] A lower Ki value indicates a higher binding affinity.

Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the results, every assay should include the following controls:

  • Total and Non-Specific Binding: NSB should ideally be less than 20% of the total binding. High NSB ( > 50%) can obscure the specific binding signal and indicates a need for assay optimization.[15]

  • Reference Compound: A known 5-HT2A antagonist (e.g., unlabeled ketanserin) should be run as a standard in every competitive assay. The calculated Ki for the reference compound should be consistent across experiments and align with literature values.

  • Data Quality: The competition curve for the test compound should exhibit a complete sigmoidal shape with well-defined upper and lower plateaus. The Hill slope should be close to 1.0, suggesting a competitive interaction at a single binding site.

G cluster_0 5-HT2A Receptor Signaling Cascade Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

This application note provides a detailed and robust framework for determining the binding affinity of piperazinyl benzothiazole derivatives at the human 5-HT2A receptor. By carefully following these protocols and incorporating the principles of self-validation, researchers can generate high-quality, reproducible data that is essential for the characterization of novel compounds in the drug discovery pipeline. The accurate determination of the Ki value is a foundational step in understanding the structure-activity relationship (SAR) of this chemical class and guiding the development of new potential therapeutics.

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Application Note: High-Throughput Screening of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. When combined with a piperazine ring, particularly at the 2-position, the resulting benzothiazole-piperazine derivatives exhibit enhanced biological activity, with many demonstrating potent inhibitory effects against key cellular signaling proteins, most notably protein kinases.[4][5][6] The addition of a fluorine atom, in this case at the 4-position, can further enhance metabolic stability and binding affinity.

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[9] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a library of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole analogs to identify novel kinase inhibitors. We will detail a robust, multi-stage screening cascade, from initial biochemical assays to confirmatory cell-based assessments, ensuring the identification of high-quality, physiologically relevant hit compounds.

The Scientific Rationale: Why a Kinase-Focused Screen?

The selection of a kinase-focused screening strategy for this particular compound class is underpinned by several key factors:

  • Structural Precedent: Many existing kinase inhibitors feature heterocyclic cores, including benzothiazoles, that occupy the ATP-binding site of the enzyme.[2] The piperazine moiety often extends out of this pocket, allowing for substitutions that can enhance potency and selectivity.

  • Target-Rich Environment: The human kinome consists of over 500 kinases, many of which are validated drug targets in oncology, immunology, and neurology.[8][10] This provides a vast landscape for identifying novel therapeutic opportunities for the benzothiazole scaffold.

  • Assay Tractability: A wide range of robust and sensitive HTS assays are available for measuring kinase activity, from biochemical formats that directly measure enzyme inhibition to cell-based assays that assess downstream signaling events.[9][11][12]

For the purposes of this guide, we will focus on a hypothetical screen against Polo-like Kinase 1 (PLK1) , a serine/threonine kinase that is a key regulator of mitosis and a well-established target in oncology. However, the principles and protocols described herein are readily adaptable to other kinase targets.

Phase 1: Primary High-Throughput Screening - A Biochemical Approach

The initial goal of an HTS campaign is to rapidly and cost-effectively screen a large library of compounds to identify "hits" that modulate the activity of the target enzyme.[13][14] For this primary screen, a biochemical assay is often preferred due to its simplicity, lower cost, and reduced potential for compound interference compared to cell-based assays.[9][15] We will utilize a universal, fluorescence-based assay that detects the product of the kinase reaction (ADP).

Principle of the Assay

The Transcreener® ADP² FP Assay is a homogeneous, competitive immunoassay that measures ADP production.[12] In the absence of ADP, a fluorescent tracer bound to an ADP-specific antibody results in a high fluorescence polarization (FP) signal. As the kinase (PLK1) phosphorylates its substrate using ATP, ADP is produced. This ADP competes with the tracer for binding to the antibody, causing the tracer to be displaced and tumble more rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is directly proportional to the amount of ADP produced and thus to the kinase activity.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Plate Preparation cluster_dispensing Reagent Dispensing (Automated) cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Compound Library (384-well plates) Dispense_Cmpd Dispense Compounds & Controls to Assay Plate Compound->Dispense_Cmpd Assay_Plate Assay Plate (384-well, low volume) Controls Controls (Positive & Negative) Controls->Dispense_Cmpd Dispense_Enz Add PLK1 Enzyme & Substrate Mix Dispense_Cmpd->Dispense_Enz Dispense_ATP Initiate Reaction (Add ATP) Dispense_Enz->Dispense_ATP Incubate_1 Incubate at RT Dispense_ATP->Incubate_1 Dispense_Detect Add Transcreener ADP Detection Mix Incubate_1->Dispense_Detect Incubate_2 Incubate at RT Dispense_Detect->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Calc_Z Calculate Z' Factor Calc_Inhibition->Calc_Z Hit_Selection Primary Hit Selection Calc_Inhibition->Hit_Selection Hit_Triage_Funnel Library Compound Library (~10,000 Analogs) Primary_Screen Primary HTS (Biochemical) ~300 Hits (3% Hit Rate) Library->Primary_Screen Confirmation Hit Confirmation & IC50 ~200 Confirmed Hits Primary_Screen->Confirmation Cellular_TE Cellular Target Engagement (NanoBRET™) ~50-70 Potent Binders Confirmation->Cellular_TE Cellular_Func Cellular Functional Assay (Phosphorylation) ~30-50 Confirmed Functional Inhibitors Cellular_TE->Cellular_Func Lead_Series Lead Series for Optimization (3-5 Chemical Scaffolds) Cellular_Func->Lead_Series

Caption: The hit selection and triage funnel.

StageAssay TypeKey OutputPurpose
Primary Screen Biochemical (FP)% InhibitionIdentify all potential modulators
Hit Confirmation Biochemical (FP)IC50 (Potency)Confirm activity, remove false positives
Secondary Screen 1 Cell-Based (BRET)IC50 (Binding)Confirm target engagement in cells
Secondary Screen 2 Cell-Based (AlphaLISA)IC50 (Function)Confirm functional inhibition of pathway

Table 2: Summary of the HTS Cascade.

Conclusion

This application note outlines a comprehensive and robust high-throughput screening strategy for the identification of novel kinase inhibitors from a library of this compound analogs. By employing a multi-stage cascade that progresses from a high-throughput biochemical screen to more physiologically relevant cell-based assays, this workflow is designed to maximize the identification of potent, cell-active compounds while systematically eliminating false positives. [16][17][18]The resulting high-quality hits provide a solid foundation for subsequent lead optimization programs, ultimately accelerating the discovery of new targeted therapies.

References

  • Stadler, M., & An, H. (2007). Mass spectrometry-based biochemical assays for enzyme-inhibitor screening. ScienceDirect.
  • Reaction Biology. (2022).
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
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  • Al-Salahi, R. et al. (2015). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.
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  • Turan-Zitouni, G. et al. (2011). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. Bentham Science Publishers.
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Application Notes and Protocols for Neuropharmacological Research: 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neurological Promise

The confluence of a benzothiazole core, a piperazine moiety, and strategic fluorination presents a compelling chemical scaffold for novel central nervous system (CNS) therapeutics. The benzothiazole nucleus is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including neuroprotective, anticonvulsant, and antitumor effects[1][2]. The piperazine ring is a ubiquitous feature in many approved CNS drugs, valued for its ability to interact with key receptors and for its favorable physicochemical properties that can enhance blood-brain barrier penetration[3][4]. Furthermore, the incorporation of a fluorine atom can significantly improve metabolic stability and receptor binding affinity[5].

This guide details the potential applications and provides robust experimental protocols for the characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole (hereafter referred to as Compound F-PBT). Based on the extensive literature on analogous structures, Compound F-PBT is hypothesized to possess multi-target activity relevant to complex neuropsychiatric and neurodegenerative disorders, primarily schizophrenia and Alzheimer's disease[6][7][8][9].

Part 1: Hypothesized Mechanism of Action - A Multi-Target Approach

The true therapeutic potential of a novel compound lies in its molecular mechanism of action. For Compound F-PBT, two primary, plausible mechanisms are proposed based on its structural precedents.

Atypical Antipsychotic Profile: The Dopamine-Serotonin Hypothesis

A leading hypothesis for atypical antipsychotic efficacy is a combined antagonism of the dopamine D2 receptor and agonism or antagonism of specific serotonin (5-HT) receptors[6]. This dual action is thought to alleviate the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects and addressing the negative and cognitive symptoms. We propose that Compound F-PBT functions as a potent D2 receptor antagonist and a 5-HT1A receptor partial agonist.

Antipsychotic_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Presynaptic Neuron cluster_3 Postsynaptic Neuron DA_vesicle Dopamine (DA) D2R D2 Receptor DA_vesicle->D2R DA AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Downstream Reduced Psychotic Symptoms cAMP->Downstream 5HT_vesicle Serotonin (5-HT) 5HT1A 5-HT1A Receptor 5HT_vesicle->5HT1A 5-HT K_channel ↑ K+ Efflux (Hyperpolarization) 5HT1A->K_channel Anxiolysis Anxiolytic & Antidepressant Effects K_channel->Anxiolysis Compound_F-PBT_1 Compound F-PBT Compound_F-PBT_1->D2R Antagonist Compound_F-PBT_2 Compound F-PBT Compound_F-PBT_2->5HT1A Partial Agonist

Figure 1: Proposed dual-action mechanism for atypical antipsychotic effects.
Neuroprotective Profile: Targeting Alzheimer's Disease Pathology

The pathology of Alzheimer's disease is multifaceted, involving cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. A promising therapeutic strategy involves a multi-target approach that addresses both of these core issues[7][9]. We hypothesize that Compound F-PBT acts as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, and also interferes with the aggregation of Aβ peptides.

AD_MoA cluster_AChE Cholinergic Synapse cluster_Amyloid Amyloid Cascade ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Degradation Postsynaptic_Receptor Cholinergic Receptor ACh->Postsynaptic_Receptor Binding Cognition ↑ Cognitive Function Postsynaptic_Receptor->Cognition Abeta_Monomer Aβ Monomers Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Plaque Aβ Plaques Abeta_Oligomer->Abeta_Plaque Neurotoxicity ↓ Neurotoxicity Abeta_Oligomer->Neurotoxicity Compound_F-PBT_AD Compound F-PBT Compound_F-PBT_AD->AChE Inhibitor Compound_F-PBT_AD->Abeta_Oligomer Inhibits Aggregation

Figure 2: Proposed multi-target mechanism for Alzheimer's disease therapy.

Part 2: In Vitro Characterization Protocols

The initial characterization of Compound F-PBT requires a suite of robust in vitro assays to determine its binding affinity, functional activity, and enzymatic inhibition properties.

Workflow for In Vitro Screening

In_Vitro_Workflow Start Compound F-PBT Synthesis Binding Radioligand Binding Assays (Determine Affinity, Ki) Start->Binding Enzyme Enzyme Inhibition Assays (Determine Potency, IC50) Start->Enzyme Aggregation Aβ Aggregation Assay (Determine Anti-Aggregation Activity) Start->Aggregation Function Functional Assays (Determine Efficacy: Agonist/Antagonist) Binding->Function Decision Lead Candidate? Function->Decision Enzyme->Decision Aggregation->Decision InVivo Proceed to In Vivo Studies Decision->InVivo

Figure 3: General experimental workflow for in vitro characterization.
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound F-PBT for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Protocol Steps:

  • Membrane Preparation: Use commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human receptor of interest (D2, 5-HT1A, or 5-HT2A).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of Compound F-PBT (e.g., from 10 µM to 0.1 nM) in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of diluted Compound F-PBT or vehicle (for total binding) or a saturating concentration of a non-radiolabeled competitor (for non-specific binding).

    • 50 µL of the appropriate radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Compound F-PBT. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data:

Target ReceptorRadioligandCompound F-PBT Ki (nM)Reference Compound Ki (nM)
Dopamine D2[³H]Spiperone5.2Haloperidol (1.8)
Serotonin 5-HT1A[³H]8-OH-DPAT10.5Buspirone (15.0)
Serotonin 5-HT2A[³H]Ketanserin25.8Risperidone (3.5)
Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of Compound F-PBT for the inhibition of AChE.

Principle: This assay is based on the Ellman's method[8]. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Protocol Steps:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 100 mM, pH 8.0.

    • DTNB Solution: 10 mM DTNB in PB.

    • ATCI Solution: 10 mM ATCI in PB.

    • AChE Solution: 0.1 U/mL from electric eel in PB.

    • Compound F-PBT: Serial dilutions in PB.

  • Assay Procedure: In a 96-well plate, add:

    • 25 µL of Compound F-PBT dilution or vehicle.

    • 125 µL of PB.

    • 50 µL of DTNB solution.

  • Pre-incubation: Add 25 µL of AChE solution to each well. Mix and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of Compound F-PBT and use non-linear regression to calculate the IC50 value.

Hypothetical AChE Inhibition Data:

CompoundAChE IC50 (µM)
Compound F-PBT0.85
Donepezil0.02

Part 3: In Vivo Evaluation Protocols

Following promising in vitro results, the efficacy of Compound F-PBT must be assessed in relevant animal models of disease.

Scopolamine-Induced Amnesia Model (for Alzheimer's Disease)

Objective: To evaluate the ability of Compound F-PBT to reverse cognitive deficits in a well-established model of cholinergic dysfunction.

Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory and learning deficits in rodents, mimicking the cholinergic hypofunction seen in Alzheimer's disease. The Morris Water Maze (MWM) is a standard test to assess spatial learning and memory.

Protocol Steps:

  • Animal Acclimation: Acclimate male Wistar rats (250-300g) to the housing facility for at least one week.

  • Drug Administration:

    • Group 1 (Vehicle): Administer vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.).

    • Group 2 (Scopolamine Control): Administer vehicle i.p.

    • Group 3 (Positive Control): Administer Donepezil (1 mg/kg, i.p.).

    • Groups 4-6 (Test Groups): Administer Compound F-PBT at various doses (e.g., 1, 5, 10 mg/kg, i.p.).

  • Induction of Amnesia: 30 minutes after drug/vehicle administration, inject all groups except Group 1 with Scopolamine (1 mg/kg, i.p.).

  • MWM Training (Acquisition Phase): 30 minutes after the scopolamine injection, begin the MWM training.

    • The maze is a circular pool filled with opaque water with a hidden escape platform.

    • Each rat undergoes four trials per day for four consecutive days.

    • For each trial, the rat is placed in the pool from one of four starting positions and allowed 60 seconds to find the platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Memory Retention): On day 5, remove the platform. Allow each rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze escape latency data using a two-way ANOVA with repeated measures.

    • Probe Trial: Analyze time in target quadrant and platform crossings using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant improvement in the Compound F-PBT groups compared to the scopolamine control group indicates cognitive enhancement.

Part 4: Conclusion and Future Directions

The benzothiazole-piperazine scaffold represents a fertile ground for the discovery of novel neuropharmacological agents. This compound is a promising candidate that warrants thorough investigation. The protocols outlined in this guide provide a comprehensive framework for its preclinical evaluation. Positive results from these studies would justify further investigation into its pharmacokinetic profile, safety pharmacology, and efficacy in more complex transgenic animal models of neurodegeneration or psychosis.

References

  • Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. PubMed.
  • Pyrrolo[6][10]benzothiazepine-based atypical antipsychotic agents. Synthesis, structure-activity relationship, molecular modeling, and biological studies. PubMed. Available at:

  • Pyrrolo[6][10]benzothiazepine-Based Atypical Antipsychotic Agents. Synthesis, Structure−Activity Relationship, Molecular Modeling, and Biological Studies. ResearchGate. Available at:

  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.
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  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. PubMed.
  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central.

Sources

Application Notes and Protocols for Efficacy Testing of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorinated benzothiazoles have emerged as a promising class of small molecules with potent and selective anticancer activity. The strategic incorporation of fluorine atoms can enhance metabolic stability and cytotoxic potential, making these compounds attractive candidates for further development. This guide provides a comprehensive framework for the preclinical evaluation of fluorinated benzothiazoles, detailing a logical progression of experiments from initial in vitro screening to in vivo efficacy studies. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers in oncology drug discovery and development.

Introduction: The Therapeutic Promise of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] In the context of oncology, certain 2-arylbenzothiazoles have demonstrated remarkable potency and a unique mechanism of action. A key feature of their antitumor effect is the requirement for metabolic activation within sensitive cancer cells by cytochrome P450 enzymes, particularly CYP1A1.[2] This bioactivation leads to the formation of reactive intermediates that can induce DNA damage and trigger apoptosis.

Fluorination is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[3] In the case of benzothiazoles, fluorination has been shown to enhance anticancer efficacy and, in some instances, overcome undesirable pharmacological profiles such as biphasic dose-responses observed with non-fluorinated analogs.[4] A notable example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203), which has shown potent antiproliferative activity without the biphasic dose-response seen in its parent compound.

This guide will delineate a systematic approach to assess the efficacy of novel fluorinated benzothiazoles, focusing on their anticancer properties.

In Vitro Efficacy Assessment: A Stepwise Approach

The initial evaluation of a compound's anticancer potential is performed in vitro using a panel of human cancer cell lines. This allows for a rapid and cost-effective determination of cytotoxic activity and provides insights into the mechanism of action.

Cell Line Selection: The Importance of a Diverse Panel

The choice of cell lines is critical for a comprehensive initial screening. It is recommended to use a panel that includes both sensitive and resistant cell lines to establish a selectivity profile for the test compound. Based on published data for fluorinated benzothiazoles, the following cell lines are recommended:[4]

Cell LineCancer TypeExpected SensitivityRationale
MCF-7 Breast (ER+)SensitiveKnown to express CYP1A1 and be sensitive to benzothiazole-induced cytotoxicity.[4]
MDA-MB-468 Breast (ER-)SensitiveAnother sensitive breast cancer cell line, useful for assessing efficacy independent of estrogen receptor status.[4]
PC-3 ProstateResistantLacks the necessary metabolic machinery for bioactivation.[4]
HCT-116 ColonResistantServes as a negative control to demonstrate selectivity.[4]
A549 LungVariableCan be used to explore the broader spectrum of activity.
Primary Screening: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compound in culture medium. A suggested starting concentration range is 0.1 nM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition).

Confirmation of Apoptotic Cell Death: Annexin V/Propidium Iodide Staining

To confirm that the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the fluorinated benzothiazole at concentrations around the GI₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Mechanistic Insights: Elucidating the Pathway of Action

Understanding the mechanism of action is crucial for rational drug development. For fluorinated benzothiazoles, the key is the metabolic activation by CYP1A1, which is regulated by the Aryl Hydrocarbon Receptor (AhR). There is also evidence of crosstalk with the NF-κB signaling pathway.[6][7]

CYP1A1 Expression Analysis by Western Blot

To confirm the role of CYP1A1, its expression levels should be assessed in sensitive and resistant cell lines following treatment with the fluorinated benzothiazole.

  • Protein Extraction: Treat sensitive (e.g., MCF-7) and resistant (e.g., PC-3) cells with the test compound for 24-48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYP1A1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Visualization

The proposed mechanism of action involves the activation of the AhR by the fluorinated benzothiazole, leading to the expression of CYP1A1. CYP1A1 then metabolizes the compound into a reactive species that causes DNA damage and apoptosis. This pathway can be influenced by and can influence the NF-κB signaling pathway.

G cluster_1 Cytoplasm Fluorinated Benzothiazole Fluorinated Benzothiazole AhR Complex (Inactive) AhR Complex (Inactive) Fluorinated Benzothiazole->AhR Complex (Inactive) Reactive Metabolite Reactive Metabolite Fluorinated Benzothiazole->Reactive Metabolite CYP1A1 Protein AhR AhR HSP90 HSP90 ARNT ARNT Activated AhR Complex Activated AhR Complex AhR Complex (Inactive)->Activated AhR Complex Ligand Binding HSP90 Dissociation NF-kB (Active) NF-kB (Active) Activated AhR Complex->NF-kB (Active) Crosstalk XRE XRE (CYP1A1 Promoter) Activated AhR Complex->XRE Nuclear Translocation + ARNT NF-kB/IkB NF-kB/IkB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (Active)->Pro-inflammatory Genes CYP1A1 mRNA CYP1A1 mRNA XRE->CYP1A1 mRNA Transcription CYP1A1 Protein CYP1A1 Protein CYP1A1 mRNA->CYP1A1 Protein Translation DNA Damage DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Reactive Metabolite->DNA Damage

Figure 1: Proposed signaling pathway for fluorinated benzothiazoles.

In Vivo Efficacy Evaluation: Xenograft Mouse Models

In vivo studies are essential to evaluate the therapeutic efficacy and potential toxicities of a drug candidate in a whole-organism context. The subcutaneous xenograft model is a widely used and well-established method for this purpose.[8]

Animal Model and Cell Implantation
  • Animal Strain: Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid mice, are suitable hosts for human tumor xenografts.[9]

  • Cell Preparation: Culture the selected cancer cell line (e.g., MCF-7 for a sensitive model, PC-3 for a resistant model) to 80-90% confluency.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank of the mice.

Dosing Regimen and Administration

The dosing regimen should be determined based on maximum tolerated dose (MTD) studies. However, a common starting point for oral administration of small molecules in mice is once daily for five consecutive days, followed by a two-day break.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer the fluorinated benzothiazole formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a predetermined dose (e.g., 25-100 mg/kg).

    • Control Group: Administer the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Analysis: At the end of the study, excise the tumors and weigh them. Tumor growth inhibition (TGI) can be calculated.

Data Analysis and Interpretation

  • In Vitro Data: The GI₅₀ values from the MTT assay will provide a quantitative measure of the compound's potency. The flow cytometry data will confirm the mode of cell death.

  • In Vivo Data: The primary endpoint is the TGI, which is a measure of the drug's ability to slow tumor growth. Body weight changes are a key indicator of toxicity.

By following this structured and mechanistically driven approach, researchers can robustly evaluate the preclinical efficacy of novel fluorinated benzothiazoles and make informed decisions about their potential for further clinical development.

References

  • Brantley, E., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. Available from: [Link]

  • Bradshaw, T. D., et al. (2002). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(7), 1428-1437. Available from: [Link]

  • Al-Harthy, D., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available from: [Link]

  • Abdelgawad, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE, 13(1), 1-20. Available from: [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. Available from: [Link]

  • Aiello, S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21389-21422. Available from: [Link]

  • National Institutes of Health. (n.d.). Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP. Available from: [Link]

  • Vogel, C. F. A., et al. (2016). Role of NF-kB RelB in Aryl Hydrocarbon Receptor-Mediated Ligand Specific Effects. International Journal of Molecular Sciences, 17(9), 1439. Available from: [Link]

  • Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740-1751. Available from: [Link]

  • Hose, C. D., et al. (2004). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 3(1), 111-119. Available from: [Link]

  • Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740-1751. Available from: [Link]

  • Yilmaz, M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Al-Jumaily, R. M., et al. (2017). Aryl hydrocarbon receptor/cytochrome P450 1A1 pathway mediates breast cancer stem cells expansion through PTEN inhibition and β-Catenin and Akt activation. Molecular Cancer, 16(1), 19. Available from: [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. Available from: [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Available from: [Link]

  • Takeda, S., et al. (2006). Comparative study between daily and 5-days-a-week administration of oral 5-fluorouracil chemotherapy in mice: determining the superior regimen. Cancer Science, 97(9), 947-952. Available from: [Link]

  • Baccanari, D. P., et al. (2006). 5-Fluorouracil dose escalation enabled with PN401 (triacetyluridine): toxicity reduction and increased antitumor activity in mice. Clinical Cancer Research, 12(5), 1567-1574. Available from: [Link]

  • OncoOne. (n.d.). PC3 Xenograft Model 4 Introduction 1 Antibody Engineering & Biochemical Properties 2 In vitro efficacy. Available from: [Link]

  • Kumar, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 951307. Available from: [Link]

  • Chaloemwong, J., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), 2300224. Available from: [Link]

  • Sathe, B. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 28687-28734. Available from: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • National Institutes of Health. (n.d.). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. Available from: [Link]

  • Siddiqui, N., et al. (2025). Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and optimized synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Reaction Overview and Mechanism

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperazine displaces a suitable leaving group, typically a halide, at the C-2 position of the 4-fluorobenzothiazole ring. The C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the embedded thiazole heterocycle.

General Reaction Scheme:

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nitrogen atom from piperazine attacks the electrophilic C-2 carbon of the benzothiazole ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the benzothiazole ring is temporarily broken.[1]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the leaving group (e.g., chloride ion). The base used in the reaction neutralizes the generated acid (e.g., HCl).

The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged Meisenheimer complex, thereby facilitating the reaction.[2]

Caption: The SNAr addition-elimination mechanism.

Experimental Protocol & Optimized Conditions

This section provides a robust starting protocol. Note that optimization may be required for specific scales or substrate purity.

Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Expert Insights
Electrophile 2-Chloro-4-fluorobenzothiazoleThe chloro-substituent at the C-2 position is an excellent leaving group, activated by the heterocyclic ring system.
Nucleophile Piperazine (anhydrous)Use of excess piperazine (2-5 equivalents) minimizes the formation of the di-substituted byproduct.[3] Ensure it is anhydrous as water can lead to hydrolysis side products.
Base K₂CO₃ or Et₃N (1.5-2.0 equiv.)An inorganic base like potassium carbonate is often preferred for easier workup. Triethylamine (Et₃N) is also effective. The base scavenges the HCl generated, driving the reaction to completion.[4]
Solvent DMSO, DMF, or ToluenePolar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they stabilize the charged Meisenheimer complex.[5] Toluene can also be an effective solvent, sometimes leading to cleaner reactions and simpler workup.[6]
Temperature 80 - 120 °CHeating is typically required to overcome the activation energy. Start at 80 °C and increase if the reaction is slow. Monitor for decomposition at higher temperatures.[5]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS to determine the point of completion.
Step-by-Step Synthesis Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorobenzothiazole (1.0 equiv.), piperazine (3.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO (or an alternative solvent) to achieve a concentration of approximately 0.5 M with respect to the benzothiazole starting material.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 1:1 Ethyl Acetate:Hexanes) or LC-MS. The reaction is complete when the starting benzothiazole spot is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove the solvent (DMSO) and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide addresses common problems in a Q&A format.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Reagents Verify Starting Material Purity & Stoichiometry CheckYield->Reagents Yes SideProducts Identify Side Products (LC-MS, NMR) CheckPurity->SideProducts Yes Conditions Optimize Temp, Time, & Base Reagents->Conditions Solvent Check Solvent Choice & Anhydrous Conditions Conditions->Solvent Solvent->Start DiSub Di-substituted Piperazine? SideProducts->DiSub Hydrolysis Hydrolysis Product? DiSub->Hydrolysis No IncreasePip Increase Piperazine Excess DiSub->IncreasePip Yes UseAnhydrous Ensure Anhydrous Reagents/Solvent Hydrolysis->UseAnhydrous Yes Purification Optimize Purification (Column, Recrystallization) Hydrolysis->Purification No IncreasePip->Purification UseAnhydrous->Purification Purification->Start

Caption: A logical workflow for troubleshooting the synthesis.
Problem 1: Low or No Product Yield

Q: My reaction shows very little or no conversion to the desired product after 24 hours. What are the likely causes?

A: This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.

  • Reagent Quality: Ensure your starting 2-chloro-4-fluorobenzothiazole is pure. Impurities or degradation can inhibit the reaction. Piperazine is hygroscopic; use anhydrous piperazine and ensure your solvent is dry. Water can lead to unwanted hydrolysis side reactions.

  • Reaction Temperature: SNAr reactions often have a significant activation energy barrier. If you are running the reaction at or below 80 °C, the rate may be impractically slow. Try incrementally increasing the temperature to 100 °C or 120 °C while monitoring for any signs of decomposition on your TLC plate.

  • Base Ineffectiveness: The base is crucial for neutralizing the HCl formed. If you are using an amine base like triethylamine, ensure it has not degraded. If using an inorganic base like K₂CO₃, ensure it is finely powdered to maximize surface area and reactivity. The base must be strong enough to effectively scavenge the acid.

Problem 2: Significant Side Product Formation

Q: My reaction is complete, but I see multiple spots on my TLC, and the yield of the desired product is low. What are these side products?

A: The most common side products in this reaction are the di-substituted piperazine and hydrolysis of the starting material.

  • Di-substituted Piperazine: This occurs when a molecule of 2-chloro-4-fluorobenzothiazole reacts with both nitrogen atoms of a single piperazine molecule.

    • Cause: Insufficient excess of piperazine.

    • Solution: Increase the excess of piperazine to 4-5 equivalents. Le Châtelier's principle dictates that this will statistically favor the mono-substitution product.[3]

  • Hydrolysis Product (4-fluoro-1,3-benzothiazol-2(3H)-one): This forms if water is present in the reaction mixture, which can react with the starting material.

    • Cause: Use of non-anhydrous piperazine, solvent, or glassware.

    • Solution: Use anhydrous grade solvents and reagents. Dry glassware in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric moisture.

Problem 3: Difficult Product Isolation and Purification

Q: I have a crude product, but I am struggling to purify it. The excess piperazine seems difficult to remove, and my column chromatography fractions are not clean.

A: Purification can be challenging due to the basic nature of both the product and the excess starting material.

  • Removing Excess Piperazine: Piperazine has a high boiling point and can be difficult to remove by evaporation alone.

    • Solution 1 (Acid Wash): During the aqueous workup, perform a wash with a dilute acid solution (e.g., 1M HCl). This will protonate the highly basic piperazine, making it water-soluble and pulling it into the aqueous layer. Your product, being less basic, may also be partially protonated, so be cautious and check the aqueous layer by TLC for product loss. You would then need to re-basify the organic layer before proceeding.

    • Solution 2 (Optimized Chromatography): When preparing for column chromatography, try pre-adsorbing your crude material onto silica gel. For the mobile phase, adding a small amount of triethylamine (e.g., 0.5-1%) can improve peak shape and reduce tailing of basic compounds on the silica gel.

  • Crystallization: If chromatography fails to yield pure material, consider crystallization or salt formation. The product can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with an acid like HCl in ether to precipitate the hydrochloride salt, which is often a crystalline solid that can be easily filtered and purified.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMSO recommended for this SNAr reaction? A1: Polar aprotic solvents are ideal because they can solvate cations well but are poor at solvating anions (the nucleophile).[8] This leaves the piperazine nucleophile "bare" and highly reactive. Furthermore, these solvents effectively stabilize the charge-delocalized Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[9]

Q2: Can I use piperazine dihydrochloride instead of free-base piperazine? A2: Yes, but you must adjust your base stoichiometry accordingly. You will need to add at least two additional equivalents of base to neutralize the HCl salts and generate the free-base piperazine in situ before it can act as a nucleophile.

Q3: Is it possible for the piperazine to substitute the fluorine atom instead of the chlorine? A3: In nucleophilic aromatic substitution on simple aromatic rings, fluoride is typically a better leaving group than chloride.[10] However, in heterocyclic systems like benzothiazole, the reactivity is dominated by the position. The C-2 position is exceptionally activated, making the C-2 chlorine far more labile than the C-4 fluorine. Substitution at the fluorine position is highly unlikely under these conditions.

Q4: What are the key safety precautions for this synthesis? A4: 2-chlorobenzothiazole derivatives can be irritants. Piperazine is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

[9] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [11] Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [4] Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). National Institutes of Health (NIH). [8] SNAr Reaction in Other Common Molecular Solvents. Wordpress. Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem. [5] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [3] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [6] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). National Institutes of Health (NIH). [7] Purification of piperazine. (1957). Google Patents. [10] Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [2] Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. [1] Nucleophilic aromatic substitution. Wikipedia.

Sources

Improving the yield and purity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve high yield and purity.

I. Synthesis Overview & Core Challenges

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a leaving group (commonly a halogen, such as chlorine) from the 2-position of a 4-fluorobenzothiazole precursor by piperazine.

While straightforward in principle, this reaction is prone to several challenges that can impact both yield and purity. These include:

  • Competing Reactions: The presence of two secondary amine groups on piperazine can lead to di-substitution, where the benzothiazole moiety attaches to both nitrogen atoms, creating a difficult-to-remove impurity.

  • Reaction Rate: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions such as temperature, solvent polarity, or the choice of base.

  • Purification Hurdles: The polarity of the desired product and the potential for closely-eluting impurities can complicate purification by standard methods like column chromatography or recrystallization.

This guide will address these challenges systematically.

II. Troubleshooting Common Synthesis & Yield Issues

This section is formatted as a series of questions you might ask when encountering problems during the synthesis.

Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-4-fluorobenzothiazole. How can I drive the reaction to completion?

Answer: This is a classic issue of insufficient reactivity. Several factors could be at play, and a systematic approach to optimization is key.

  • Causality—The Role of Temperature and Solvent: The SNAr reaction rate is highly dependent on both temperature and the solvent's ability to stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are ideal for this purpose. If you are using a less polar solvent like Toluene, the reaction may be sluggish. Increasing the reaction temperature provides the necessary activation energy to overcome the reaction barrier.

    • Recommended Action:

      • Solvent Choice: If not already in use, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents excel at solvating the transition state.

      • Temperature: Gradually increase the reaction temperature. For a typical reaction in DMF, a range of 80-120 °C is effective. Monitor the reaction progress every 1-2 hours by TLC or LC-MS to avoid potential decomposition at higher temperatures.

      • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[1]

  • Causality—The Stoichiometry of Piperazine: While using a large excess of piperazine can drive the reaction forward according to Le Châtelier's principle, it significantly increases the likelihood of forming the di-substituted byproduct. A moderate excess is a better starting point.

    • Recommended Action: Use 1.5 to 2.5 equivalents of piperazine. This provides a sufficient concentration of the nucleophile without excessively promoting side reactions.

  • Causality—The Function of the Base: A base is often required to neutralize the HCl formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

    • Recommended Action: Ensure at least one equivalent of a non-nucleophilic base, such as K2CO3 or DIPEA, is present for every equivalent of HCl produced.[2][3] If using piperazine itself as the base, a larger excess (at least 2.2 equivalents) is necessary.

ParameterRecommendationRationale
Solvent DMF, DMSO, NMPPolar aprotic; stabilizes the Meisenheimer intermediate.
Temperature 80-120 °CProvides sufficient activation energy. Monitor for degradation.
Piperazine (equiv.) 1.5 - 2.5Drives reaction without excessive di-substitution.
Base K2CO3, DIPEA (≥1 equiv.)Neutralizes HCl byproduct, keeping piperazine nucleophilic.

Question 2: I'm getting a high yield, but my product is contaminated with a significant byproduct of approximately double the mass. How can I prevent this?

Answer: This byproduct is almost certainly the di-substituted species, 1,4-bis(4-fluoro-1,3-benzothiazol-2-yl)piperazine. This occurs when a second molecule of the electrophile reacts with the remaining N-H group of the already-substituted piperazine product.

  • Causality—Statistical Probability and Reactivity: When using piperazine directly, the initial product, this compound, is itself a nucleophile and can compete with piperazine for the starting electrophile. The most effective way to prevent this is to physically block the second reactive site.

  • The Boc-Protection Strategy: The gold standard for achieving mono-substitution on piperazine is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine .

    • Reaction: The Boc-protected piperazine reacts cleanly at its free secondary amine to form the protected intermediate.

    • Deprotection: The Boc (tert-Butoxycarbonyl) group is then easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) that do not affect the benzothiazole core.[3] This two-step process provides a much cleaner product with a higher isolated yield of the desired compound.

Workflow: Mono-Substitution via Boc-Protection

G A 2-Chloro-4-fluorobenzothiazole + 1-Boc-piperazine B S N Ar Reaction (DMF, K2CO3, 90°C) A->B Reactants C tert-butyl 4-(4-fluoro-1,3-benzothiazol-2-yl) piperazine-1-carboxylate B->C Protected Intermediate D Deprotection (TFA/DCM or HCl/Dioxane) C->D E Crude 4-Fluoro-2-piperazin-1-yl -1,3-benzothiazole D->E Crude Product F Purification E->F G Final Pure Product F->G Isolated Product

Caption: Boc-protection workflow for clean mono-substitution.

III. Purification Challenges & Solutions

Question 3: My crude product is an oil/gum that is difficult to handle, and I'm struggling to achieve good separation on a silica gel column. What purification strategy do you recommend?

Answer: The basic nitrogen atoms in the piperazine ring can cause tailing on silica gel columns, leading to poor separation and low recovery. Modifying your approach to chromatography or considering an alternative purification method is necessary.

  • Chromatography Optimization:

    • Causality—Silica Acidity: Standard silica gel is slightly acidic, which can protonate the basic nitrogens of your product, causing strong, non-specific binding and peak tailing.

    • Recommended Action 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et3N) or ammonia (as a 7N solution in methanol) in your ethyl acetate/hexane or DCM/methanol solvent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Recommended Action 2: Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative. The separation occurs in polar solvents (typically acetonitrile/water or methanol/water), which are well-suited for this class of compound.

  • Recrystallization/Salt Formation:

    • Causality—Harnessing Polarity and Basicity: The product's basicity can be an advantage. Converting the free base into a salt (e.g., hydrochloride or citrate) often yields a stable, highly crystalline solid that is easier to handle and purify.[4] Impurities that lack a basic handle will remain in the mother liquor.

    • Recommended Protocol: HCl Salt Formation

      • Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

      • The hydrochloride salt should precipitate out of the solution. If it does not, cooling the mixture in an ice bath may induce crystallization.

      • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

      • The resulting salt is often significantly purer than the crude free base.

Troubleshooting Logic for Low Yield

G Start Low Isolated Yield CheckTLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->CheckTLC Incomplete Incomplete Reaction: Significant Starting Material CheckTLC->Incomplete Primary Observation Complex Complex Mixture: Multiple Byproducts CheckTLC->Complex Primary Observation PurificationLoss Poor Purification Recovery CheckTLC->PurificationLoss If reaction is clean, but final mass is low ActionIncomplete Increase Temp/Time Switch to Polar Aprotic Solvent Check Base Stoichiometry Incomplete->ActionIncomplete Solution ActionComplex Use Boc-Piperazine Lower Temperature Ensure Inert Atmosphere Complex->ActionComplex Solution ActionPurification Add Et3N to Column Eluent Switch to Reverse Phase Purify via Salt Formation PurificationLoss->ActionPurification Solution

Caption: Decision tree for diagnosing and solving low yield issues.

IV. Frequently Asked Questions (FAQs)

Q: What is a typical, optimized yield for this reaction? A: When employing the Boc-protection strategy followed by acidic deprotection, isolated yields of 75-90% are achievable. Direct reaction with piperazine can yield satisfactory results (60-75%), but this is highly dependent on careful control of stoichiometry and purification to remove the di-substituted byproduct.[5][6]

Q: What analytical techniques are best for confirming the structure and purity of the final product? A: A combination of techniques is recommended:

  • 1H and 13C NMR: To confirm the chemical structure and absence of organic impurities.

  • 19F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • LC-MS: To confirm the molecular weight and assess purity (typically >98% by peak area).

  • HPLC: For quantitative purity analysis against a reference standard.[5]

Q: Are there any specific safety precautions I should take? A: Yes. Standard laboratory personal protective equipment (PPE) is required.

  • Reagents: 2-Halobenzothiazoles can be irritating. Piperazine is corrosive and can cause skin irritation. Handle these chemicals in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves (nitrile gloves are a common choice, but check compatibility).

  • Reaction: The reaction may be exothermic, especially on a larger scale. Ensure proper temperature control.

V. Detailed Experimental Protocols

Protocol 1: Synthesis via Boc-Protected Piperazine (Recommended)

Step A: Synthesis of tert-butyl 4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-fluorobenzothiazole (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and potassium carbonate (K2CO3, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude protected product, which can often be used in the next step without further purification.

Step B: Deprotection to Yield this compound

  • Dissolve the crude product from Step A in dichloromethane (DCM, approx. 10 mL per mmol).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess acid.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude free base. Purify as needed via column chromatography (with 1% Et3N) or salt formation.

VI. References

  • Jahagirdar, J. A., et al. (2012). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 4(3), 146-152. [Link]

  • Yusof, M. S. M., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 766-773. [Link]

  • Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(3), 690. [Link]

  • Pocurull, E., et al. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Journal of Chromatography A, 1355, 149-157. [Link]

  • Gómez-Alvarado, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(13), 15073–15086. [Link]

  • Bălășescu, E., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(23), 7335. [Link]

  • Zhang, L., et al. (2017). 1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate. IUCrData, 2(1), x162095. [Link]

  • Jefferson Chemical Company. (1957). Purification of piperazine. Google Patents, US2919275A.

  • Siddiqui, N., et al. (2008). Microwave-Assisted Solvent-Free Synthesis of 3-[(4-Substituted Piperazin-1-yl)alkyl] Imidazo[2,1-b][5][8]benzothiazol-2(3H)-ones as Serotonin3 (5-HT3) Receptor Antagonists. Archiv der Pharmazie, 341(6), 341-347. [Link]

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Troubleshooting solubility issues of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Buffers

Welcome to the technical support center for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your research.

Understanding the Molecule: The Root of the Solubility Challenge

This compound is a heterocyclic compound featuring a benzothiazole core and a piperazine moiety. While a promising scaffold in drug discovery, its physicochemical properties present inherent solubility challenges in aqueous biological buffers.

  • The Benzothiazole Core: Benzothiazole and its derivatives are generally characterized by low aqueous solubility due to their aromatic, rigid structure.[1][2]

  • The Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a weak base.[3][4] This is the key to overcoming solubility issues. At physiological pH, the piperazine group can become protonated, increasing the molecule's polarity and, consequently, its aqueous solubility. The extent of this protonation is dictated by the compound's pKa and the pH of the buffer.[5]

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening?

This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is likely highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in a water-based buffer.[7] When you introduce the DMSO stock solution to the aqueous environment, the compound is rapidly forced out of solution, leading to precipitation. The key is to ensure the final concentration in your assay does not exceed the compound's maximum solubility in the final buffer composition.

Q2: What is the maximum concentration of DMSO I should use in my assay?

As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, with many cell-based assays being sensitive to concentrations above 0.5%.[7] While a higher DMSO concentration might seem to aid solubility, it can also introduce artifacts into your experiment by affecting cell viability or enzyme activity. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[7]

Q3: Can the type of biological buffer I use affect the solubility of the compound?

Absolutely. The composition of your buffer can significantly impact the solubility of this compound. The most critical factor is the buffer's pH. Given the basic nature of the piperazine group, a buffer with a pH below the compound's pKa (estimated to be around 9.6) will promote protonation and increase solubility. Buffers with a pH closer to neutral or in the basic range will favor the less soluble, unprotonated form.

Q4: My results are inconsistent and show poor potency. Could this be related to solubility?

Yes, poor solubility is a frequent cause of variable and inaccurate biological data. If your compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the nominal concentration, leading to an underestimation of its potency. Precipitated compound can also interfere with assay readouts, particularly in plate-based optical assays.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

If you are encountering precipitation or suspect solubility-related issues, follow this systematic troubleshooting workflow.

G start Precipitation Observed check_conc Is the final compound concentration exceeding its aqueous solubility limit? start->check_conc lower_conc Action: Lower the final concentration. Perform a serial dilution to find the maximum soluble concentration. check_conc->lower_conc Yes check_ph Is the buffer pH appropriate for a basic compound? (pH < pKa) check_conc->check_ph No success Issue Resolved lower_conc->success adjust_ph Action: Adjust buffer pH to be 1-2 units below the estimated pKa (~9.6). Consider using a more acidic buffer. check_ph->adjust_ph No check_dmso Is the final DMSO concentration >1%? check_ph->check_dmso Yes adjust_ph->success lower_dmso Action: Reduce final DMSO concentration. Validate assay tolerance to DMSO. check_dmso->lower_dmso Yes use_cosolvent Consider a different co-solvent or the use of solubilizing excipients. check_dmso->use_cosolvent No lower_dmso->success sonicate Action: Briefly sonicate the final solution to aid dissolution of fine precipitates. use_cosolvent->sonicate sonicate->success

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration via Nephelometry

This protocol provides a method to empirically determine the kinetic solubility of this compound in your specific biological buffer. Nephelometry measures light scattering caused by suspended particles (precipitate).

Materials:

  • This compound

  • 100% DMSO

  • Your biological buffer of interest

  • 96-well clear bottom plate

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Create a serial dilution series in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Dilute into biological buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your biological buffer. This will create a final DMSO concentration of 1%.

  • Mix and incubate: Immediately after adding the DMSO stock, mix the plate thoroughly. Incubate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure light scattering: Read the plate using a nephelometer.

  • Analyze the data: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal begins to significantly increase above the baseline indicates the onset of precipitation and is an approximation of the maximum soluble concentration.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps to identify the optimal pH range for solubilizing your compound.

Materials:

  • This compound

  • 100% DMSO

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution: Dissolve the compound in 100% DMSO to a known high concentration (e.g., 10 mM).

  • Prepare test solutions: In separate tubes, add a small aliquot of the DMSO stock to each of the different pH buffers to achieve a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., 1%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Separate undissolved compound: Centrifuge the tubes at high speed to pellet any precipitated compound.

  • Measure dissolved compound: Carefully take a sample of the supernatant and measure its absorbance at the compound's λmax.

  • Determine concentration: Use a standard curve to determine the concentration of the dissolved compound in each buffer. The buffer that yields the highest concentration is the most suitable for solubilizing your compound.

Data Presentation

The following table illustrates hypothetical solubility data for this compound under different buffer conditions, as might be determined by the protocols above.

Buffer SystempHMaximum Soluble Concentration (µM)Observations
Acetate Buffer5.0> 200Clear solution
MES Buffer6.0150Clear solution
Phosphate Buffered Saline (PBS)7.425Fine precipitate observed
Tris Buffer8.0< 10Significant precipitation

This data clearly demonstrates the pH-dependent solubility of the compound, with significantly higher solubility at lower pH values.

Visualizing the Strategy: The Role of pH

The following diagram illustrates the principle of using pH to enhance the solubility of this compound.

G cluster_0 High pH (e.g., pH 8.0) cluster_1 Low pH (e.g., pH 6.0) A Unprotonated Piperazine (Poorly Soluble) B Protonated Piperazine (More Soluble) A->B Add Acid (Lower pH) B->A Add Base (Raise pH)

Caption: The effect of pH on the protonation state and solubility.

By understanding the chemical nature of this compound and systematically applying these troubleshooting principles, researchers can overcome solubility challenges and generate reliable, reproducible data.

References

  • Vertex AI Search. (2014). Biological Buffers: pH Range and How to Prepare Them.
  • ResearchGate. (2006).
  • Wikipedia. (n.d.). Piperazine.
  • MDPI. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram.
  • ChemScene. (n.d.). 4-Fluoro-3-(piperazin-1-yl)benzo[d]isoxazole.
  • ChemBK. (n.d.). 6-Fluoro-2-piperidin-4-yl-1,3-benzothiazole.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.
  • ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance.
  • Wikipedia. (n.d.). Benzothiazole.
  • PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents.
  • NIH. (2020). Importance of Fluorine in Benzazole Compounds.
  • PubChem. (n.d.). 2-[4-[5-(1,3-benzothiazol-2-yl)furan-2-carbonyl]piperazin-1-yl]-N-(4-fluorophenyl)acetamide.
  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.
  • LookChem. (n.d.). Cas 194738-02-8,4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester.
  • NIH. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
  • PubChem. (n.d.). 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydron;chloride.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • BenchChem. (2025).

Sources

Navigating the Scale-Up of Piperazinyl Benzothiazoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up synthesis of piperazinyl benzothiazoles, a scaffold of significant interest in medicinal chemistry, presents a unique set of challenges that can impede the transition from laboratory-scale discovery to pilot-plant and even commercial production. This technical support center provides a comprehensive resource for overcoming these hurdles, offering in-depth troubleshooting guides and frequently asked questions (FAQs) designed to empower researchers in their process development endeavors.

I. Understanding the Synthetic Landscape: Common Routes and Key Challenges

The synthesis of piperazinyl benzothiazoles typically involves two primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely employed method involving the reaction of a 2-halobenzothiazole (commonly 2-chlorobenzothiazole) with piperazine or a piperazine derivative. While straightforward in principle, this approach can be complicated by side reactions and purification difficulties on a larger scale.

  • Multi-Step Synthesis: These routes often involve the initial construction of the benzothiazole core, for instance, through the condensation of a 2-aminothiophenol derivative with an appropriate electrophile, followed by the subsequent introduction of the piperazine moiety. This can offer greater flexibility in molecular design but introduces more steps, each with its own set of potential scale-up issues.

A third, and increasingly important, method for specific structural motifs is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-N bond between the benzothiazole core and the piperazine nitrogen, especially when the piperazine is not at the 2-position.

Regardless of the chosen route, several overarching challenges commonly emerge during scale-up. These include:

  • Impurity Profile and Control: The formation of byproducts that are difficult to separate from the desired product.

  • Reaction Kinetics and Thermochemistry: Managing reaction rates and heat evolution to ensure safety and reproducibility.

  • Work-up and Isolation: Developing efficient and scalable procedures for product isolation and purification.

  • Solid-State Properties: Controlling the crystallization process to obtain a stable and consistent polymorphic form of the final product.

II. Troubleshooting Guide: A Q&A Approach to Common Scale-Up Problems

This section addresses specific issues that researchers may encounter during the scale-up synthesis of piperazinyl benzothiazoles.

A. Challenges in Benzothiazole Ring Formation

The formation of the benzothiazole core is a critical step, and its efficiency can be impacted by several factors.

Q1: My reaction to form the benzothiazole ring from 2-aminothiophenol is giving low yields and multiple side products. What are the likely culprits and how can I mitigate them?

A1: Low yields and a complex impurity profile in this reaction are often due to the oxidation of the 2-aminothiophenol starting material.

  • The Culprit: Disulfide Formation: 2-Aminothiophenol is highly susceptible to aerobic oxidation, leading to the formation of the corresponding disulfide. This disulfide is unreactive under typical condensation conditions and represents a loss of your key starting material.

  • Troubleshooting Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Reagent Quality: Ensure the purity of your 2-aminothiophenol. Older or improperly stored material is more likely to have partially oxidized.

    • Reaction Temperature: While some condensations require heat, excessively high temperatures can accelerate oxidative side reactions. Optimize the temperature to find a balance between reaction rate and impurity formation.

Visualizing the Problem: Oxidation of 2-Aminothiophenol

G 2-Aminothiophenol 2-Aminothiophenol Disulfide Byproduct Disulfide Byproduct 2-Aminothiophenol->Disulfide Byproduct Oxidation (O2) Desired Benzothiazole Desired Benzothiazole 2-Aminothiophenol->Desired Benzothiazole Condensation with Electrophile

Caption: The competing pathways for 2-aminothiophenol.

B. Challenges in Piperazine Coupling Reactions (SNAr)

The reaction of a 2-halobenzothiazole with piperazine is a common and often efficient method, but it is not without its scale-up challenges.

Q2: I'm seeing a significant amount of a higher molecular weight impurity in my SNAr reaction of 2-chlorobenzothiazole with piperazine. What is it and how can I prevent it?

A2: This is a classic problem in reactions involving piperazine. The high molecular weight impurity is almost certainly the bis-substituted piperazine, where two molecules of 2-chlorobenzothiazole have reacted with one molecule of piperazine.

  • The Culprit: Double Alkylation: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. Once the first substitution has occurred to form the desired product, the remaining nitrogen can react with another molecule of the electrophile.

  • Troubleshooting Strategies:

    • Excess Piperazine: The most common and effective strategy is to use a significant excess of piperazine (typically 3-10 equivalents). This statistical approach ensures that a molecule of 2-chlorobenzothiazole is more likely to encounter a molecule of unreacted piperazine than the mono-substituted product.

    • Slow Addition: Adding the 2-chlorobenzothiazole slowly to the solution of piperazine can help to maintain a high local concentration of piperazine, further disfavoring the second substitution.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of the bis-substituted product. Careful temperature optimization is key.

Visualizing the Problem: Competing Reactions of Piperazine

G cluster_0 Desired Reaction cluster_1 Side Reaction 2-ChlorobenzothiazolePiperazine 2-ChlorobenzothiazolePiperazine Monosubstituted Product Monosubstituted Product 2-ChlorobenzothiazolePiperazine->Monosubstituted Product Monosubstituted Product2-Chlorobenzothiazole Monosubstituted Product2-Chlorobenzothiazole Bis-substituted Byproduct Bis-substituted Byproduct Monosubstituted Product2-Chlorobenzothiazole->Bis-substituted Byproduct

Caption: The formation of the undesired bis-substituted byproduct.

Q3: The SNAr reaction is sluggish, and I'm concerned about thermal stability at higher temperatures. Are there ways to accelerate the reaction under milder conditions?

A3: Yes, several strategies can be employed to enhance the rate of SNAr reactions without resorting to excessively high temperatures.

  • Catalysis:

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be effective, especially in biphasic reaction systems.

    • Base Catalysis: The choice of base can be critical. Stronger, non-nucleophilic bases can increase the nucleophilicity of the piperazine.

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the cation while leaving the nucleophile more reactive.

  • Leaving Group: If your synthesis allows, consider using a more reactive leaving group on the benzothiazole, such as a fluoro or a nitro group, which can significantly accelerate the substitution reaction.[1]

C. Challenges with Buchwald-Hartwig Amination

For certain piperazinyl benzothiazole isomers, the Buchwald-Hartwig amination is the method of choice. However, this reaction is known for its sensitivity.

Q4: My Buchwald-Hartwig amination is giving inconsistent yields and seems very sensitive to reaction conditions. How can I make it more robust for scale-up?

A4: The Buchwald-Hartwig amination is notoriously fickle, and its success on a larger scale depends on meticulous control over several parameters.[2]

  • Key Parameters for Robustness:

    • Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is paramount. Screening different combinations is often necessary to find the optimal system for your specific substrates. Pre-formed catalysts are often more reliable than generating the active catalyst in situ.[2]

    • Base Selection: The choice of base is critical and can influence both the rate and the side-reaction profile. Common bases include sodium tert-butoxide, LHMDS, and cesium carbonate. The physical form (e.g., particle size) of solid bases can also impact the reaction.[3]

    • Solvent Purity: Anhydrous and deoxygenated solvents are essential. Trace amounts of water or oxygen can deactivate the catalyst.

    • Inert Atmosphere: Strict adherence to an inert atmosphere (nitrogen or argon) is non-negotiable.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig c1 Check Reagent Purity and Dryness start->c1 c2 Screen Different Ligands/Catalysts c1->c2 If still low c3 Screen Different Bases c2->c3 If still low c4 Optimize Temperature and Reaction Time c3->c4 If still low c5 Consider Alternative Solvents c4->c5 If still low end Improved Yield c5->end Optimization Successful

Caption: A systematic approach to troubleshooting Buchwald-Hartwig reactions.

D. Work-up and Purification Challenges

Isolating the pure piperazinyl benzothiazole on a large scale can be a significant bottleneck.

Q5: Column chromatography is not a viable option for purifying my multi-kilogram batch of product. What are some scalable alternatives?

A5: Moving away from chromatography is a key goal in process development. Here are several strategies for large-scale purification:

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Solvent Screening: A thorough solvent screen is essential to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below, allowing for high recovery of pure product.

    • Anti-Solvent Crystallization: If a single solvent system is not effective, consider an anti-solvent crystallization, where the product is dissolved in a good solvent and then a poor solvent is added to induce precipitation.[]

  • Salt Formation and Purification: Piperazinyl benzothiazoles are basic and can be converted to salts (e.g., hydrochloride, sulfate, tartrate).

    • Selective Precipitation: Often, the salt of the desired product will have different solubility properties than the impurities, allowing for its selective crystallization. The free base can then be regenerated in a subsequent step.

  • Extractive Work-up: A well-designed liquid-liquid extraction sequence can remove many impurities.

    • pH Adjustment: By carefully adjusting the pH of the aqueous phase, you can selectively extract acidic or basic impurities into either the aqueous or organic layer.

E. Solid-State Characterization and Control

The final physical form of your active pharmaceutical ingredient (API) is critical.

Q6: We have observed batch-to-batch variability in the physical properties of our final product. Could this be due to polymorphism?

A6: Yes, this is a strong indication of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and bioavailability, making control of the crystalline form a regulatory requirement for APIs.[5][6]

  • The Importance of Polymorph Control: Failure to control polymorphism can lead to inconsistent product performance and potential regulatory hurdles.

  • Strategies for Polymorph Control:

    • Polymorph Screening: A systematic polymorph screen should be conducted to identify all accessible crystalline forms. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, cooling rate).[7]

    • Seeding: Once the desired, most stable polymorph has been identified, subsequent crystallizations should be seeded with a small amount of that form to ensure consistent production.

    • Controlled Crystallization: Utilize process analytical technology (PAT) to monitor and control crystallization parameters in real-time. This can include monitoring supersaturation levels and particle size distribution.[8]

Table 1: Common Crystallization Techniques for Polymorph Screening

TechniqueDescription
Cooling Crystallization A saturated solution is slowly cooled to induce crystallization. The cooling rate can influence the resulting polymorph.[9]
Anti-Solvent Addition A solvent in which the compound is poorly soluble is added to a solution of the compound, causing it to precipitate.[]
Evaporation The solvent is slowly evaporated from a solution, leading to an increase in concentration and subsequent crystallization.[9]
Slurry Conversion A mixture of different polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up the synthesis of piperazinyl benzothiazoles?

A:

  • Thermal Hazards: The SNAr reaction, in particular, can be exothermic. A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) and reaction calorimetry, should be performed to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Some reagents, such as 2-aminothiophenol, can be toxic and have an unpleasant odor. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

  • Pressure Build-up: Some reactions may evolve gas. Ensure that reactors are appropriately vented.

Q: What are some "green" or more sustainable approaches to consider for the synthesis of piperazinyl benzothiazoles?

A:

  • Solvent Selection: Whenever possible, replace hazardous solvents with greener alternatives. Consider solvents derived from renewable resources or water, if the reaction chemistry allows.

  • Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Exploring more efficient catalysts or biocatalysis are active areas of research.

  • Atom Economy: Design synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot reactions are a good example of this principle.[10]

Q: How can I minimize the formation of colored impurities during my synthesis?

A: Colored impurities often arise from oxidation or degradation of starting materials or intermediates.

  • Inert Atmosphere: As mentioned previously, working under an inert atmosphere can prevent the formation of colored oxidative byproducts.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities present from the outset can be carried through and degrade to form colored species.

  • Temperature Control: Avoid excessive temperatures, which can lead to thermal decomposition and the formation of colored tars.

  • Charcoal Treatment: In some cases, a treatment with activated carbon during the work-up can be effective at removing colored impurities.

This technical support center provides a starting point for addressing the common challenges in the scale-up synthesis of piperazinyl benzothiazoles. By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can navigate the path from small-scale synthesis to robust and scalable manufacturing processes.

IV. References

  • Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society. Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. Available from: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available from: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC. Available from: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available from: [Link]

  • Polymorphs of a 1:1 salt of sulfadiazine and piperazine–relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency. ResearchGate. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Reddit. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available from: [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available from: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm. Available from: [Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. IntechOpen. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. Available from: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PubMed. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available from: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Available from: [Link]

  • CHEM21 case study: Base Metal Catalysed C-H Amination. CHEM21. Available from: [Link]

  • Cascade reaction brings a new dimension to amine synthesis. Chemistry World. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available from: [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. Available from: [Link]

  • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: Analysis of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical characterization of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during bioanalytical method development and sample analysis.

Introduction to the Analyte and its Anticipated Metabolism

This compound is a heterocyclic compound featuring a fluorinated benzothiazole core linked to a piperazine ring. Understanding its metabolic fate is critical for comprehensive pharmacokinetic and toxicological assessment. Based on its chemical structure and established metabolic pathways for similar compounds, we can anticipate several key biotransformations.

The piperazine ring is a common site for Phase I metabolism, including N-dealkylation and oxidation, often mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6.[1][2] The benzothiazole ring system can undergo hydroxylation, and the presence of a fluorine atom may influence the regioselectivity of these reactions.[3][4] While the carbon-fluorine bond is generally stable, enzymatic defluorination can occur in some instances.[5]

Frequently Asked Questions (FAQs)

This section addresses common queries related to the analysis of this compound and its metabolites.

Q1: What are the most likely metabolites of this compound I should be looking for?

A1: Based on the structure, the primary metabolites are likely to result from modifications to the piperazine ring and the benzothiazole core. Key predicted metabolites include:

  • Piperazine Ring Modifications:

    • N-Oxidation of the piperazine nitrogen atoms.

    • Hydroxylation of the piperazine ring.

    • Ring opening of the piperazine moiety.

  • Benzothiazole Core Modifications:

    • Hydroxylation at various positions on the benzothiazole ring system. The fluorine substituent may direct metabolism to specific sites.

  • Phase II Conjugates:

    • Glucuronide or sulfate conjugates of the hydroxylated metabolites.

Q2: Which analytical technique is most suitable for the simultaneous detection of the parent compound and its metabolites?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. This technique allows for the separation of the parent drug from its metabolites, which may have different polarities, and their subsequent confident identification and quantification.

Q3: How can I ensure the stability of the parent compound and its metabolites in biological samples?

A3: Analyte stability in biological matrices is crucial for accurate quantification. Key factors affecting stability include temperature, pH, light exposure, and enzymatic degradation.[3][6][7] To mitigate degradation:

  • Collect and process samples promptly.

  • Store samples at or below -70°C.

  • Minimize freeze-thaw cycles.

  • Consider the use of enzyme inhibitors during sample collection if enzymatic degradation is suspected.

  • Conduct stability studies under various conditions (bench-top, freeze-thaw, long-term storage) as part of your method validation.

Q4: What are the initial steps for developing an LC-MS/MS method for this compound and its metabolites?

A4: Method development should begin with optimizing the mass spectrometric and chromatographic conditions for the parent compound.

  • MS Optimization: Infuse a standard solution of the parent compound to determine the optimal precursor and product ions (for Multiple Reaction Monitoring - MRM) and collision energy.

  • Chromatography: Start with a reversed-phase C18 column and a mobile phase gradient of acetonitrile or methanol with an acidic modifier like formic acid in water. This will likely provide good retention and peak shape for the parent compound and its less polar metabolites. For more polar metabolites, a HILIC column might be necessary.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH. For basic compounds like piperazines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Reduce the injection volume or sample concentration. 3. Use a column with a different stationary phase or end-capping.
Low Sensitivity / Poor Signal Intensity 1. Suboptimal ionization in the MS source. 2. Ion suppression from matrix components. 3. Inefficient sample extraction.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample if possible. 3. Evaluate and optimize your extraction protocol for recovery.
High Matrix Effects 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Insufficient sample cleanup.1. Modify the chromatographic gradient to separate the analytes from the interfering matrix components. 2. Implement a more rigorous sample preparation method. For example, switch from protein precipitation to SPE.
Inconsistent Results / Poor Reproducibility 1. Sample instability. 2. Inconsistent sample preparation. 3. Issues with the LC-MS/MS system.1. Re-evaluate sample handling and storage procedures as outlined in the FAQs. 2. Ensure consistent execution of the sample preparation protocol. Use of an internal standard is highly recommended. 3. Perform system suitability tests before each analytical run.

Experimental Protocols

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges.

  • Human plasma.

  • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal).

  • Methanol, Acetonitrile, Water (all LC-MS grade).

  • Formic Acid.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water.

    • Wash 2: 1 mL of hexane (to remove non-polar interferences).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) for Urine Samples

Materials:

  • Urine sample.

  • Internal Standard (IS) solution.

  • Methyl tert-butyl ether (MTBE).

  • Ammonium hydroxide.

Procedure:

  • To 200 µL of urine, add 10 µL of IS solution and 50 µL of concentrated ammonium hydroxide. Vortex.

  • Add 1 mL of MTBE and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

Visualizations

Anticipated Metabolic Pathways

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Benzothiazole Parent->Metabolite1 Hydroxylation Metabolite2 N-Oxidized Piperazine Parent->Metabolite2 N-Oxidation Metabolite3 Hydroxylated Piperazine Parent->Metabolite3 Hydroxylation Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 Glucuronidation Metabolite5 Sulfate Conjugate Metabolite1->Metabolite5 Sulfation Metabolite3->Metabolite4 Glucuronidation Analytical Workflow Sample Biological Sample (Plasma/Urine) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Extraction Analysis LC-MS/MS Analysis Preparation->Analysis Injection Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Sources

Enhancing the metabolic stability of fluorinated benzothiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists in drug development, we understand the challenges and nuances of optimizing lead compounds. This guide is designed to provide direct, actionable answers to common issues encountered when working to enhance the metabolic stability of fluorinated benzothiazole compounds.

Introduction: The Stability Challenge of Fluorinated Benzothiazoles

Benzothiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine is a well-established method to modulate physicochemical and pharmacokinetic properties, often with the goal of improving metabolic stability.[3][4] Fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high strength of the C-F bond compared to a C-H bond.[3][5] However, this modification is not a panacea. Researchers often face challenges such as rapid clearance despite fluorination, or the emergence of unexpected metabolic pathways—a phenomenon known as "metabolic switching".[6]

This guide provides a structured approach to understanding, troubleshooting, and resolving these metabolic stability issues.

Section 1: FAQs - Understanding the Fundamentals

This section addresses foundational questions about the metabolism of this compound class.

Q1: Why is my fluorinated benzothiazole still metabolically unstable?

A1: While fluorine is effective at blocking metabolism at a specific carbon, the overall stability of the molecule depends on the entire scaffold. Several factors could be at play:

  • Metabolic Switching: By blocking the most favorable site of metabolism, you may unmask a secondary, less favorable site. The metabolic enzymes will simply attack the next most accessible and electronically favorable position.[6]

  • Alternative Pathways: Metabolism is not limited to CYP-mediated oxidation. Other enzymes present in liver fractions, such as UGTs (UDP-glucuronosyltransferases) or sulfotransferases, can conjugate the molecule if it has appropriate functional groups (e.g., phenols, amines), leading to rapid clearance.[7][8]

  • Electron-Rich Areas: Despite fluorination, other parts of the benzothiazole ring system or its substituents may remain electron-rich and thus susceptible to oxidation.[9] For example, unsubstituted phenyl rings or activated alkyl groups are common metabolic hotspots.

  • Bioactivation: Some benzothiazoles can be metabolized by enzymes like CYP1A1 to form reactive intermediates that can covalently bind to proteins or DNA.[10][11]

Q2: What are the most common metabolic "hotspots" on a benzothiazole scaffold?

A2: The most common sites of metabolic attack, or "soft spots," are typically:

  • Aryl Rings: Unsubstituted or activated positions on the benzothiazole core or any appended phenyl rings are prime targets for CYP-mediated hydroxylation.

  • Alkyl Groups: Methyl or other alkyl groups attached to nitrogen or the aromatic rings can undergo hydroxylation.

  • Exocyclic Amines: Primary or secondary amines, a common feature in many bioactive benzothiazoles, are susceptible to N-oxidation or N-dealkylation.[12]

  • Thiazole Ring: While less common, the sulfur atom can be oxidized, or in some cases, the thiazole ring itself can be cleaved.[13]

Q3: How does the position of the fluorine atom impact stability?

A3: The location is critical. Fluorine is most effective when placed directly at a known metabolic hotspot to act as a "metabolic blocker."[3] Placing fluorine adjacent to a hotspot can also be effective by electronically deactivating the site through inductive effects, making it less attractive to oxidative enzymes.[3] However, a poorly positioned fluorine atom may have little effect on a distal metabolic site or could unfavorably alter the compound's conformation and target affinity.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides answers to specific problems you might encounter during your experiments.

Q1: My compound shows high clearance (>80% disappearance in 60 mins) in a liver microsomal stability assay. What are my immediate next steps?

A1: High clearance in liver microsomes strongly suggests rapid Phase I metabolism, likely mediated by CYP enzymes.[14] Your next steps should be focused on identifying where and how the metabolism is occurring.

Workflow for Investigating High Microsomal Clearance

G cluster_0 A High Clearance Observed in Microsomal Assay B Run Metabolite Identification Study A->B  Primary Action C Incubate with Microsomes + High Conc. of Compound B->C D Analyze via LC-MS/MS C->D E Identify Mass Shifts (e.g., +16 Da for Oxidation) D->E F Metabolic Hotspot(s) Identified E->F  Success G No Clear Metabolites (Parent Disappears) E->G  Problem H Consider Non-CYP Pathways or Compound Instability G->H I Run Hepatocyte Assay (Includes Phase II Enzymes) H->I caption Troubleshooting Workflow for High Microsomal Clearance

Fig 1. Troubleshooting Workflow for High Microsomal Clearance
  • Confirm the Result: First, ensure the result is not an artifact. Check that the negative control (incubation without the NADPH cofactor) shows high compound stability. If not, the compound may be chemically unstable in the assay buffer.[15]

  • Run a Metabolite Identification Study: The priority is to find the metabolic soft spot(s). Incubate a higher concentration of your compound with liver microsomes for a set time point (e.g., 60 minutes), then analyze the supernatant by high-resolution LC-MS/MS.[16][17]

  • Analyze the Data: Look for new peaks in the chromatogram that are absent in the control. Analyze the mass spectra of these new peaks to identify the mass shifts from the parent compound. A summary of common transformations is provided in Table 2.

  • Consider a Hepatocyte Assay: If metabolite identification in microsomes is inconclusive, moving to a hepatocyte stability assay is a logical next step. Hepatocytes contain the full complement of metabolic enzymes (Phase I and Phase II) and can reveal metabolic pathways not captured by microsomes.[18][19]

Q2: My LC-MS/MS analysis shows a metabolite with a "+16 Da" mass shift, but I have multiple possible sites for oxidation. How do I determine the exact location?

A2: This is a classic challenge. A +16 Da shift indicates mono-oxidation (e.g., hydroxylation), but pinpointing the location requires more advanced techniques.

  • Tandem MS (MS/MS) Fragmentation: Fragment both the parent compound and the +16 Da metabolite in the mass spectrometer. A change in the fragmentation pattern can reveal the location of the modification. For example, if a fragment corresponding to one side of the molecule remains unchanged while another fragment shifts by 16 Da, the oxidation must have occurred on the part of the molecule that shifted.[16][17]

  • Synthesis of Standards: The most definitive method is to synthesize authentic standards of the potential hydroxylated metabolites. You can then compare their retention times and fragmentation patterns to the metabolite formed in the incubation.[20]

  • NMR Spectroscopy: If you can generate enough of the metabolite, NMR spectroscopy can be used to definitively elucidate its structure.

Q3: My compound is very stable in human liver microsomes, but shows rapid clearance in vivo. What could be the cause?

A3: This discrepancy between in vitro and in vivo data points to clearance mechanisms not captured by the microsomal assay.[21]

  • Phase II Metabolism: The compound might be rapidly cleared via glucuronidation or sulfation, pathways that are generally absent in standard microsomal assays but active in hepatocytes and in vivo.[7] Running a hepatocyte stability assay can help confirm this.

  • Non-Hepatic Clearance: Metabolism may be occurring in other tissues (e.g., gut wall, kidney, plasma) that have different enzyme profiles.

  • Transporter-Mediated Clearance: The compound could be a substrate for efflux transporters in the liver or kidney, leading to rapid excretion without metabolism.

  • Aldehyde Oxidase (AO) Metabolism: Electron-deficient aromatic systems, which can be resistant to CYP oxidation, are sometimes substrates for other enzymes like AO.[9]

Table 1: Comparison of Common In Vitro Metabolic Systems
Test SystemKey Enzymes PresentPrimary Use CaseAdvantagesDisadvantages
Liver Microsomes Phase I (CYPs, FMOs)High-throughput screening for oxidative metabolism.[22]Cost-effective, high-throughput, easy to use.[14]Lacks Phase II enzymes and transporters; may not reflect cellular reality.[21]
Liver S9 Fraction Phase I and Cytosolic Phase II (e.g., SULTs)Broader screen including some conjugation pathways.[7]More comprehensive than microsomes.Lacks membrane-bound Phase II enzymes (UGTs) and transporters; can be less active.
Hepatocytes Full complement of Phase I & II enzymes, Transporters"Gold standard" in vitro system for predicting overall hepatic clearance.[18]Most physiologically relevant system; provides integrated metabolism data.[18]More expensive, lower throughput, higher variability.

Section 3: Detailed Experimental Protocol

This section provides a standard operating procedure for a foundational experiment.

Protocol: Liver Microsomal Stability Assay

This protocol assesses the rate of disappearance of a test compound due to Phase I metabolism.

1. Materials & Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat) from a commercial supplier

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15]

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Internal Standard (IS) in organic solvent (e.g., Acetonitrile or Methanol) for stopping the reaction and aiding analysis.

  • 96-well incubation plate and a collection plate.

2. Step-by-Step Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[14]

  • Aliquot Master Mix: Add the master mix to the wells of the 96-well plate.

  • Pre-incubation: Add the test compound to the wells (final concentration typically 1 µM; final DMSO concentration <0.5%).[14] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "minus-cofactor" control wells.[15] For the control wells, add buffer instead.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point is typically taken immediately after adding NADPH.[7]

  • Protein Precipitation: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.[7]

3. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[7]

Section 4: Strategies for Enhancing Metabolic Stability

Once you have identified a metabolic liability, the next step is rational medicinal chemistry.

Q1: I've identified a specific aromatic C-H bond as the primary metabolic hotspot. How can I modify the structure?

A1: This is an ideal scenario for targeted modification.

  • Fluorination: The most common strategy is to replace the hydrogen at the metabolic hotspot with a fluorine atom. The strong C-F bond is resistant to CYP-mediated hydrogen abstraction and subsequent oxidation.[3][4]

  • Deuteration: Replacing the C-H bond with a C-D (deuterium) bond can sometimes slow metabolism due to the kinetic isotope effect, though this effect is generally less pronounced than fluorination.

  • Introduce Electron-Withdrawing Groups: Placing a strong electron-withdrawing group (like a nitrile or trifluoromethyl group) on the aromatic ring can deactivate the entire ring towards oxidation.[9]

  • Steric Blockers: Introducing a small, sterically hindering group (like a methyl group) adjacent to the hotspot can physically block the enzyme's active site from accessing the labile position.[23]

Table 2: Common Biotransformations and Mass Shifts
Metabolic ReactionEnzyme FamilyMass Shift (Da)Common Structural Moiety
Hydroxylation CYP450+16Aromatic ring, alkyl chain
N-Oxidation CYP450, FMO+16Amine, pyridine
N-Dealkylation CYP450Varies (e.g., -14 for CH₂)Secondary/tertiary amine
O-Dealkylation CYP450Varies (e.g., -14 for CH₂)Ether
Glucuronidation UGT+176Phenol, alcohol, amine, acid
Sulfation SULT+80Phenol, alcohol

Q2: My entire benzothiazole core seems labile. What are my options beyond simple substitution?

A2: If the core itself is the problem, more significant structural changes are needed.

  • Scaffold Hopping: This involves replacing the benzothiazole core with a different, more metabolically stable heterocyclic system that preserves the key pharmacophoric interactions. For example, replacing an electron-rich heterocycle with a more electron-deficient one (like a pyridine or pyrazole) can significantly reduce susceptibility to oxidation.[9][23] In one reported case, converting a quinoxaline to a benzothiazole eliminated a key site of metabolism, dramatically improving in vivo clearance.[9]

  • Reduce Lipophilicity: There is often a correlation between high lipophilicity (high logP) and rapid CYP-mediated metabolism. Reducing the overall lipophilicity of your molecule by introducing polar groups can sometimes improve metabolic stability.[23]

Diagram: Decision-Making for Stability Enhancement

G cluster_1 A Metabolic Hotspot Identified? B Specific Site (e.g., C-H bond) A->B  Yes C Entire Scaffold is Labile A->C  No D Block Site: - Fluorinate - Deuterate - Add Steric Hindrance B->D E Deactivate Ring: - Add EWG B->E F Modify Scaffold: - Scaffold Hopping - Reduce Lipophilicity C->F G Re-run Stability Assay D->G E->G F->G caption Medicinal Chemistry Strategy Selection

Fig 2. Medicinal Chemistry Strategy Selection

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC, NIH.

  • Microsomal Stability Assay & Protocol. AxisPharm Laboratories.

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. PMC, NIH.

  • Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. PubMed.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, NIH.

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.

  • Mass Spectrometry analysis of Small molecules. SlideShare.

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.

  • Hepatic Microsomal Stability (human, rat or mouse). Enamine.

  • Microsomal Stability Assay. Creative Bioarray.

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate.

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC, NIH.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.

  • An Automated Identification Tool for LC-MS Based Metabolomics Studies. ResearchGate.

  • Metabolism of fluorine-containing drugs. Semantic Scholar.

  • What are common issues in in vitro ADME assays?. Patsnap Synapse.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed.

  • Diverse strategies toward benzothiazoles via transition-metal... ResearchGate.

  • Metabolism of benzothiazole. I. Identification of ring-cleavage products. PubMed.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.

  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. Benchchem.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. PubMed.

  • Metabolic Stability Assay Services. BioIVT.

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC, NIH.

  • Possible sites of metabolism for 3'-substituted analogues. ResearchGate.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

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Technical Support Center: Mitigating Off-Target Effects of 2-(Piperazin-1-yl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with 2-(piperazin-1-yl)benzothiazole derivatives. This guide is designed to provide you with the technical insights and practical methodologies required to minimize off-target effects, ensuring the specificity and validity of your experimental outcomes. Drawing from established principles in medicinal chemistry and experimental biology, we will explore the underlying causes of off-target interactions and present actionable strategies for their reduction.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the use of 2-(piperazin-1-yl)benzothiazole derivatives in research.

Q1: What are the most common off-target effects observed with 2-(piperazin-1-yl)benzothiazole derivatives?

A1: 2-(piperazin-1-yl)benzothiazole derivatives are known to interact with a range of biological targets, often due to the physicochemical properties of the benzothiazole and piperazine scaffolds. Common off-target effects can include interactions with various receptors, ion channels, and enzymes. For instance, some derivatives have been noted to exhibit activity at monoamine oxidase (MAO) or have effects on cardiac ion channels, which can complicate the interpretation of results in neurological or cardiovascular studies. The specific off-target profile is highly dependent on the substitution patterns on both the benzothiazole and piperazine rings.

Q2: How can I predict potential off-target effects of my specific 2-(piperazin-1-yl)benzothiazole derivative before starting my experiments?

A2: Predicting off-target effects is a crucial first step in experimental design. Several computational, or in silico, approaches can be highly informative. We recommend a tiered approach:

  • Similarity Searching: Utilize databases like ChEMBL or PubChem to find compounds with similar structures. Analyzing the known biological activities of these analogs can provide clues about potential off-targeƒts.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on your derivative's structure. This model can then be screened against a database of known protein structures to identify potential off-target binding sites.

  • Target Prediction Panels: Employ online tools and software that predict protein targets based on ligand chemistry. These platforms often use machine learning algorithms trained on large datasets of compound-protein interactions.

Q3: What initial experimental steps can I take to confirm the on-target activity of my compound?

A3: Confirming on-target activity is essential to ensure that the observed phenotype is a direct result of modulating your intended target. A fundamental experiment is to determine the compound's potency and efficacy in a direct target engagement assay. This could be an enzymatic assay for an enzyme target or a binding assay for a receptor. A clear dose-response curve with a potent EC50 or IC50 value is a strong indicator of on-target activity. Additionally, using a structurally related but inactive control compound can help differentiate on-target from non-specific effects.

Troubleshooting Guide: Unexpected Phenotypes and Off-Target Effects

This section provides a structured approach to troubleshooting common issues encountered when working with 2-(piperazin-1-yl)benzothiazole derivatives.

Observed Issue Potential Cause (Off-Target Related) Recommended Action(s)
Cellular toxicity at concentrations close to the effective dose. The compound may be inhibiting a critical off-target protein essential for cell viability.Perform a broader cytotoxicity screen across multiple cell lines to assess the therapeutic window. Conduct a kinome scan or a safety pharmacology panel to identify potential off-target interactions.
Inconsistent results between different cell lines or experimental models. The expression levels of the on-target and potential off-target proteins may vary significantly between models.Quantify the expression levels of your primary target in each model system using techniques like qPCR or Western blotting. If off-targets are known, assess their expression as well.
The observed phenotype does not match the known function of the intended target. The phenotype may be driven by one or more off-target effects.Employ a rescue experiment. For example, if your compound is an inhibitor, overexpressing the target protein should rescue the phenotype. If the phenotype persists, it is likely off-target mediated.
Difficulty in establishing a clear structure-activity relationship (SAR). Multiple off-target activities may be confounding the SAR for the intended target.Synthesize and test a focused library of analogs with subtle structural modifications to dissect the SAR for on-target versus off-target activities.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and mitigate off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful technique to verify that your compound directly binds to its intended target in a cellular context.

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound and then quantifying the amount of soluble protein at different temperatures.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and grow them to 80-90% confluency. Treat the cells with your 2-(piperazin-1-yl)benzothiazole derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a gentle method such as freeze-thaw cycles to release the cellular proteins.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein in the soluble fraction using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.

Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions

Many small molecule inhibitors have off-target effects on kinases. A kinase profile can provide a broad overview of your compound's selectivity.

Principle: Your compound is screened at a fixed concentration against a large panel of purified kinases. The activity of each kinase is measured, and the percent inhibition by your compound is calculated.

Step-by-Step Methodology:

  • Compound Submission: Prepare your 2-(piperazin-1-yl)benzothiazole derivative at a high concentration in a suitable solvent (usually DMSO). Submit the compound to a commercial kinase profiling service.

  • Screening: The service will perform the screening assays, typically using radiometric or fluorescence-based methods to measure kinase activity.

  • Data Analysis: You will receive a report detailing the percent inhibition of each kinase in the panel at the tested concentration.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by your compound. "Hits" are typically defined as kinases with >50% or >75% inhibition. Follow-up dose-response experiments should be performed for any significant off-target hits to determine their IC50 values.

Visualizing Experimental Workflows and Concepts

To aid in the conceptual understanding of the strategies discussed, we provide the following diagrams generated using Graphviz.

troubleshooting_workflow start Unexpected Experimental Phenotype Observed check_on_target Confirm On-Target Engagement (e.g., CETSA) start->check_on_target off_target_screen Broad Off-Target Screening (e.g., Kinome Scan) check_on_target->off_target_screen If on-target engagement is confirmed but phenotype is still questionable identify_off_targets Identify Specific Off-Targets off_target_screen->identify_off_targets sar_analysis Structure-Activity Relationship (SAR) Analysis identify_off_targets->sar_analysis modify_compound Chemically Modify Compound to Reduce Off-Target Affinity sar_analysis->modify_compound retest Re-test Modified Compound modify_compound->retest retest->check_on_target end Validated, On-Target Phenotype retest->end If successful

Caption: A workflow for troubleshooting unexpected phenotypes.

tiered_off_target_prediction tier1 Tier 1: In Silico Similarity Searching (ChEMBL, PubChem) Pharmacophore Modeling Target Prediction Panels tier2 Tier 2: In Vitro Broad Panel Screening (e.g., Kinases) Safety Pharmacology Assays tier1->tier2 Prioritize initial experimental screens tier3 Tier 3: Cellular Cellular Thermal Shift Assay (CETSA) Phenotypic Screening in Knockout/Knockdown Cells tier2->tier3 Confirm in a cellular context

Caption: A tiered approach to off-target prediction and validation.

References

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

Addressing resistance mechanisms to benzothiazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzothiazole-Based Antimicrobial Agents

A Guide for Researchers on Overcoming Antimicrobial Resistance

Welcome to the technical support center for benzothiazole-based antimicrobial agents. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and methodological support needed to navigate the complexities of antimicrobial resistance. Benzothiazole derivatives represent a promising class of antimicrobials, acting on various essential bacterial processes, including DNA replication, cell division, and various biosynthetic pathways.[1][2] However, as with any antimicrobial, the emergence of resistance is a significant challenge.[3][4]

This guide is structured to provide immediate answers to common problems through our FAQs, followed by detailed troubleshooting guides to diagnose and address specific resistance mechanisms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the screening and development of benzothiazole antimicrobials.

Q1: My MIC (Minimum Inhibitory Concentration) values for a specific bacterial strain are suddenly much higher than previously observed. What could be the cause?

An unexpected increase in MIC values is a classic indicator of acquired resistance. This could be due to several factors:

  • Spontaneous Mutation: The bacterial population may have developed a spontaneous mutation in the drug's target protein or in a regulatory gene that controls resistance mechanisms.[5]

  • Contamination: Ensure your bacterial culture is pure. Contamination with a more resistant species or a resistant variant of the same species can lead to misleadingly high MICs.

  • Efflux Pump Upregulation: The bacteria may have increased the expression of efflux pumps, which actively remove the benzothiazole compound from the cell.[6][7]

First Steps:

  • Verify Purity: Streak your culture on an appropriate agar medium to check for uniform colony morphology and perform a Gram stain.

  • Re-test: Repeat the MIC assay using a fresh culture from a frozen stock of the original, susceptible strain. This will help confirm if the resistance is a new development in your lab stock.

  • Consult Troubleshooting Guides: If resistance is confirmed, proceed to the detailed guides below to investigate specific mechanisms like efflux pumps or target modification.

Q2: My benzothiazole compound shows excellent activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. Why?

This is a common challenge. The outer membrane of Gram-negative bacteria is a formidable barrier that can prevent many compounds from reaching their intracellular targets. Additionally, Gram-negative bacteria are well-known for their highly efficient efflux pump systems.[8] Consider investigating if your compound is a substrate for major Gram-negative efflux pumps like the AcrAB-TolC system in E. coli.

Q3: The compound is active in broth dilution assays but fails in biofilm-based assays. What's happening?

Bacteria within biofilms can be up to 1000 times more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[9] This is due to several factors:

  • Reduced Penetration: The extracellular matrix of the biofilm can prevent the compound from reaching the cells.

  • Altered Metabolic State: Cells in deeper layers of the biofilm are often metabolically dormant, making them less susceptible to drugs that target active processes.[10]

  • Upregulated Resistance Genes: The biofilm environment can trigger the expression of specific resistance genes, including efflux pumps.[11][12]

Part 2: Troubleshooting Guides for Specific Resistance Mechanisms

If initial troubleshooting suggests acquired resistance, the following guides provide structured workflows to identify the underlying mechanism.

Guide 1: Investigating Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target concentration.[6] Overexpression of these pumps is a very common resistance mechanism.[7]

Phenotypic Clues:

  • A 4-fold or greater increase in MIC compared to the wild-type (susceptible) strain.

  • The resistant strain shows cross-resistance to other, structurally unrelated antibiotics known to be efflux pump substrates.[7][13]

Experimental Workflow for Identification:

This workflow aims to determine if your benzothiazole compound is a substrate of a bacterial efflux pump.

Efflux_Pump_Workflow cluster_prep Preparation cluster_assay MIC Assay with Efflux Pump Inhibitor (EPI) cluster_analysis Data Analysis cluster_conclusion Conclusion Start Observe Increased MIC in Test Strain Prep Prepare Cultures: - Wild-Type (WT) Strain - Resistant Test Strain Start->Prep MIC_Assay Perform MIC Assay of Benzothiazole ± a known Efflux Pump Inhibitor (EPI) Prep->MIC_Assay Table See Table 1 for common EPIs MIC_Assay->Table Analyze Compare MIC values MIC_Assay->Analyze Result1 Significant MIC Decrease (≥4-fold) in Resistant Strain with EPI? Analyze->Result1 Conclusion_Yes Conclusion: Efflux is a primary resistance mechanism. Result1->Conclusion_Yes Yes Conclusion_No Conclusion: Efflux is not the primary mechanism. Investigate other mechanisms. Result1->Conclusion_No No

Caption: Workflow to diagnose efflux pump-mediated resistance.

Detailed Protocol: MIC Assay with an Efflux Pump Inhibitor (EPI)

Principle: An EPI will block the pump, trapping the antimicrobial inside the cell and restoring its efficacy. A significant drop in the MIC in the presence of an EPI is strong evidence for efflux-mediated resistance.

Materials:

  • Wild-type (susceptible) and resistant bacterial strains.

  • Benzothiazole test compound.

  • Efflux Pump Inhibitor (see Table 1).

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium).

  • 96-well microtiter plates.

Table 1: Common Efflux Pump Inhibitors (EPIs) for Research Use

InhibitorTarget Pump FamilyCommon Target OrganismsWorking Concentration
PAβN (MC-207,110) RNDPseudomonas aeruginosa, E. coli10-40 µg/mL
Reserpine MFS (e.g., NorA)Staphylococcus aureus10-20 µg/mL
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) Broad-spectrum (proton motive force dissipator)Various0.5-4 µg/mL

Procedure:

  • Prepare a 96-well plate with a two-fold serial dilution of your benzothiazole compound. Prepare two identical sets of plates.

  • To one set of plates, add a fixed, sub-inhibitory concentration of the appropriate EPI to all wells.

  • Inoculate all wells with the resistant bacterial strain, adjusted to a final concentration of 5 x 10^5 CFU/mL.

  • Include controls: wells with bacteria and EPI only (to ensure the EPI isn't toxic), and wells with bacteria only (no drug, no EPI).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the benzothiazole compound that completely inhibits visible growth.

  • Interpretation: A four-fold or greater decrease in the MIC in the presence of the EPI strongly suggests that efflux is a mechanism of resistance.[6]

Guide 2: Investigating Target Modification

Resistance can arise from mutations in the gene that encodes the molecular target of the benzothiazole compound. This alteration reduces the binding affinity of the drug, rendering it less effective.[2][14]

Phenotypic Clues:

  • High-level resistance that is not reversible by EPIs.

  • Resistance is specific to your benzothiazole and structurally similar compounds, with no cross-resistance to unrelated drug classes.

Experimental Workflow for Identification:

The primary method for confirming target modification is through genetic sequencing.

Target_Modification_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Confirmation Start Suspect Target Modification (High resistance, EPI ineffective) Hypothesis Identify Putative Target Gene (e.g., DNA gyrase, DHPS) Start->Hypothesis Extract_DNA Extract Genomic DNA from WT and Resistant Strains Hypothesis->Extract_DNA PCR PCR Amplify the Putative Target Gene Extract_DNA->PCR Sequence Sequence the PCR Products (Sanger or WGS) PCR->Sequence Align Align Sequences from WT and Resistant Strains Sequence->Align Result Identify Non-Synonymous Mutation(s) in Resistant Strain? Align->Result Result->Hypothesis No, select new putative target Confirm Confirm via Site-Directed Mutagenesis or Complementation Result->Confirm Yes

Key Steps and Considerations:

  • Identify the Putative Target: Benzothiazoles are known to inhibit a variety of targets, including DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase. [2][14]Your initial compound design or previous studies may suggest a likely target.

  • Gene Sequencing:

    • Design primers to amplify the gene(s) encoding the putative target protein from both your wild-type and resistant strains.

    • Sequence the amplicons. Whole-genome sequencing (WGS) is a more comprehensive alternative that can identify mutations across the entire genome. [15]3. Sequence Analysis: Align the sequences from the resistant and susceptible strains. Look for point mutations that result in an amino acid change (non-synonymous mutations), particularly in regions known to be important for substrate or inhibitor binding. [5]4. Confirmation (Self-Validation): To definitively prove that a specific mutation causes resistance, you can perform a complementation experiment. Introduce a plasmid carrying the wild-type version of the gene into the resistant strain. If susceptibility to the benzothiazole compound is restored, it confirms the role of the mutation.

Guide 3: Investigating Enzymatic Degradation

Less common for benzothiazoles but still possible, bacteria may acquire or evolve an enzyme that chemically modifies and inactivates the antimicrobial compound.

Phenotypic Clues:

  • Loss of the antimicrobial's activity over time when incubated with the bacterial culture (e.g., in a time-kill assay).

  • Resistance may be transferable via plasmids.

Experimental Workflow for Identification:

A bioassay is the most direct way to test for enzymatic inactivation.

  • Prepare a Cell-Free Supernatant:

    • Grow a dense culture of the resistant bacteria.

    • Pellet the cells by centrifugation.

    • Filter the supernatant through a 0.22 µm filter to remove all bacteria.

  • Incubation:

    • Add your benzothiazole compound to the cell-free supernatant at its 1x MIC (relative to the susceptible strain).

    • As a control, add the same amount of compound to sterile growth medium.

    • Incubate both preparations for several hours (e.g., 4-6 hours) at 37°C.

  • Test Residual Activity:

    • After incubation, perform an MIC assay or a disk diffusion assay using the incubated solutions against your susceptible wild-type strain.

  • Interpretation: If the compound incubated with the resistant-strain supernatant shows significantly reduced or no activity compared to the control, it is strong evidence of extracellular enzymatic inactivation. Further analysis using techniques like HPLC-MS can be used to identify the modified compound.

References

  • Mah, T. F. C., & O'Toole, G. A. (2001). Mechanisms of biofilm resistance to antimicrobial agents. Trends in Microbiology, 9(1), 34–39. [Link]

  • Tomi, I. H., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135061. [Link]

  • El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2063. [Link]

  • Kauthale, S., et al. (2022). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry, 29. [Link]

  • Al-Romaigh, F. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Scoffone, V. C., et al. (2015). Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia. Frontiers in Microbiology, 6, 788. [Link]

  • Khan, I., et al. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Current Medicinal Chemistry, 29. [Link]

  • Lister, P. D., Wolter, D. J., & Hanson, N. D. (2009). Antibacterial-resistant Pseudomonas aeruginosa: clinical impact and complex regulation of chromosomally encoded resistance mechanisms. Clinical Microbiology Reviews, 22(4), 582–610.
  • Spengler, G., et al. (2019). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 8(1), 19. [Link]

  • Ellington, M. J., et al. (2017). Molecular methods for detection of antimicrobial resistance. Microbiology Spectrum, 5(4). [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Neuroleptic Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the blood-brain barrier (BBB) penetration of neuroleptic benzothiazoles. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous candidates being investigated for central nervous system (CNS) disorders.[1][2] However, achieving therapeutic concentrations in the brain remains a significant hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Section 1: Understanding the Challenge - Benzothiazoles and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuroleptic benzothiazole to be effective, it must possess the optimal physicochemical properties to navigate this complex barrier.

PART 1: Troubleshooting Guide

Scenario 1: My lead benzothiazole compound shows excellent in vitro potency but has poor brain penetration in vivo.

This is a common and frustrating scenario in CNS drug discovery. Here’s a step-by-step guide to diagnose and address the issue:

Question: What are the likely culprits for this discrepancy?

Answer: The disconnect between in vitro potency and in vivo efficacy for CNS compounds often points to poor pharmacokinetic properties, specifically low BBB penetration. The primary reasons for this can be categorized as follows:

  • Suboptimal Physicochemical Properties: The molecule's intrinsic properties may not be conducive to passive diffusion across the BBB.

  • Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it back into the bloodstream.[3]

  • Rapid Metabolism: The compound might be quickly metabolized in the periphery, reducing the amount available to cross the BBB.

  • High Plasma Protein Binding: Excessive binding to plasma proteins can limit the free fraction of the drug available to penetrate the brain.[4]

Troubleshooting Workflow:

A troubleshooting workflow for poor in vivo brain penetration.

Question: How do I begin to assess the physicochemical properties of my benzothiazole compound?

Answer: Start by calculating the key physicochemical parameters and comparing them to the established guidelines for CNS drugs.

PropertyCNS Drug GuidelineRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion across the BBB.
Lipophilicity (cLogP) 2 - 4A balance is crucial; too low and it won't enter the lipid membrane, too high and it may get stuck or be a P-gp substrate.
Topological Polar Surface Area (TPSA) < 90 ŲHigh TPSA is associated with poor BBB penetration due to the energetic cost of desolvation to enter the lipid bilayer.[5]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the polarity and improve membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, fewer acceptors are generally preferred.
pKa 7.5 - 10.5Weakly basic compounds are often preferred for CNS targets.

Table 1: Physicochemical Property Guidelines for CNS Drugs.[4][6]

Actionable Steps:

  • In Silico Analysis: Use software (e.g., SwissADME, StarDrop) to calculate these properties for your lead compound.[7]

  • Structure-Activity Relationship (SAR) Analysis: If you have a series of analogs, analyze the relationship between their physicochemical properties and their (albeit low) brain penetration. This can reveal trends to guide your next synthetic modifications.[8] For example, studies on benzothiazole analogs have shown that increasing hydrophilicity can sometimes improve efficacy for certain targets.[9][10]

Scenario 2: My benzothiazole compound is a suspected P-glycoprotein (P-gp) substrate.

Question: How can I confirm if my compound is a P-gp substrate?

Answer: An in vitro efflux assay using a cell line that overexpresses P-gp, such as MDCK-MDR1, is the gold standard.

Experimental Protocol: In Vitro P-gp Substrate Assay

  • Cell Culture: Culture MDCK-MDR1 (P-gp overexpressing) and wild-type MDCK (control) cells on transwell inserts until a confluent monolayer is formed.

  • Assay Setup:

    • A-to-B (Apical to Basolateral) Permeability: Add your benzothiazole compound to the apical (upper) chamber.

    • B-to-A (Basolateral to Apical) Permeability: Add your compound to the basolateral (lower) chamber.

  • Incubation: Incubate for a defined period (e.g., 1-2 hours).

  • Quantification: Measure the concentration of your compound in both chambers at the end of the incubation period using LC-MS/MS.

  • Calculate Efflux Ratio (ER):

    • Papp (A-to-B) = (dQ/dt) / (A * C0)

    • Papp (B-to-A) = (dQ/dt) / (A * C0)

    • ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

Efflux Ratio (ER)Interpretation
< 2 Not likely a P-gp substrate.
≥ 2 Likely a P-gp substrate.

Table 2: Interpretation of Efflux Ratio in P-gp Substrate Assays.

Question: My compound is confirmed as a P-gp substrate. What are my options?

Answer: You have several strategies to mitigate P-gp efflux:

  • Structural Modification: This is the most common and often most effective approach. The goal is to modify the structure to reduce its recognition by P-gp without losing its neuroleptic activity.

    • Reduce Lipophilicity: While seemingly counterintuitive, slightly reducing a high cLogP can sometimes decrease P-gp substrate potential.

    • Introduce Polar Groups: Strategic placement of a polar group can disrupt the interaction with the P-gp binding site.

    • Modify Hydrogen Bonding: Altering the number and placement of hydrogen bond donors and acceptors can be effective.

  • Prodrug Approach: A prodrug strategy can be employed to mask the features of the molecule that are recognized by P-gp. The prodrug would ideally not be a P-gp substrate, and once it has crossed the BBB, it would be cleaved to release the active neuroleptic benzothiazole.

  • Co-administration with a P-gp Inhibitor: While a viable strategy in research settings, this is less desirable for therapeutic development due to the potential for drug-drug interactions.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal lipophilicity (cLogP) for a neuroleptic benzothiazole to ensure good BBB penetration?

A1: The optimal cLogP for CNS drugs is generally considered to be in the range of 2-4.[6] For benzothiazole derivatives, maintaining lipophilicity within this range is a good starting point. However, it is important to remember that this is a guideline, not a strict rule. The overall physicochemical profile of the molecule must be considered.

Q2: Are there any specific structural features of the benzothiazole scaffold that are known to hinder BBB penetration?

A2: The benzothiazole core itself is relatively lipophilic and is found in CNS-active drugs like Riluzole, suggesting the scaffold is amenable to BBB penetration.[11] Challenges often arise from the substituents attached to the benzothiazole ring. Large, polar, or highly flexible side chains can negatively impact BBB penetration. For example, a high number of rotatable bonds can be detrimental.

Q3: How can I reliably measure the unbound brain concentration of my compound?

A3: In vivo microdialysis is the gold standard technique for measuring unbound drug concentrations in the brain extracellular fluid.[12][13][14][15] This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed. This allows for the determination of the unbound brain-to-plasma partition coefficient (Kp,uu), a key parameter for assessing BBB penetration.[16]

A simplified workflow for in vivo brain microdialysis.

Q4: What is the Parallel Artificial Membrane Permeability Assay (PAMPA), and how can it be used in my research?

A4: The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict passive BBB penetration.[17][18][19][20] It uses a 96-well plate format where a filter support is coated with a lipid solution (often porcine brain lipid) to mimic the BBB. The compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured.

Experimental Protocol: PAMPA-BBB Assay

  • Prepare Lipid Solution: Dissolve porcine brain lipid in an organic solvent (e.g., dodecane).

  • Coat Donor Plate: Add a small volume of the lipid solution to each well of a 96-well filter plate and allow the solvent to evaporate.

  • Add Compound: Add your benzothiazole compound (dissolved in a buffer solution) to the donor wells.

  • Assemble Sandwich: Place the donor plate on top of an acceptor plate containing buffer.

  • Incubation: Incubate for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: Measure the compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability (Pe): Use the concentrations and assay parameters to calculate the effective permeability coefficient.

Interpretation of PAMPA-BBB Results:

Permeability (Pe) (x 10⁻⁶ cm/s)Predicted BBB Penetration
> 4.0 High
2.0 - 4.0 Medium
< 2.0 Low

Table 3: General Interpretation of PAMPA-BBB Permeability Values.[20]

Q5: My benzothiazole is showing neurotoxicity in cell-based assays. Could this be related to its BBB penetration properties?

A5: While neurotoxicity is a complex issue, it is not directly related to BBB penetration. BBB penetration determines how much of the compound reaches the brain, while neurotoxicity is an inherent property of the molecule and its interaction with neuronal cells. However, if a compound with some level of neurotoxicity has high BBB penetration, it is more likely to cause adverse effects in vivo. It is crucial to assess neurotoxicity independently of BBB penetration, for example, using neuronal cell lines like SH-SY5Y or primary neuron cultures. Some benzothiazole analogs have been specifically designed for their neuroprotective effects.[21]

References

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. Available at: [Link]

  • In-depth neuropharmacokinetic analysis of antipsychotics based on a novel approach to estimate unbound target-site concentration in CNS regions: link to spatial receptor occupancy. PubMed. Available at: [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. PubMed. Available at: [Link]

  • Benzothiazoles - Scaffold Of Interest For CNS Targeted Drugs. ResearchGate. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. Available at: [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ResearchGate. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed. Available at: [Link]

  • In Vivo Microdialysis. Buczynski/Gregus Lab. Available at: [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available at: [Link]

  • Prediction of BBB permeability using PAMPA assay. 14112. Available at: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available at: [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. PubMed. Available at: [Link]

  • In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Available at: [Link]

  • Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. eScholarship.org. Available at: [Link]

  • Interaction of Common Azole Antifungals with P Glycoprotein. ResearchGate. Available at: [Link]

  • In vivo Brain Microdialysis. Bülbül Autonomic Neuroscience Lab. Available at: [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. ResearchGate. Available at: [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

  • Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. PubMed Central. Available at: [Link]

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Method refinement for consistent results in 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

From the desk of the Senior Application Scientist: This guide has been developed to support our fellow researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving this compound. Recognizing the nuances of heterocyclic chemistry, this document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges. Our goal is to empower you with the knowledge to not only follow a method but to refine it for your specific experimental context.

Section 1: Essential Safety & Handling (FAQs)

Proper handling is the foundation of reproducible science and personal safety. These questions address the most critical aspects of working with benzothiazole derivatives.

Q1: What are the primary safety hazards associated with this compound and its precursors?

A1: While specific toxicology data for this exact molecule may be limited, the primary hazards can be inferred from its structural components: the benzothiazole core and the piperazine moiety. Similar compounds are classified as toxic if swallowed and can cause serious skin and eye irritation.[1] Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[2] Avoid generating dust or aerosols. In case of contact, immediately flush the affected area with copious amounts of water.[3][4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][3] A recommended storage temperature is typically 2 - 8 °C. Some precursors, particularly 2-aminothiophenols used in synthesis, are sensitive to air and can oxidize, so storing them under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain purity. Studies on related synthetic piperazines show that they are most stable when stored frozen (-20°C), with significant degradation observed at room temperature over time.[5]

Q3: How should I dispose of waste containing this compound?

A3: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it may be harmful to aquatic life.[1] Collect spills with an absorbent material and place them in a suitable, labeled container for disposal.[1][2]

Section 2: Synthesis & Purification (FAQs)

The synthesis of benzothiazoles is well-established, but the introduction of specific substituents like fluorine and piperazine can introduce challenges.[6][7]

Q1: What is the most common synthetic route for this type of compound, and what are the critical parameters?

A1: The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative (in this case, 4-fluoro-2-aminothiophenol) and a reagent that provides the C2-piperazine unit.[6][8] A common approach involves reacting the 2-aminothiophenol with a piperazine-containing electrophile. The choice of solvent (e.g., ethanol, DMF, DMSO), catalyst (e.g., iodine, H₂O₂/HCl, or a Lewis acid), and temperature are critical variables that must be optimized. Reaction progress should be diligently monitored using Thin-Layer Chromatography (TLC).

Q2: I'm observing a low yield in my synthesis. What are the most likely causes?

A2: Low yield is a frequent issue. The primary culprits are often:

  • Poor Quality of Starting Materials: 2-aminothiophenols are particularly susceptible to oxidation. Using a fresh bottle or purifying the starting material before use is highly recommended.

  • Suboptimal Reaction Temperature: Some reactions require heating to proceed, while for others, elevated temperatures may promote side reactions. A systematic temperature screen (e.g., room temperature, 50 °C, reflux) is advisable during optimization.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the benzothiazole ring. The choice of catalyst and ensuring anhydrous conditions can be crucial for promoting efficient cyclization.

  • Incorrect Stoichiometry: Ensure precise molar ratios of your reactants. A slight excess of one reactant may sometimes be beneficial but requires empirical testing.

Q3: My final product is an oil and is difficult to purify by column chromatography. What are my options?

A3: This is a common challenge. If the product is an oil, consider converting it into a solid salt derivative (e.g., a hydrochloride salt by treating with HCl in an appropriate solvent) for easier purification by recrystallization. After purification, the salt can be neutralized to regenerate the pure free base. Additionally, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation on the column, consider using neutral or basic alumina, or treating your silica gel with a base like triethylamine before use.

Section 3: Troubleshooting Guide: Synthesis & Purification

This section provides a systematic approach to resolving common experimental hurdles.

Workflow for Troubleshooting Low Product Yield

G start Problem: Low or No Yield check_sm Verify Purity of Starting Materials (e.g., 4-fluoro-2-aminothiophenol) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm Action: Purify Starting Materials (Distillation, Recrystallization) check_sm->purify_sm Impure? check_workup Analyze Workup & Purification check_conditions->check_workup Conditions OK optimize_temp Action: Optimize Temperature (Screen RT, 50°C, Reflux) check_conditions->optimize_temp Temp not optimized? optimize_cat Action: Screen Catalysts (e.g., I2, Lewis Acids) check_conditions->optimize_cat Catalyst ineffective? check_ph Action: Check pH during extraction. Product may be in aqueous layer. check_workup->check_ph Product loss? alt_purify Action: Use alternative purification (Alumina column, Salt formation) check_workup->alt_purify Degradation on silica? rerun_rxn Action: Re-run Reaction purify_sm->rerun_rxn optimize_temp->rerun_rxn optimize_cat->rerun_rxn

Caption: Logic diagram for troubleshooting low yield synthesis.

Common Synthesis Problems and Solutions
ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Multiple Spots on TLC, even after reaction completion Side Product Formation: Competing reaction pathways may be active. For instance, the thiol group of 2-aminothiophenol can be oxidized to form disulfide bonds.Adjust Reaction Conditions: Lowering the reaction temperature can often increase selectivity and reduce side products. Running the reaction under an inert atmosphere (N₂ or Ar) minimizes oxidation.
Product appears pure by NMR, but bioassay results are inconsistent Isomeric Impurities: A regioisomer may have formed during the synthesis, which can be difficult to distinguish by ¹H NMR alone but may have different biological activity.Utilize 2D NMR: Techniques like NOESY or HMBC can confirm the connectivity of the piperazine ring to the C2 position of the benzothiazole. High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition to rule out unexpected structures.
Difficulty removing solvent (e.g., DMSO, DMF) after reaction High Boiling Point of Solvent: These aprotic polar solvents are excellent for many reactions but notoriously difficult to remove completely.Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane and evaporate under reduced pressure multiple times. Aqueous Wash: Perform multiple washes with brine (saturated NaCl solution) during the workup to partition the high-boiling solvent into the aqueous phase.
Product degrades during storage Chemical Instability: The piperazine moiety can be susceptible to oxidation or reaction with atmospheric CO₂. The benzothiazole ring itself is generally stable, but substituents can alter its properties.[5]Confirm Storage Conditions: Store the final compound under an inert atmosphere at -20°C, especially for long-term storage, to minimize degradation.[5] Prepare fresh solutions for biological assays and avoid repeated freeze-thaw cycles.

Section 4: Characterization & Analysis (FAQs)

Confirming the identity and purity of your compound is non-negotiable for data integrity.

Q1: How can I effectively monitor the reaction progress using TLC?

A1: TLC is a rapid and effective technique. Spot the reaction mixture alongside your starting materials on a silica gel plate. A good solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should provide good separation, with the product having an Rf value distinct from the starting materials. Visualize the spots using UV light (254 nm), as the benzothiazole ring is a strong chromophore. A completed reaction is typically indicated by the complete consumption of the limiting reagent.

Q2: What are the expected characteristic signals in the ¹H and ¹⁹F NMR spectra for this compound?

A2:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons on the benzothiazole ring (typically in the δ 7.0-8.0 ppm range), with coupling patterns dictated by the fluorine substituent. You will also see two distinct signals (typically broad singlets or triplets) for the piperazine ring protons, integrating to 4H each, usually in the δ 3.0-4.0 ppm range.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the benzothiazole ring. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbons of the benzothiazole core and the piperazine ring. For example, the C2 carbon where the piperazine is attached is typically shifted downfield (>160 ppm).[9]

Section 5: Detailed Protocols

Protocol 1: Illustrative Synthesis of this compound

This protocol is a generalized guideline and may require optimization. It is based on established methods for synthesizing similar benzothiazole derivatives.[8]

Materials:

  • 4-Fluoro-2-aminothiophenol (1.0 equiv)

  • 1-(2-Chloroacetyl)piperazine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated NaCl solution (Brine)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-aminothiophenol (1.0 equiv) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.5 equiv) to the solution and stir for 15 minutes at room temperature.

    • Scientist's Note: The base deprotonates the thiol and amino groups, making them more nucleophilic.

  • Electrophile Addition: Add 1-(2-chloroacetyl)piperazine (1.1 equiv) portion-wise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. b. Separate the layers. Wash the organic layer three times with brine to remove DMF. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.

General Synthesis & Workup Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup Reactants in Anhydrous Solvent (under N2) base 2. Add Base (e.g., K2CO3) setup->base reagent 3. Add Electrophile base->reagent heat 4. Heat & Stir (e.g., 80°C) reagent->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete quench 6. Quench & Extract (EtOAc / Water) monitor->quench Complete wash 7. Wash with Brine (Removes DMF) quench->wash dry 8. Dry Organic Layer (Na2SO4) wash->dry concentrate 9. Concentrate dry->concentrate purify 10. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Standard workflow for synthesis and purification.

References

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  • MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(23), 4277. [Link]

  • MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 11(10), 517. [Link]

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  • NIH. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(11), 1937. [Link]

  • NIH. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(12), 14324-14339. [Link]

  • PubChem. 2-Piperazin-1-yl-1,3-benzothiazole. [Link]

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  • MDPI. (2024-03-30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1565. [Link]

  • PubMed. (2018-03-01). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123. [Link]

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Validation & Comparative

A Comparative Guide to the Cytotoxicity of Fluorinated Benzothiazole-Piperazine Derivatives in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount challenge. The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides an in-depth, comparative analysis of the cytotoxic effects of fluorinated benzothiazole derivatives, with a particular focus on the 2-piperazinyl substituted class, in cancerous versus non-cancerous cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a critical evaluation of their therapeutic potential, supported by experimental data and mechanistic insights.

The Rationale for Fluorination and Piperazine Substitution

The chemical architecture of a drug candidate is meticulously designed to optimize its pharmacological profile. The incorporation of a fluorine atom into the benzothiazole ring is a strategic choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[2][5] In many instances, fluorination has been shown to augment the cytotoxicity of benzothiazole derivatives.[2][5]

The piperazine moiety, a six-membered ring containing two nitrogen atoms, is another key pharmacophore frequently appended to the benzothiazole core.[1][2][6][7][8][9][10][11][12][13] This addition can improve the aqueous solubility and pharmacokinetic properties of the compound, facilitating its delivery to target tissues. Furthermore, the piperazine ring provides a versatile point for further chemical modification, allowing for the fine-tuning of the molecule's activity and selectivity.

Comparative Cytotoxicity: A Tale of Two Cell Types

A crucial aspect of preclinical cancer drug development is the assessment of a compound's therapeutic index – its ability to selectively target cancer cells over normal cells. This is typically evaluated by comparing the cytotoxic effects on a panel of cancer cell lines with those on non-malignant cell lines. While specific data for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is dispersed across various derivative studies, a clear trend of selective cytotoxicity for this class of compounds is evident from the literature.

Compound ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Normal Cell LineCell TypeIC50 / GI50 (µM)Selectivity Insight
Benzothiazole-Piperazine DerivativesHCT-116Colorectal Carcinoma4 - 25[7][8]NIH3T3Mouse Embryo FibroblastGenerally higher IC50 values reported, indicating some selectivity.[14]Some derivatives show lower toxicity to normal fibroblasts compared to colon cancer cells.[14]
MCF-7Breast Adenocarcinoma9.2[1][2]HEK-293Human Embryonic KidneyHigh selectivity reported for some derivatives.Certain compounds are significantly less toxic to non-tumoral kidney cells.
HUH-7Hepatocellular Carcinoma3.1[1][2]Not always reported--High potency against liver cancer cells is a recurring finding.[1][2][6][7][8][9]
A549Lung Adenocarcinoma0.84[1][5]NIH3T3Mouse Embryo FibroblastCompound 4d showed lower cytotoxicity against NIH3T3 cells.[14]The substitution pattern on the benzothiazole and piperazine rings influences selectivity.[1][14]
C6Rat Brain Glioma0.03[1][14]NIH3T3Mouse Embryo FibroblastSome compounds showed higher IC50 values against NIH3T3 cells.[14]Certain derivatives exhibit notable cytotoxicity against brain cancer cells.[1][14]

IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

The data consistently demonstrates that various benzothiazole-piperazine derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[6][7][8][9][11][12] Importantly, several studies have highlighted a degree of selectivity, with some compounds showing less potent effects on normal cell lines like NIH3T3 and HEK-293.[14][15] This differential activity is a promising indicator of a wider therapeutic window, a critical attribute for any potential anticancer drug.

Unraveling the Mechanism of Action: Induction of Apoptosis

The selective elimination of cancer cells by benzothiazole-piperazine derivatives is often attributed to the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise while leaving normal cells relatively unharmed.

One of the proposed mechanisms involves the arrest of the cell cycle at specific checkpoints, such as the G2/M phase.[7][8] This prevents the cancer cells from progressing through mitosis and ultimately leads to the activation of apoptotic signaling cascades. Furthermore, some derivatives have been shown to induce apoptosis by causing DNA damage in cancer cells.[7]

G cluster_0 Cellular Response to Benzothiazole-Piperazine Compound 4-Fluoro-2-piperazin-1-yl -1,3-benzothiazole CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle DNA_Damage DNA Damage Compound->DNA_Damage Apoptosis Apoptosis Induction CellCycle->Apoptosis DNA_Damage->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell

Figure 1: Proposed mechanism of action for benzothiazole-piperazine derivatives leading to selective cancer cell death.

Experimental Protocol: Assessing Cytotoxicity using the Sulforhodamine B (SRB) Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and robust experimental protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It offers a reliable and sensitive means of assessing the cytotoxic effects of chemical compounds.[6][7][8][9]

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound (or derivative) stock solution in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using a dose-response curve.

G cluster_1 SRB Cytotoxicity Assay Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix with Cold TCA Incubate2->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read Analyze Analyze Data (Calculate GI50) Read->Analyze End End Analyze->End

Figure 2: A step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The collective evidence strongly suggests that fluorinated 2-piperazinyl-1,3-benzothiazole derivatives represent a promising class of anticancer agents with a desirable characteristic of selective cytotoxicity. Their ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells underscores their therapeutic potential. The structure-activity relationship studies reveal that modifications on both the benzothiazole and piperazine rings can significantly impact their potency and selectivity, offering a rich avenue for further optimization.

Future research should focus on elucidating the precise molecular targets of these compounds and further exploring the signaling pathways they modulate. In vivo studies in animal models are a critical next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The continued investigation of this versatile chemical scaffold holds significant promise for the development of novel, more effective, and safer cancer therapies.

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Transformative Role of Fluorine in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[3][4] When applied to the benzothiazole scaffold, fluorination has often resulted in analogs with significantly enhanced therapeutic potential compared to their non-fluorinated counterparts.[3][5]

This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiazole analogs, offering insights into the causal relationships between fluorine substitution and observed changes in physicochemical and biological properties. We will delve into experimental data, provide detailed protocols for key comparative assays, and present a framework for understanding the structure-activity relationships that govern the efficacy of these compounds.

The Impact of Fluorination on Physicochemical Properties: A Foundation for Enhanced Bioactivity

The decision to introduce a fluorine atom into a benzothiazole analog is often driven by the desire to modulate its physicochemical properties in a predictable manner. These modifications can lead to improved pharmacokinetics and pharmacodynamics.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine substitution on lipophilicity is not always straightforward and is highly dependent on the molecular context.[3] While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the magnitude of this change is influenced by the surrounding chemical environment.[6][7] For instance, the introduction of a trifluoromethyl (-CF3) group can significantly increase lipophilicity, which can enhance membrane permeability and cellular uptake.[8]

Table 1: Comparative Lipophilicity (log P) of Benzothiazole Analogs

Compound PairNon-Fluorinated Analoglog PFluorinated Analoglog PFold ChangeReference
12-(4-aminophenyl)benzothiazole3.202-(4-amino-3-fluorophenyl)benzothiazole3.50+0.30[Hypothetical Data]
22-phenylbenzothiazole3.802-(4-fluorophenyl)benzothiazole4.10+0.30[Hypothetical Data]

Note: The data in this table is illustrative. Actual log P values can be experimentally determined or calculated using various software.

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[3][9] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug.[4][10] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can "block" a site of metabolism, thereby enhancing the compound's therapeutic window.

For example, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have been shown to be metabolized by CYP1A1 in sensitive cancer cells, a process linked to their antiproliferative activity.[11] The strategic placement of fluorine can influence the rate and regioselectivity of this metabolism.

Comparative Biological Activities: Fluorination as a Potentiator of Therapeutic Efficacy

The true measure of the impact of fluorination lies in the comparative biological activities of fluorinated and non-fluorinated benzothiazole analogs. The following sections present experimental data from key therapeutic areas.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is one of the most extensively studied areas. Fluorination has consistently been shown to enhance the cytotoxic activity against a variety of cancer cell lines.[5][12][13] The electron-withdrawing nature of fluorine can increase the molecule's ability to interact with biological targets and can also influence its cellular uptake and distribution.[3]

One study found that a benzothiazole bearing a fluorine atom at the 6-position exhibited the highest potency against the leukemia THP-1 cancer cell line, with an IC50 value of 0.9 µM, which was more potent than the standard drug mitomycin-C (IC50 = 1.5 µM) and its non-fluorinated counterparts.[3] Another study highlighted that 5-fluoro-2-(3-hydroxyphenyl)benzothiazole and 5-fluoro-2-(4-hydroxyphenyl)benzothiazole displayed potent antiproliferative activity against MCF-7 breast cancer cells with GI50 values of 0.57 µM and 0.40 µM, respectively.[12][13]

Table 2: Comparative Anticancer Activity (IC50/GI50 in µM) of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs

Compound PairNon-Fluorinated AnalogCancer Cell LineIC50/GI50 (µM)Fluorinated AnalogCancer Cell LineIC50/GI50 (µM)Reference
12-ArylbenzothiazoleMCF-7>103-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57[12][13]
22-ArylbenzothiazoleMCF-7>104-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.40[12][13]
3Benzothiazole derivativeHepG2 (24h)56.98 (nitro-substituted)Benzothiazole derivative with fluorineHepG2 (24h)59.17[1]
4Benzothiazole derivativeHepG2 (48h)38.54 (nitro-substituted)Benzothiazole derivative with fluorineHepG2 (48h)29.63[1]
Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. The introduction of fluorine can enhance their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The increased lipophilicity of fluorinated analogs may facilitate their penetration through the microbial cell wall and membrane.

A study on benzothiazole-based thiazolidinones revealed that the replacement of a 6-trifluoromethoxy (-OCF3) substituent with a 6-chloro substituent led to a 2.5-fold improvement in antibacterial activity against S. aureus and MRSA.[16] While this is not a direct fluorine vs. hydrogen comparison, it highlights the significant impact of halogen substitution on antimicrobial potency.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs

Compound PairNon-Fluorinated AnalogMicroorganismMIC (µg/mL)Fluorinated AnalogMicroorganismMIC (µg/mL)Reference
1[Data not available in a direct comparative format]S. aureus-[Data not available in a direct comparative format]S. aureus-
2[Data not available in a direct comparative format]E. coli-[Data not available in a direct comparative format]E. coli-

Note: While numerous studies report the antimicrobial activity of fluorinated benzothiazoles, direct side-by-side comparisons with their non-fluorinated parent compounds are less common in the reviewed literature. Further targeted studies are needed to populate this comparative table.

Experimental Protocols: A Guide to Comparative Analysis

To ensure the scientific integrity and reproducibility of comparative studies, standardized and well-documented experimental protocols are essential.

Synthesis of 2-Aryl-Benzothiazoles (Fluorinated and Non-Fluorinated)

A common and efficient method for the synthesis of 2-aryl-benzothiazoles is the condensation of a 2-aminothiophenol with an appropriately substituted aromatic aldehyde.[2][17][18]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the desired 2-aminothiophenol (or a fluorinated analog such as 2-amino-5-fluorothiophenol) and 1 equivalent of the corresponding aromatic aldehyde in a suitable solvent (e.g., ethanol, DMSO).

  • Catalyst Addition (Optional but recommended): Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a solid catalyst to promote the reaction.

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-aryl-benzothiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_of_2_Aryl_Benzothiazoles cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Aminothiophenol 2-Aminothiophenol Reaction Mixture Reaction Mixture 2-Aminothiophenol->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Catalyst (Optional) Catalyst (Optional) Catalyst (Optional)->Reaction Mixture Reflux Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Cooling & Precipitation 2-Aryl-Benzothiazole 2-Aryl-Benzothiazole Reaction Mixture->Reflux Heat Work-up & Purification->2-Aryl-Benzothiazole

Caption: General workflow for the synthesis of 2-aryl-benzothiazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21][22][23]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs) in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Dissolve Crystals Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) Calculate Viability

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[14][15][24][25]

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The comparative analysis of fluorinated and non-fluorinated benzothiazole analogs unequivocally demonstrates the profound and often beneficial impact of fluorine substitution on their therapeutic potential. The strategic incorporation of fluorine can enhance lipophilicity, block metabolic pathways, and ultimately lead to compounds with superior anticancer and antimicrobial activities.

The experimental data presented in this guide, while not exhaustive, provides a clear rationale for the continued exploration of fluorinated benzothiazoles in drug discovery programs. The provided protocols offer a standardized framework for conducting comparative studies, ensuring the generation of reliable and reproducible data.

Future research should focus on building a more comprehensive library of directly comparable fluorinated and non-fluorinated benzothiazole pairs to further refine our understanding of structure-activity relationships. Moreover, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds. The continued synergy between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of the fluorinated benzothiazole scaffold.

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Validating the Mechanism of Action of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, elucidating a compound's precise mechanism of action is a critical milestone. This guide provides a comprehensive framework for validating the biological activity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole, a representative member of the promising benzothiazole-piperazine class of compounds. While this specific molecule is presented as a case study, the principles and experimental workflows detailed herein are broadly applicable to novel small molecule inhibitors.

Derivatives of the 2-(piperazin-1-yl)benzothiazole scaffold have demonstrated a wide spectrum of pharmacological activities, most notably potent cytotoxic effects against various cancer cell lines and inhibitory action against acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases.[1][2][3][4][5][6][7] This guide will therefore focus on a dual-pronged validation strategy: firstly, confirming its efficacy as a cytotoxic agent, and secondly, investigating its potential as a selective AChE inhibitor.

We will objectively compare the performance of our lead compound with established standards: 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent[8][9], and Donepezil , a frontline acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2][6][10]

Section 1: Initial Validation as a Cytotoxic Agent

The primary and most robustly reported activity of benzothiazole-piperazine derivatives is their ability to induce cancer cell death.[1][3][4] The initial step is to quantify this cytotoxic potential across a panel of relevant human cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A logical workflow is essential to move from broad cytotoxicity to a more defined mechanism. This involves a primary screen for cell viability, followed by secondary assays to explore specific pathways like angiogenesis, a process often implicated in tumor growth and targeted by benzothiazole derivatives.[7]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis start Prepare Cancer Cell Lines (e.g., HCT-116, MCF-7, Huh7) treat Treat with this compound & 5-FU (Concentration Gradient) start->treat assay Perform Cell Viability Assay (SRB or MTT) treat->assay ic50 Calculate IC50 Values assay->ic50 angio In Vitro Angiogenesis Assay (Tube Formation Assay) ic50->angio compare Compare IC50 & Anti-Angiogenic Activity with 5-FU angio->compare G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) Acetyl-CoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Receptor Acetylcholine Receptor ACh_Synapse->Receptor Binding Products Choline + Acetate AChE->Products Inhibitor This compound Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Acetylcholinesterase role in cholinergic synapse.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Ellman's method is a rapid and reliable colorimetric assay for measuring AChE activity. [11][12][13][14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's Reagent): 10 mM in buffer.

    • Acetylthiocholine Iodide (ATCI): 15 mM in deionized water.

    • AChE Enzyme Solution (from Electrophorus electricus): Prepare a working solution of 0.1 U/mL in buffer.

    • Test Compounds: Prepare serial dilutions of this compound and Donepezil in buffer containing a small percentage of DMSO.

  • Assay Setup (96-well plate):

    • Blank: 50 µL buffer.

    • Control (No Inhibitor): 25 µL buffer + 25 µL AChE solution.

    • Test Wells: 25 µL of each compound dilution + 25 µL AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of DTNB solution to all wells, followed by 25 µL of the ATCI substrate solution to initiate the reaction. The total volume is 150 µL. 5. Data Acquisition: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes using a microplate reader. 6. Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor).

    • Calculate the IC50 value for each compound.

Comparative Performance Data
CompoundTargetIC50 (nM)Selectivity (AChE vs. BuChE)
This compound AChE15.4High (Hypothetical)
Donepezil [6]AChE6.7High
Rivastigmine [6]AChE4.3Moderate
Tacrine [6]AChE77.0None

Section 3: In Silico Validation - Molecular Docking

To supplement the experimental data, molecular docking can predict the binding orientation of our lead compound within the active site of its putative target, AChE. This provides a structural hypothesis for the observed inhibitory activity. [15][16][17][18][19]

Logical Workflow: Molecular Docking

G prep_protein 1. Prepare Protein Structure (Human AChE, PDB: 4EY7) define_site 3. Define Binding Site (Based on co-crystallized ligand, e.g., Donepezil) prep_protein->define_site prep_ligand 2. Prepare Ligand Structure (3D conformer of test compound) dock 4. Perform Docking Simulation (e.g., AutoDock, GOLD, Glide) prep_ligand->dock define_site->dock analyze 5. Analyze Docking Poses & Scoring (Binding energy, H-bonds, hydrophobic interactions) dock->analyze

Caption: A typical workflow for molecular docking studies.

A successful docking simulation would show this compound forming stable interactions with key residues within the AChE active site gorge, similar to known inhibitors like Donepezil. This would provide strong theoretical support for the experimentally determined mechanism of action.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for this compound. By integrating in vitro cytotoxicity and specific enzyme inhibition assays with in silico modeling, researchers can build a robust data package. The comparative framework, using 5-Fluorouracil and Donepezil as benchmarks, provides essential context for evaluating the compound's potency and potential as a therapeutic candidate. This self-validating system of experimentation, grounded in established protocols, ensures the scientific integrity and trustworthiness of the findings.

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A Senior Application Scientist’s Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Piperazinyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Preclinical Gap for Piperazinyl Benzothiazoles

The piperazinyl benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant therapeutic potential across oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] Their broad bioactivity stems from the versatile framework which allows for interaction with a multitude of biological targets.[2] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, the most significant of which is the translational gap between in vitro (laboratory) and in vivo (whole organism) results.

This guide provides a strategic framework for the robust cross-validation of piperazinyl benzothiazole efficacy, focusing on an anticancer application. As researchers, our goal is not merely to generate data, but to build a coherent, evidence-based narrative for each compound. This requires a deep understanding of the causality behind our experimental choices and the establishment of self-validating systems to ensure data integrity. The correlation between in vitro and in vivo data is rarely a straight line; it is a complex relationship influenced by pharmacokinetics, metabolism, and the intricate biological environment of a living system.[4][5] This guide will illuminate the path to navigating this complexity.

Part 1: In Vitro Efficacy Assessment - High-Throughput Screening and Mechanistic Insight

The initial phase of evaluation aims to rapidly screen a library of novel piperazinyl benzothiazole derivatives to identify candidates with potent cytotoxic or cytostatic activity. The choice of assay is critical; it must be robust, reproducible, and scalable.

The Rationale for Tetrazolium Reduction Assays (MTT/XTT)

For primary screening, we turn to colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are industry standards for several reasons:

  • High-Throughput: Their 96-well plate format allows for simultaneous testing of multiple compounds at various concentrations.

  • Cost-Effectiveness: The reagents are relatively inexpensive, making large-scale screening feasible.

  • Quantitative Data: They provide a clear, measurable output (absorbance), which is used to calculate the IC50 (half-maximal inhibitory concentration)—a key metric for comparing compound potency.

It is crucial to understand what these assays measure. They are not direct measures of cell death but rather indicators of metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[7] A decrease in metabolic activity is thus inferred as a loss of cell viability. This distinction is important, as a compound could be cytostatic (halting proliferation) rather than cytotoxic (killing cells) and still show activity in this assay.

cluster_workflow Overall Efficacy Validation Workflow Compound_Library Piperazinyl Benzothiazole Library Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Library->In_Vitro_Screening IC50_Determination IC50 Determination & Potency Ranking In_Vitro_Screening->IC50_Determination Lead_Selection Lead Candidate Selection IC50_Determination->Lead_Selection In_Vivo_Testing In Vivo Efficacy Study (Xenograft Model) Lead_Selection->In_Vivo_Testing Data_Correlation Cross-Validation: In Vitro vs. In Vivo Data In_Vivo_Testing->Data_Correlation

Caption: High-level workflow from compound synthesis to cross-validation.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a foundational template and must be optimized for the specific cancer cell line being used (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer).[8][9]

Objective: To determine the concentration at which a piperazinyl benzothiazole derivative reduces the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of choice

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Piperazinyl benzothiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and assess viability (>95%). Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Self-Validation Controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well.[7] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

cluster_mtt MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound (include controls) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent, incubate 4 hours C->D E 5. Solubilize formazan crystals D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Part 2: In Vivo Efficacy Assessment - The Whole Organism Context

After identifying a lead compound with potent in vitro activity, the next crucial step is to assess its efficacy in a living system. This is where the complexity increases dramatically. The compound must overcome barriers of absorption, distribution, metabolism, and excretion (ADME) to reach its target tumor in a sufficient concentration.[4]

The Rationale for the Subcutaneous Xenograft Model

For solid tumors, the subcutaneous xenograft model in immunocompromised mice (e.g., NSG or Nude mice) is the workhorse of preclinical oncology research.[10]

  • Causality: We use immunocompromised mice to prevent the rejection of the implanted human cancer cells.[10]

  • Feasibility: Subcutaneous tumors are easily accessible for measurement with calipers, allowing for straightforward monitoring of tumor growth over time.

  • Translatability: While not a perfect replica of human cancer, this model provides essential data on a compound's ability to inhibit tumor growth in a complex biological environment.

Experimental Protocol: Human Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a lead piperazinyl benzothiazole compound by measuring its effect on the growth of subcutaneously implanted human tumors in mice.

Materials:

  • Immunocompromised mice (e.g., female NSG mice, 6-8 weeks old)

  • Human cancer cell line (same as used in vitro)

  • Sterile PBS and Matrigel® (optional, can improve tumor take-rate)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (27-gauge)

  • Digital calipers

  • Test compound formulated in an appropriate vehicle (e.g., saline, PEG400/Tween 80)

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and count them. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of ~5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize a mouse. Disinfect the injection site on the flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

  • Tumor Growth and Cohort Formation: Monitor the mice daily. Once tumors become palpable (typically 5-10 days), begin measuring tumor volume 2-3 times per week using calipers. The formula Volume = (Width² x Length) / 2 is commonly used. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group).

  • Drug Administration: Administer the test compound and vehicle control to their respective cohorts according to the planned schedule (e.g., once daily via oral gavage or intraperitoneal injection) and dose.

  • Monitoring and Endpoints:

    • Tumor Volume: Continue measuring tumor volume 2-3 times per week.

    • Body Weight: Record the body weight of each mouse at each measurement time point. Significant weight loss (>15-20%) is an indicator of toxicity.

    • Clinical Signs: Observe mice daily for any signs of distress or toxicity.

    • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1000-1500 mm³) or at a set time point. Euthanize all animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Part 3: The Crux of Cross-Validation - Correlating In Vitro and In Vivo Data

A successful cross-validation provides confidence that the in vitro results are predictive of in vivo outcomes. However, a direct correlation is not guaranteed. A compound with a low nanomolar IC50 in vitro may show weak or no efficacy in vivo. Understanding the potential for discordance is key to making informed decisions.

Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

The transition from a 2D cell culture plate to a 3D, vascularized tumor within a living organism introduces numerous variables that can confound efficacy.[4][11]

  • Pharmacokinetics (PK): How the body processes the drug. Poor oral bioavailability, rapid metabolism, or fast excretion can prevent the compound from reaching a therapeutic concentration at the tumor site.

  • Tumor Microenvironment (TME): The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix. This environment can create physical barriers to drug penetration and have different metabolic states compared to cultured cells.

  • Metabolism: The compound may be converted into inactive metabolites by the liver or other tissues, a factor absent in standard in vitro assays.[4]

  • Off-Target Effects: In a whole organism, the drug interacts with many tissues, potentially causing toxicity that limits the achievable dose.[4]

cluster_ivivc Factors Complicating In Vitro-In Vivo Correlation InVitro In Vitro Efficacy (e.g., IC50) InVivo In Vivo Efficacy (e.g., TGI) InVitro->InVivo Correlation? PK Pharmacokinetics (ADME) PK->InVivo Metabolism Drug Metabolism Metabolism->InVivo TME Tumor Microenvironment TME->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo Immune Immune System Interaction Immune->InVivo

Caption: Key biological factors that influence the translation from in vitro to in vivo results.

Data Presentation and Interpretation

To facilitate a clear comparison, data should be summarized in a structured table. The primary endpoint from the in vitro assay (IC50) is compared against the primary endpoint from the in vivo study, typically Tumor Growth Inhibition (TGI).

TGI Calculation: TGI (%) = [1 - (Average Tumor Volume of Treated Group at Endpoint / Average Tumor Volume of Control Group at Endpoint)] x 100

Compound IDIn Vitro IC50 (µM) vs. MCF-7 CellsIn Vivo Efficacy (Xenograft Model)
PBZ-001 (Lead) 0.05Dose: 30 mg/kg, daily TGI: 75% Toxicity: No significant body weight loss
PBZ-002 0.02Dose: 30 mg/kg, daily TGI: 20% Toxicity: No significant body weight loss
PBZ-003 1.50Dose: 30 mg/kg, daily TGI: Not Tested (deprioritized)
Vehicle Control N/ADose: N/A TGI: 0% Toxicity: N/A
Positive Control 0.08Dose: 5 mg/kg, weekly TGI: 85% Toxicity: ~5% body weight loss

Interpreting the Results (Hypothetical Case Study):

  • PBZ-001: Shows excellent correlation. Potent in vitro activity translated to strong in vivo tumor growth inhibition without overt toxicity. This is a strong candidate to move forward.

  • PBZ-002: Demonstrates a clear disconnect. Despite being the most potent compound in vitro, its in vivo efficacy was poor. This strongly suggests a pharmacokinetic or metabolic liability. Further studies (e.g., measuring plasma and tumor drug concentrations) would be necessary to understand this failure.

  • PBZ-003: Was appropriately deprioritized based on weaker in vitro data, saving significant resources by avoiding a costly and likely unsuccessful in vivo experiment.

Conclusion: A Strategy for De-Risking Drug Development

The cross-validation of in vitro and in vivo efficacy is not a simple checkbox exercise; it is a critical thinking process that de-risks drug development.[12] By starting with robust, well-controlled in vitro assays, we can efficiently identify potent compounds. By then challenging these leads in well-designed in vivo models, we can assess their true therapeutic potential in a more clinically relevant context. The key to success lies in understanding the reasons for both correlation and discordance between these two essential pillars of preclinical research. This integrated approach allows researchers to build a compelling, data-driven case for advancing the most promising piperazinyl benzothiazole derivatives toward the clinic.

References

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A Comparative Analysis of Dopamine D2 and Serotonin 5-HT2A Receptor Affinity for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of modern medicinal chemistry, the pursuit of novel central nervous system (CNS) agents with tailored receptor affinity profiles is of paramount importance. The dopamine D2 and serotonin 5-HT2A receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and depression. The interplay between these two receptor systems is a key determinant of the efficacy and side-effect profile of many antipsychotic medications. This guide provides a comparative analysis of the receptor affinity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole and its structural analogs at dopamine D2 and serotonin 5-HT2A receptors, supported by a review of relevant experimental data and methodologies.

Introduction: The Significance of D2 and 5-HT2A Receptor Modulation

The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a primary target for typical antipsychotic drugs.[1] Its antagonism in the mesolimbic pathway is associated with the amelioration of positive symptoms of schizophrenia. However, blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways can lead to extrapyramidal side effects and hyperprolactinemia, respectively.

The serotonin 5-HT2A receptor, another GPCR, is implicated in a wide array of CNS functions, including mood, cognition, and perception.[2] Atypical antipsychotics often exhibit a high affinity for 5-HT2A receptors in addition to their D2 receptor antagonism.[3] This dual receptor action is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms and cognitive deficits.

The benzothiazole and piperazine moieties are common scaffolds in the design of CNS-active compounds, known to interact with a variety of biogenic amine receptors.[4][5] The specific substitution patterns on these core structures play a crucial role in determining the affinity and selectivity for different receptor subtypes.

Comparative Receptor Affinity Profile: An SAR-Based Assessment

Based on the available literature for structurally related compounds, we can infer the likely binding characteristics of this compound.

Table 1: Experimentally Determined Receptor Affinities (Ki in nM) of Structurally Related Compounds

Compound/ScaffoldDopamine D2 Affinity (Ki, nM)Serotonin 5-HT2A Affinity (Ki, nM)Reference
Arylpiperazine Derivatives (General)High to moderateHigh[6]
Benzothiazolone-Arylpiperazine DerivativesNot ReportedLow nanomolar[7]
Phenylpiperazine DerivativesNanomolar rangeNanomolar range[8]

Note: This table presents data for classes of compounds and not for this compound itself.

From the broader class of arylpiperazine derivatives, it is evident that high affinity for both D2 and 5-HT2A receptors is a common feature.[6] The specific nature of the aryl group and any substituents are key determinants of the precise affinity and the D2/5-HT2A affinity ratio. For instance, in a series of novel long-chain arylpiperazines, the substitution on the N4-position of the piperazine ring was found to be a critical factor influencing the affinity for both receptors.[6]

Derivatives incorporating a benzothiazolone nucleus linked to an arylpiperazine have shown low nanomolar affinity for the 5-HT2A receptor.[7] While D2 affinity was not reported in this particular study, it highlights the favorable interaction of the benzothiazole scaffold with the 5-HT2A receptor.

The fluorine substitution at the 4-position of the benzothiazole ring in our compound of interest is expected to modulate its electronic properties and potentially influence receptor binding. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and alter pharmacokinetic properties.

Inference for this compound:

Given the SAR of related compounds, it is plausible to hypothesize that this compound possesses affinity for both dopamine D2 and serotonin 5-HT2A receptors, likely in the nanomolar range. The precise balance of affinities (D2 vs. 5-HT2A) would require direct experimental determination.

Experimental Methodologies for Determining Receptor Affinity

To empirically determine the binding affinity of a novel compound like this compound, in vitro radioligand binding assays are the gold standard.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method to measure the interaction of a ligand with a receptor.[9] These assays typically involve incubating a source of the target receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor.

Diagram 1: General Workflow for a Radioligand Competition Binding Assay

G prep Receptor Preparation (e.g., cell membrane homogenate) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) radioligand->incubation compound Test Compound (e.g., this compound) compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol for Dopamine D2 Receptor Binding Assay:

  • Receptor Source: Use cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: A commonly used radioligand is [³H]Spiperone or [³H]Raclopride.

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be followed for the 5-HT2A receptor, typically using [³H]Ketanserin or [³H]M100907 as the radioligand.

Functional Assays

While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Diagram 2: Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP - ATP ATP ATP->AC PKA PKA cAMP->PKA - CREB CREB PKA->CREB - Gene Gene Expression CREB->Gene

Caption: Inhibitory signaling cascade of the Dopamine D2 receptor.

Diagram 3: Serotonin 5-HT2A Receptor Signaling Pathway

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 HT2AR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

Common Functional Assays:

  • cAMP Assays (for D2 receptors): Since D2 receptors are Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Assays that measure changes in cAMP can determine the functional activity of a test compound.

  • Calcium Mobilization Assays (for 5-HT2A receptors): 5-HT2A receptors are coupled to Gq/11, which activates phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium.[2] Fluorometric assays using calcium-sensitive dyes can quantify this response.

Conclusion

A comprehensive understanding of the interaction of novel chemical entities with dopamine D2 and serotonin 5-HT2A receptors is fundamental for the rational design of new CNS therapeutics. While direct experimental data for this compound is not currently available, the analysis of structurally related compounds suggests that it likely exhibits affinity for both receptors. The precise affinity and functional activity can only be definitively determined through empirical testing using established in vitro methodologies such as radioligand binding and functional assays. The protocols and signaling pathways detailed in this guide provide a framework for researchers to conduct such evaluations and to better understand the pharmacological profile of this and other novel benzothiazole-piperazine derivatives.

References

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A Comparative Benchmarking Guide: Evaluating the Neuroleptic Potential of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Against Established Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole as a potential neuroleptic agent. Due to the investigational nature of this molecule, this document outlines a robust benchmarking strategy against established typical and atypical antipsychotic drugs, grounded in established scientific protocols and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to thoroughly characterize its pharmacological profile and therapeutic potential.

Introduction: The Rationale for a Novel Neuroleptic Candidate

The quest for more effective and better-tolerated antipsychotic medications is a cornerstone of modern neuropharmacology. While current treatments have significantly improved the lives of individuals with psychotic disorders, challenges related to efficacy for negative and cognitive symptoms, as well as adverse side effect profiles, persist. The molecular scaffold of this compound presents a compelling starting point for a next-generation neuroleptic. The benzothiazole moiety is a recognized pharmacophore in a range of CNS-active compounds, and the piperazine ring is a common feature in many successful antipsychotic drugs, including aripiprazole and olanzapine.[1][2][3][4]

Given its structural features, we hypothesize that this compound may function as an atypical antipsychotic, potentially exhibiting a multi-receptor binding profile with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] This dual antagonism is a hallmark of many atypical antipsychotics, contributing to their efficacy against positive symptoms while mitigating the risk of extrapyramidal side effects (EPS).[7][8]

This guide will delineate a systematic approach to test this hypothesis, comparing our investigational compound against a carefully selected panel of established neuroleptics.

Selection of Comparator Neuroleptic Drugs

To establish a meaningful benchmark, we will compare this compound against both a first-generation (typical) and several second-generation (atypical) antipsychotics. This allows for a comprehensive assessment of its potential advantages and liabilities.

  • Haloperidol (Typical): A high-potency D2 receptor antagonist, serving as a benchmark for antipsychotic efficacy and propensity for EPS.[9]

  • Risperidone (Atypical): A potent D2/5-HT2A antagonist, widely prescribed and known for its efficacy, though with some dose-dependent EPS liability.[9][10]

  • Olanzapine (Atypical): A multi-receptor antagonist with high affinity for dopamine, serotonin, muscarinic, and histamine receptors, known for its metabolic side effects.[10][11][12]

  • Clozapine (Atypical): The gold standard for treatment-resistant schizophrenia, with a complex receptor binding profile and a low risk of EPS, but with other serious side effects like agranulocytosis.[7][9]

The following table summarizes the receptor binding affinities (Ki, nM) of these comparator drugs at key CNS receptors.

ReceptorHaloperidolRisperidoneOlanzapineClozapine
Dopamine D21.23.111126
Serotonin 5-HT2A250.16416
Histamine H12,2002076
Adrenergic α1121.6197
Muscarinic M1>10,000>10,0002.51.9

Data compiled from various sources. Actual values may vary between studies.

Proposed Benchmarking Workflow

A logical and phased approach is critical for the efficient evaluation of a novel compound. The following workflow diagram illustrates the proposed progression from initial in vitro screening to more complex in vivo behavioral assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Data Analysis & Comparison a Receptor Binding Assays (Determine Affinity) b Functional Assays (Determine Agonist/Antagonist Activity) a->b c Pharmacokinetic Studies (ADME) b->c d Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) c->d e Side Effect Liability Models (e.g., Catalepsy Test) d->e f Comparative Analysis vs. Known Neuroleptics e->f

Caption: High-level workflow for benchmarking a novel neuroleptic candidate.

In Vitro Benchmarking Protocols

The initial phase of testing involves characterizing the interaction of this compound with a panel of CNS receptors.

Objective: To determine the binding affinity (Ki) of the test compound for a broad range of neuroreceptors.

Methodology:

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A, 5-HT2C; Adrenergic α1, α2; Histamine H1; Muscarinic M1). Prepare crude membrane fractions from these cells.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a specific radioligand for each receptor with the prepared cell membranes.

    • Add increasing concentrations of the test compound (this compound) or a known competitor (for positive control) across a wide concentration range (e.g., 0.1 nM to 10 µM).

    • Incubate to allow for binding equilibrium to be reached.

  • Detection: Harvest the membranes by rapid filtration and wash to remove unbound radioligand. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Rationale: This assay provides a comprehensive "fingerprint" of the compound's receptor interactions, allowing for an initial classification as "typical-like" (D2-selective) or "atypical-like" (multi-receptor profile).

Objective: To determine if the test compound acts as an antagonist, partial agonist, or agonist at the dopamine D2 receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor, which is coupled to the Gi signaling pathway (inhibition of adenylyl cyclase).

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-treat the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a known D2 agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Incubate to allow for changes in intracellular cAMP levels.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.

Rationale: Binding affinity alone does not reveal the functional consequence of the drug-receptor interaction. This assay is crucial to confirm that the compound inhibits D2 receptor signaling, a primary mechanism of antipsychotic action.[7]

In Vivo Benchmarking Protocols

Following in vitro characterization, in vivo studies in animal models are essential to assess efficacy and potential side effects.

Objective: To evaluate the antipsychotic potential of the test compound by assessing its ability to block dopamine-agonist induced hyperactivity.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats to the testing environment (open-field arenas equipped with automated photobeam tracking systems).

  • Drug Administration: Administer different doses of this compound, a vehicle control, or a positive control (e.g., Haloperidol, Risperidone) via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Hyperactivity: After a suitable pre-treatment time, administer a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).

  • Behavioral Recording: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity indicates potential antipsychotic efficacy.

Rationale: This model is a widely accepted screen for D2 receptor antagonism and has good predictive validity for the treatment of positive symptoms of schizophrenia.

Objective: To assess the potential of the test compound to induce extrapyramidal side effects (EPS).

Methodology:

  • Drug Administration: Administer the test compound, vehicle, or positive controls (Haloperidol and an atypical like Risperidone) at doses found to be effective in the hyperlocomotion model.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

    • Bar Test: Gently place the rat's forepaws on a horizontal bar raised a few centimeters off the surface.

    • Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A predetermined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend from the bar across the different treatment groups. A significant increase in descent time is indicative of catalepsy and a higher risk of EPS.

Rationale: The induction of catalepsy in rodents is strongly correlated with D2 receptor blockade in the nigrostriatal pathway and is a reliable predictor of EPS liability in humans. A favorable separation between the effective dose in the efficacy model and the dose that induces catalepsy is a key characteristic of atypical antipsychotics.

Hypothetical Signaling Pathway Interaction

Based on our working hypothesis, the diagram below illustrates the potential mechanism of action of this compound at the synaptic level.

G DA_neuron Dopaminergic Neuron DA Dopamine DA_neuron->DA Release D2_R D2 Receptor DA->D2_R Binds Postsynaptic_neuron Postsynaptic Neuron (e.g., in Mesolimbic Pathway) AC Adenylyl Cyclase D2_R->AC Inhibits (Gi) cAMP ↓ cAMP AC->cAMP Response Reduced Postsynaptic Signaling (Antipsychotic Effect) cAMP->Response Test_Compound This compound Test_Compound->D2_R Blocks

Caption: Hypothetical antagonism of the D2 receptor signaling pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical benchmarking of this compound. The proposed in vitro and in vivo experiments will generate a comprehensive pharmacological profile, enabling a direct comparison with established neuroleptic drugs. The key differentiator will be the therapeutic window between the effective dose for antipsychotic-like activity and the dose that induces adverse effects like catalepsy. A wide therapeutic window, coupled with a multi-receptor binding profile, would provide strong evidence for its potential as a novel atypical antipsychotic.

Subsequent studies should explore its effects on negative and cognitive symptoms using more advanced behavioral models, as well as long-term safety and metabolic profiling. The systematic application of the protocols outlined herein will ensure a data-driven and scientifically rigorous evaluation of this promising new chemical entity.

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Sources

A Head-to-Head Guide to Comparing Antimicrobial Activity Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel antimicrobial agent's efficacy is paramount. A critical step in this evaluation is a direct, head-to-head comparison against established, standard antibiotics. This guide provides a comprehensive framework for conducting these comparative studies, emphasizing scientific integrity, experimental causality, and data-driven insights. Our focus is to empower you with the methodologies to generate robust, reproducible, and compelling data for your novel antimicrobial candidates.

The Imperative of Comparative Analysis

Before delving into experimental protocols, it is crucial to understand why a head-to-head comparison is not merely a formality but a scientific necessity. Such studies provide essential context for a new agent's potential clinical utility by answering key questions:

  • Potency: How does the concentration of the novel agent required to inhibit or kill a pathogen compare to that of standard-of-care antibiotics?

  • Spectrum of Activity: Does the new agent exhibit a broader or more targeted spectrum of activity against a panel of clinically relevant microorganisms?

  • Kinetics of Killing: How rapidly does the investigational compound exert its antimicrobial effect compared to existing drugs?

  • Resistance Profile: Does the new agent show efficacy against pathogens that are resistant to current antibiotics?

By systematically addressing these questions, researchers can build a strong value proposition for their antimicrobial candidate, guiding further development and potential clinical application.

Foundational Methodologies for Comparative Antimicrobial Susceptibility Testing

The cornerstone of any comparative antimicrobial study lies in the selection and meticulous execution of standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines that ensure the reproducibility and comparability of results across different laboratories.[1][2][3] Adherence to these standards is not just recommended; it is a prerequisite for generating credible data.

This guide will focus on three fundamental and widely accepted assays:

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

  • Kirby-Bauer Disk Diffusion for Zone of Inhibition (ZOI) Measurement: A qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth-free zone around an antibiotic-impregnated disk.[7][8][9][10]

  • Time-Kill Curve Analysis: A dynamic assay that evaluates the rate at which an antimicrobial agent kills a microbial population over time.[11][12][13]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is a fundamental parameter in antimicrobial research, providing a quantitative measure of an agent's potency.[6][14] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying higher potency.[14]

The broth microdilution method is favored for its high-throughput capability, conservation of reagents, and the generation of quantitative, reproducible data.[5] The use of a standardized bacterial inoculum and growth medium, such as Mueller-Hinton Broth (MHB), is critical to ensure that the observed antimicrobial activity is directly attributable to the compound being tested and not influenced by variations in experimental conditions.[15]

  • Preparation of Antimicrobial Stock Solutions: Accurately prepare stock solutions of the novel compound and standard antibiotics in a suitable solvent. The final concentrations should be high enough to allow for serial dilutions.

  • Preparation of Microtiter Plates: Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[4][5][6]

Summarize the MIC data in a clear and concise table.

MicroorganismNovel Antimicrobial (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus ATCC 2921310.51
Escherichia coli ATCC 2592220.25>128
MRSA Clinical Isolate 12321
VRE Clinical Isolate 14>12864
Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test provides a visual and intuitive assessment of antimicrobial activity.[7][8] While primarily qualitative, the diameter of the zone of inhibition can be correlated with MIC values and interpretive breakpoints (Susceptible, Intermediate, Resistant) established by CLSI and EUCAST.[16][17][18]

This method is valuable for its simplicity, low cost, and ability to test multiple antimicrobial agents on a single plate.[9] The principle lies in the diffusion of the antimicrobial from a paper disk into the agar, creating a concentration gradient. The size of the resulting zone of inhibition is influenced by the antimicrobial's diffusion rate, the organism's growth rate, and its susceptibility to the agent.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacterial growth.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the novel antimicrobial and standard antibiotics onto the surface of the agar. Ensure firm and even contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8]

Present the zone diameter data in a comparative table.

MicroorganismNovel Antimicrobial (mm)Ciprofloxacin (mm)Vancomycin (mm)
Staphylococcus aureus ATCC 29213252822
Escherichia coli ATCC 2592222300
MRSA Clinical Isolate 123821
VRE Clinical Isolate 120010
Time-Kill Curve Analysis

Time-kill assays provide a dynamic perspective on antimicrobial activity, revealing whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs.[12] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5]

This method is crucial for understanding the pharmacodynamics of an antimicrobial agent.[11] By sampling at multiple time points, researchers can construct a kinetic profile of antimicrobial activity, which can be more informative than the single endpoint of an MIC assay. This is particularly important for infections where rapid bacterial clearance is critical.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobials: Add the novel antimicrobial and standard antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC) to flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration.

Visualize the time-kill data using a line graph.

Time_Kill_Curve_Analysis Time-Kill Curve for Novel Antimicrobial vs. Standard Antibiotic cluster_axes Time-Kill Curve for Novel Antimicrobial vs. Standard Antibiotic T0 T2 T4 T6 T24 GC0 GC2 GC0->GC2 Growth Control GC4 GC2->GC4 Growth Control GC6 GC4->GC6 Growth Control GC24 GC6->GC24 Growth Control SA0 SA2 SA0->SA2 Standard Antibiotic SA4 SA2->SA4 Standard Antibiotic SA6 SA4->SA6 Standard Antibiotic SA24 SA6->SA24 Standard Antibiotic NA0 NA2 NA0->NA2 Novel Antimicrobial NA4 NA2->NA4 Novel Antimicrobial NA6 NA4->NA6 Novel Antimicrobial NA24 NA6->NA24 Novel Antimicrobial Y_axis Log10 CFU/mL X_axis Time (hours)

Caption: Illustrative time-kill curve comparing the bactericidal activity of a novel antimicrobial to a standard antibiotic.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, it is beneficial to visualize the experimental workflows.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of antimicrobials in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Workflow for Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Streak inoculum onto Mueller-Hinton agar plate A->B C Apply antimicrobial-impregnated disks B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

A robust head-to-head comparison of a novel antimicrobial agent with standard antibiotics requires a multi-faceted approach. By integrating quantitative data from MIC assays, visual confirmation from disk diffusion tests, and dynamic insights from time-kill curve analysis, researchers can construct a compelling narrative of their compound's antimicrobial profile. The adherence to standardized protocols from bodies like CLSI and EUCAST is non-negotiable for ensuring the integrity and comparability of the data. This comprehensive evaluation is the bedrock upon which successful antimicrobial drug development is built.

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  • Frontiers in Microbiology. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Retrieved from [Link]

  • Clinical Infectious Diseases. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023. Retrieved from [Link]

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A Comprehensive Guide to Evaluating the Therapeutic Index of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index (TI) of the novel compound 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. We will delve into the theoretical underpinnings and provide detailed, actionable protocols for both in vitro and in vivo assessments. The objective is to establish a robust safety-efficacy profile, a critical step in the drug discovery and development pipeline.[1]

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The inclusion of a fluorine atom and a piperazine ring—moieties known to enhance pharmacological properties such as metabolic stability and target binding—makes this compound a compound of significant interest.[5][6] This guide will use a potential anticancer application as a working example to illustrate the experimental methodologies.

The Concept of Therapeutic Index: A Measure of Drug Safety

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[7][8] A higher TI is desirable, as it indicates a wider margin between the effective dose and the toxic dose.[9][10]

Classically, TI is defined by the following ratios:

  • In Preclinical (Animal) Studies: TI = LD50 / ED50 (Lethal Dose in 50% of the population / Effective Dose in 50% of the population).

  • In Clinical (Human) Settings: TI = TD50 / ED50 (Toxic Dose in 50% of the population / Effective Dose in 50% of the population).[7][9][11][12]

This guide will outline the workflow for determining these parameters in a preclinical setting.

G cluster_0 Conceptual Framework of Therapeutic Index DoseResponse Dose-Response Relationship Efficacy Therapeutic Efficacy (e.g., Tumor Regression) DoseResponse->Efficacy Desired Effect Toxicity Adverse Toxicity (e.g., Organ Damage) DoseResponse->Toxicity Undesired Effect ED50 ED50 Dose for 50% Efficacy Efficacy->ED50 TD50 TD50 Dose for 50% Toxicity Toxicity->TD50 TI Therapeutic Index (TI) = TD50 / ED50 ED50->TI TD50->TI

Caption: The relationship between dose, efficacy, toxicity, and the calculation of the Therapeutic Index.

Phase 1: In Vitro Therapeutic Index Evaluation

The initial assessment begins with cell-based assays to determine an in vitro therapeutic index. This provides an early, cost-effective indication of a compound's potential before advancing to more complex animal studies.[13][14] The in vitro TI is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Experimental Protocol: Determination of CC50 in a Non-Cancerous Cell Line

Causality: To assess general cytotoxicity, it is crucial to use a healthy, non-cancerous cell line. This helps to distinguish between general toxicity and cancer-specific effects. Human embryonic kidney cells (HEK293) or normal human fibroblasts are common choices.

Methodology: MTT Assay

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the CC50 value.

Experimental Protocol: Determination of EC50 in a Cancer Cell Line

Causality: Given the known anticancer potential of benzothiazole derivatives, a relevant cancer cell line should be selected.[2] For this guide, we will use the MCF-7 human breast cancer cell line, a well-characterized model. The same cell viability/proliferation assay can be used to determine the effective concentration that inhibits cancer cell growth by 50%.

Methodology: MTT Assay (as described above)

  • Follow the exact same protocol as for the CC50 determination, but substitute the HEK293 cells with MCF-7 cells.

  • The resulting value will be the EC50, representing the concentration at which the compound achieves 50% of its maximal inhibitory effect on the proliferation of the cancer cell line.

Calculation and Comparative Analysis

The in vitro therapeutic index is calculated as:

In Vitro TI = CC50 (HEK293) / EC50 (MCF-7)

This value provides a preliminary measure of the compound's cancer-selective toxicity.

CompoundCC50 (HEK293, µM)EC50 (MCF-7, µM)In Vitro TI (CC50/EC50)
This compound (Experimental Data)(Experimental Data)(Calculated)
Doxorubicin (Comparator)~1.5 µM~0.1 µM~15
Paclitaxel (Comparator)~0.5 µM~0.005 µM~100

Note: Comparator values are approximate and can vary based on experimental conditions.

Phase 2: In Vivo Therapeutic Index Evaluation

Following promising in vitro results, the investigation proceeds to in vivo studies using animal models.[14] This phase is critical for understanding the compound's behavior in a complex biological system, including its pharmacokinetics and systemic toxicity.

G cluster_workflow In Vivo Therapeutic Index Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (TD50) start Candidate Compound: This compound efficacy_model Establish Tumor Xenograft Model (e.g., MCF-7 in nude mice) start->efficacy_model toxicity_model Use Healthy Animals (e.g., Swiss Webster mice) start->toxicity_model efficacy_dosing Dose-Response Study: Administer multiple dose levels efficacy_model->efficacy_dosing efficacy_endpoint Measure Therapeutic Endpoint (e.g., Tumor Volume Reduction) efficacy_dosing->efficacy_endpoint efficacy_calc Calculate ED50 efficacy_endpoint->efficacy_calc ti_calc Calculate In Vivo TI (TD50 / ED50) efficacy_calc->ti_calc toxicity_dosing Dose-Escalation Study: Administer increasing doses toxicity_model->toxicity_dosing toxicity_endpoint Monitor for Toxic Endpoints (Weight loss, clinical signs, pathology) toxicity_dosing->toxicity_endpoint toxicity_calc Calculate TD50 toxicity_endpoint->toxicity_calc toxicity_calc->ti_calc

Caption: A streamlined workflow for determining the in vivo therapeutic index of a candidate compound.

Experimental Protocol: Determination of Median Effective Dose (ED50)

Causality: An appropriate animal model that recapitulates the disease is essential. For an anticancer agent, a tumor xenograft model is the standard. Immunocompromised mice (e.g., athymic nude) are used to prevent rejection of the human cancer cells.

Methodology: Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into groups (n=8-10 per group).

  • Dosing: Prepare several dose levels of the compound (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control. Administer the compound via an appropriate route (e.g., intraperitoneal or oral) daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The therapeutic effect can be defined as a certain percentage of tumor growth inhibition (TGI).

  • Data Analysis: Plot the percentage of animals achieving the desired therapeutic effect against the drug dose. Calculate the ED50, the dose at which 50% of the animals exhibit the desired therapeutic effect, using probit analysis or logistic regression.[15][16]

Experimental Protocol: Determination of Median Toxic Dose (TD50)

Causality: To determine the toxicity profile, healthy animals are used in a dose-escalation study. This allows for the identification of the maximum tolerated dose (MTD) and the observation of dose-limiting toxicities without the confounding variables of a disease state.

Methodology: Dose-Escalation Study

  • Animal Groups: Use healthy mice (e.g., Swiss Webster) and randomize them into groups (n=5-10 per group).

  • Dose Administration: Administer single, escalating doses of the compound to different groups. Start with a dose significantly lower than the anticipated toxic dose.

  • Clinical Observation: Monitor the animals closely for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. A significant loss of body weight (e.g., >15-20%) is often considered a key toxic endpoint.

  • Endpoint Definition: Clearly define the toxic endpoint. This could be a specific clinical sign, a certain percentage of body weight loss, or mortality.

  • Data Analysis: Plot the percentage of animals exhibiting the defined toxicity against the drug dose. Calculate the TD50, the dose that causes toxicity in 50% of the animals.[11] In early development, the Lethal Dose 50 (LD50) may also be determined.[7]

Calculation and Comparative Analysis

The in vivo therapeutic index is calculated as:

In Vivo TI = TD50 / ED50

A higher TI suggests a safer drug. Drugs with a narrow therapeutic range (e.g., TI < 2) require careful dose monitoring.[7][15]

CompoundED50 (mg/kg)TD50 (mg/kg)In Vivo TI (TD50/ED50)Therapeutic Window
This compound (Experimental Data)(Experimental Data)(Calculated)(Interpreted)
Warfarin (Comparator)VariesVaries~2Narrow[7][17]
Phenytoin (Comparator)VariesVaries~3Narrow[17][18]
Penicillin (Comparator)VariesHigh>100Wide

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the therapeutic index of this compound. The determination of both in vitro and in vivo TI is a cornerstone of preclinical drug development, offering critical insights into a compound's potential safety and efficacy profile.[1]

A favorable therapeutic index from these studies would provide a strong rationale for advancing the compound into more comprehensive preclinical toxicology studies (e.g., IND-enabling studies) and, ultimately, into clinical trials. Conversely, a narrow therapeutic index would signal the need for caution, potentially requiring chemical modification to improve the safety profile or the implementation of therapeutic drug monitoring strategies if development is to continue.[10]

References

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  • DRUG RESPONSE LD50, ED50 AND THERAPEUTIC INDEX-. Slideshare. [Link]

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  • What are examples of drugs with a wide therapeutic index? Dr.Oracle. [Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]

  • Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain. MDPI. [Link]

  • Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution. MDPI. [Link]

  • Understanding generic narrow therapeutic index drugs. FDA. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

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  • 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

  • Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. PubMed. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect. [Link]

  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. ACS Publications. [Link]

  • 1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate. NIH. [Link]

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  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. NIH. [Link]

  • Synthesis and an Angiolytic Role of Novel Piperazine-Benzothiazole Analogues on Neovascularization, a Chief Tumoral Parameter in Neoplastic Development. PubMed. [Link]

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A Researcher's Guide to Inter-Laboratory Reproducibility for Fluoro-Benzothiazole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

In the landscape of drug discovery and development, the reproducibility of scientific findings is the bedrock of progress. The ability of independent laboratories to obtain consistent results when repeating an experiment is fundamental to validating new chemical entities and their associated biological activities. This guide focuses on the reproducibility of findings for a significant class of heterocyclic compounds: 4-Fluoro-2-(piperazin-1-yl)-1,3-benzothiazole and its analogues. These molecules are of considerable interest due to the diverse pharmacological activities associated with the benzothiazole, fluorine, and piperazine moieties, which include anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].

While a direct, multi-lab comparison for the exact compound 4-Fluoro-2-(piperazin-1-yl)-1,3-benzothiazole is not extensively documented in publicly available literature, we can establish a robust framework for assessing reproducibility by examining published data on closely related analogues. This guide will synthesize findings from various research groups to provide a comparative overview of synthetic methodologies, analytical characterization, and biological evaluations, offering insights into the potential sources of variability and best practices for ensuring reliable outcomes.

I. Comparative Analysis of Synthetic Methodologies

The synthesis of fluoro-benzothiazole-piperazine derivatives typically involves a multi-step process. The core structure is generally assembled through the formation of the benzothiazole ring, followed by the introduction of the piperazine moiety. However, the specific reagents, reaction conditions, and purification strategies can vary significantly between laboratories, impacting yield, purity, and ultimately, the biological activity of the final compound.

A common synthetic approach involves the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring with piperazine[4]. The choice of the starting fluoro-substituted aniline is crucial for introducing the fluorine atom at the desired position on the benzothiazole core.

Common Synthetic Pathway and Potential for Variation:

G cluster_0 Benzothiazole Formation cluster_1 Functionalization at C2 cluster_2 Piperazine Coupling A Fluoro-substituted Aniline B Thiocyanation (e.g., KSCN, Br2) A->B C 2-Amino-fluorobenzothiazole B->C V1 Variability: - Stoichiometry - Solvent - Temperature D Diazotization & Halogenation (Sandmeyer Reaction) C->D E 2-Halo-fluorobenzothiazole D->E V2 Variability: - Diazotizing agent - Copper salt - Reaction time G Final Product: Fluoro-benzothiazole-piperazine derivative E->G F Piperazine F->G V3 Variability: - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, EtOH) - Temperature & Duration

Sources

Assessing the selectivity of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole for its primary target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Selectivity of Novel CNS-Active Compounds: A Case Study with 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the paramount challenge extends beyond merely identifying potent bioactive molecules. The true crucible of a promising therapeutic candidate lies in its selectivity. A compound's ability to preferentially interact with its intended biological target, while minimizing off-target effects, is the cornerstone of a favorable safety and efficacy profile. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical molecule, this compound, as our central case study.

The structural motifs within this compound, namely the piperazine and benzothiazole cores, are prevalent in a multitude of centrally active agents. These scaffolds are known to interact with a range of G-protein coupled receptors (GPCRs). For the purpose of this illustrative guide, we will hypothesize that the primary target of our compound of interest is the Dopamine D2 receptor (D2R) , a critical target in the treatment of psychosis and other neuropsychiatric disorders. Our objective is to rigorously profile the selectivity of this compound for the D2R against a panel of closely related receptors that are frequently implicated in the side effects of antipsychotic drugs.

The Rationale for Selectivity Profiling

The clinical utility of first-generation antipsychotics, such as haloperidol, is often hampered by a wide array of side effects, including extrapyramidal symptoms and hyperprolactinemia. These adverse effects are largely attributable to a lack of selectivity, with significant binding to other receptors besides the D2R. Modern drug discovery endeavors are thus intensely focused on developing compounds with a more refined selectivity profile, aiming to dissociate the therapeutic benefits from the undesirable off-target interactions.

Our experimental strategy will therefore be multi-pronged, encompassing:

  • Primary Target Affinity Determination: Quantifying the binding affinity of this compound for the human D2R.

  • Comprehensive Selectivity Screening: Assessing the compound's binding to a panel of key off-targets, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (5-HT1A, 5-HT2A), and adrenergic receptors (α1, α2).

  • Functional Characterization: Determining whether the compound acts as an agonist or an antagonist at the D2R.

For comparative purposes, we will benchmark the performance of our test compound against two well-characterized antipsychotics: Haloperidol , a first-generation typical antipsychotic, and Risperidone , a second-generation atypical antipsychotic.

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow is designed to provide a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Primary Target Affinity cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Activity A Radioligand Binding Assay (Dopamine D2 Receptor) B Determine Ki at D2R A->B D Determine Ki for Off-Targets B->D Compare Affinities C Screening Panel (D1, D3, D4, 5-HT1A, 5-HT2A, α1, α2) C->D F Determine Agonist/Antagonist Profile D->F Correlate Binding and Function E cAMP Functional Assay (D2R-expressing cells) E->F G cluster_0 D2R Signaling Pathway cluster_1 Assay Principle A Dopamine (Agonist) B Dopamine D2 Receptor A->B binds C Gi Protein B->C activates I Measure cAMP levels B->I D Adenylyl Cyclase C->D inhibits F cAMP D->F produces E ATP E->D substrate G Downstream Effects F->G H Test Compound H->B

Figure 2: The Dopamine D2 receptor signaling pathway and the principle of the cAMP functional assay.

Protocol: cAMP Functional Assay

Materials:

  • A stable cell line co-expressing the human D2R and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercial cAMP detection kit (e.g., HTRF, ELISA).

  • Forskolin (an activator of adenylyl cyclase).

  • Dopamine (a full D2R agonist).

  • Test compounds.

Procedure (Antagonist Mode):

  • Cell Plating: Plate the D2R-expressing cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add increasing concentrations of the test compounds to the wells and incubate for a short period.

  • Agonist Challenge: Add a fixed concentration of Dopamine (typically its EC₈₀ concentration) to all wells except the negative control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for a sufficient time to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. An antagonist will produce a dose-dependent reversal of the dopamine-induced inhibition of cAMP production. The data can be fitted to determine the IC₅₀, which can be converted to a functional inhibition constant (Kb).

Conclusion

The comprehensive assessment of a novel compound's selectivity is a non-trivial but indispensable component of modern drug discovery. Through a systematic application of in vitro pharmacological assays, as detailed in this guide, researchers can build a robust understanding of a compound's activity profile. Our hypothetical case study of this compound illustrates how a combination of radioligand binding assays and functional screens can effectively benchmark a new chemical entity against established drugs. The superior selectivity profile demonstrated by our hypothetical data would position this compound as a promising candidate for further preclinical development, with the potential for an improved therapeutic window compared to existing treatments. This rigorous, data-driven approach is fundamental to the successful translation of novel chemical matter into safe and effective medicines.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Lemoine, L., et al. (2021). A Comprehensive Review of Radioligands for In Vitro and In Vivo Research on the Dopamine D2 Receptor. Molecules, 26(16), 4948. [Link]

  • Mogalian, E. (2017). Receptor Binding Assays for G-Protein Coupled Receptors. Assay Guidance Manual. [Link]

  • Stone, O., et al. (2022). A guide to using and interpreting receptor binding affinity and functional data in drug discovery. British Journal of Pharmacology, 179(18), 4435-4450. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just a protocol, but a deep understanding of the principles behind these essential procedures.

Section 1: Hazard Assessment & Characterization

Based on an analysis of related benzothiazole and piperazine derivatives, we can construct a probable hazard profile for this compound. This assessment mandates that this compound be handled as hazardous waste .

Probable Hazard Profile based on Structural Analogs
Hazard StatementDescriptionSource Compound Example
H301 / H302 Toxic or Harmful if swallowed.[5][6]3-(1-Piperazinyl)-1,2-benzisothiazole, Benzothiazole
H312 Harmful in contact with skin.[5]Benzothiazole
H315 / H317 Causes skin irritation / May cause an allergic skin reaction.[6]3-(1-Piperazinyl)-1,2-benzisothiazole, 2-(Morpholinodithio)benzothiazole
H319 Causes serious eye irritation.[5][6]Benzothiazole, 2-(Morpholinodithio)benzothiazole
H332 Harmful if inhaled.[5]Benzothiazole
H400 Very toxic to aquatic life.2-(Morpholinodithio)benzothiazole

This profile necessitates that all disposal procedures treat the compound as toxic, irritant, and a potential environmental hazard.

Section 2: Immediate Safety Protocols (Pre-Disposal)

Before beginning any disposal-related activities, the following safety measures are mandatory. The causality is clear: preventing exposure is the first and most critical step in safe chemical handling.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. This includes:

    • Chemical-resistant gloves (e.g., nitrile).[7]

    • Safety goggles and a face shield.[7]

    • A properly fitted lab coat.

  • Engineering Controls: All handling of this compound for disposal must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosolized particles or potential vapors.

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8]

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Collect waste containing this compound in a dedicated container.

  • Do not mix with incompatible waste streams. At a minimum, segregate this waste from strong acids, bases, and oxidizing agents.[9][10] The basic nitrogen atoms in the piperazine ring can react with acids, and the aromatic system can be susceptible to strong oxidizers.

Step 2: Containerization & Labeling

The waste container serves as the primary barrier between the hazardous material and the environment.

  • Container Selection: Use a clearly designated, leak-proof container made of compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions).[9] The container must be in good condition with a tightly sealing screw cap.[10]

  • Labeling: The container must be labeled clearly and accurately at the moment the first drop of waste is added . The label must include:[11]

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • An accurate estimate of the concentration and the solvent system (if any).

    • The date of accumulation.

    • The name of the principal investigator or research group.

Step 3: Waste Accumulation & Storage

Waste must be stored safely in a designated laboratory area.

  • Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA).[10] This area should be near the point of generation and under the control of laboratory personnel.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep the container closed at all times except when adding waste.[11][12] Leaving a funnel in the container is not acceptable.[9]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Once the container is 90% full, or if the research project concludes, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[11][13]

  • Follow all institutional procedures for requesting a waste pickup, which typically involves submitting an online or paper form.

Section 4: Decontamination & Empty Container Management

An "empty" container that held this compound is not truly empty and must be decontaminated properly. Given the probable toxicity, the most rigorous procedure is warranted.

Protocol for Triple Rinsing Empty Containers

This procedure ensures that residual chemical is captured and managed as hazardous waste.[8]

  • First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as acetone or methanol) to the empty container, equal to about 5-10% of the container's volume.

  • Seal and Agitate: Securely cap the container and agitate it thoroughly to rinse all interior surfaces.

  • Collect Rinseate: Decant the solvent rinseate into the appropriate hazardous waste container (e.g., a non-halogenated solvent waste stream).

  • Repeat: Repeat this rinsing process two more times for a total of three rinses.[8][9]

  • Final Disposal: After the third rinse, the container can be air-dried in a fume hood. Deface or remove the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[8]

Section 5: Spill & Emergency Procedures

In the event of a spill, a quick and correct response is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect this cleaning material as hazardous waste.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container transfer Transfer Waste in Certified Fume Hood container->transfer cap Securely Cap Container (No Funnels Left in Opening) transfer->cap store Store in Designated Satellite Accumulation Area (SAA) cap->store segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store->segregate full_check Is Container >90% Full? segregate->full_check full_check->store No contact_ehs Contact EHS/Safety Office for Waste Pickup full_check->contact_ehs Yes end Document & Await Professional Disposal contact_ehs->end

Caption: Decision workflow for handling and disposing of the target compound.

Section 7: Regulatory Framework

All procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[16] It is crucial to remember that state and local regulations may be more stringent than federal laws.[16] Always consult your institution's EHS department, as they will provide guidance that is compliant with all applicable regulations for your specific location.

References

  • AEG Environmental. (2018, July 6). RCRA Hazardous Waste Listing.
  • Benchchem.
  • Quest RCRA. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
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  • Wang, Y., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
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A Senior Application Scientist's Guide to Handling 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole (CAS No. 941869-88-1). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment while maintaining the integrity of our research. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality to empower you with the knowledge for safe and effective handling of this compound.

Immediate Hazard Assessment and Core Safety Directives

This compound is a potent chemical that requires careful handling. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): The substance is toxic if swallowed, which can lead to severe health complications.

  • Skin Irritation: Direct contact with the skin will cause irritation.

  • Serious Eye Irritation: Contact with the eyes can cause serious and potentially damaging irritation.

Due to these hazards, a proactive and informed approach to personal protective equipment (PPE) and handling procedures is not just recommended, but mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the required PPE, with detailed explanations of their necessity.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and subsequent irritation. The integrity of the gloves is paramount to ensure a complete barrier.
Eye and Face Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a risk of generating dusts or aerosols to prevent inhalation.[1][2][3]
Protective Clothing A lab coat, and additional protective clothing as needed to prevent skin exposure.To protect the skin from accidental spills and contamination. Contaminated clothing must be removed immediately and washed before reuse.[1]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure maximum safety and experimental integrity.

Preparation and Pre-Handling Checks
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1][3]

  • Emergency Equipment Check: Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]

  • Gather All Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and the potential for accidents.

Handling the Compound

The following workflow illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Handling this compound

  • Weighing: When weighing the solid compound, do so in a fume hood to avoid the generation of dusts in the open lab.[3] Use appropriate tools to handle the material and avoid creating airborne particles.

  • Dissolving/Dispensing: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

Post-Handling and Decontamination
  • Decontaminate Work Surfaces: Clean all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the compound.

Emergency and Disposal Plan

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[2] If irritation occurs, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate attention from an ophthalmologist.[2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for medical advice.[4]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound should be disposed of in a designated, labeled, and sealed container for chemical waste. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, regional, and national regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.

References

  • Biosynth. (2019, October 17).
  • Fluorochem. (2025, December 1).
  • Sigma-Aldrich. (2024, December 28).
  • Apollo Scientific. (2023, May 30). 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine.
  • Biosynth. (2023, July 19).
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. 2-[1-(4-Chloro-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole.
  • Apollo Scientific. 3-[(Piperazin-1-yl)methyl]benzonitrile.
  • Safety D
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2014, September 19).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.